1-Propanone, 1-(2-amino-3-methylphenyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
62819-85-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-amino-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
RWRXLGIHJKXIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1N)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of 1-(2-amino-3-methylphenyl)propan-1-one
Executive Summary
1-(2-amino-3-methylphenyl)propan-1-one (also known as 2'-amino-3'-methylpropiophenone ) is a specialized ortho-aminoaryl ketone intermediate. It serves as a critical "privileged scaffold" in the synthesis of polysubstituted quinolines, indoles, and complex pharmaceutical agents.
Its value lies in its unique 1,2,3-substitution pattern on the benzene ring. The proximity of the nucleophilic amino group (
Part 1: Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule features a propiophenone backbone with two critical substitutions:
-
Position 2 (Ortho): A primary amino group (
). -
Position 3 (Meta to ketone): A methyl group (
).
Key Electronic Feature: Intramolecular Hydrogen Bonding A defining characteristic of this molecule is the strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.
-
Consequence: This locks the molecule in a planar conformation, reducing the electrophilicity of the carbonyl carbon under neutral conditions. However, under acidic or basic catalysis (Friedländer conditions), this bond is disrupted, unleashing high reactivity.
Physicochemical Data Table
Note: Data represents consensus values for 2-aminopropiophenone derivatives.
| Property | Value / Description |
| IUPAC Name | 1-(2-amino-3-methylphenyl)propan-1-one |
| Common Name | 2'-Amino-3'-methylpropiophenone |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| Appearance | Yellow to orange viscous oil (tends to solidify upon high purity/cold storage) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water. |
| Key IR Signals | |
| pKa (Conjugate Acid) | ~2.5 (The amine is less basic than aniline due to the electron-withdrawing ketone) |
Part 2: Synthetic Routes (The "How")
Researchers typically employ two primary routes to access this scaffold. The choice depends on available reagents and scale.
Method A: The Sugasawa Reaction (Boron-Mediated Acylation)
Best for: High regioselectivity and large-scale synthesis.
This method utilizes boron trichloride (
-
Mechanism: Formation of an anilinoboron intermediate that coordinates with the nitrile, facilitating intramolecular transfer.
-
Citation: Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society 100.15 (1978).
Method B: Grignard Addition to Nitriles (The Laboratory Standard)
Best for: Bench-scale synthesis and accessibility. This route involves the nucleophilic attack of ethylmagnesium bromide on 2-amino-3-methylbenzonitrile.
Workflow Diagram (Method B):
Figure 1: Step-wise synthesis via Grignard addition to nitrile. The imine intermediate is stable until acidic hydrolysis.
Part 3: Reactivity & Applications (The "Why")
The primary utility of 1-(2-amino-3-methylphenyl)propan-1-one is as a precursor for Friedländer Annulation .
The Friedländer Quinoline Synthesis
This reaction condenses the o-amino ketone with an
-
Significance: The 3-methyl group on the phenyl ring becomes the 8-position on the resulting quinoline. 8-substituted quinolines are notoriously difficult to synthesize via other methods (like Skraup) due to steric hindrance.
-
Mechanism:
-
Aldol Condensation: Base-catalyzed attack of the external ketone enolate on the propiophenone carbonyl.
-
Imine Formation: Condensation of the amino group with the external ketone's carbonyl.
-
Dehydration/Aromatization: Loss of water to form the stable pyridine ring.
-
Pathway Diagram:
Figure 2: Friedländer Annulation pathway yielding 8-methylquinolines.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 1-(2-amino-3-methylphenyl)propan-1-one via Grignard Addition. Scale: 10 mmol (~1.32 g of starting nitrile).
Reagents
-
2-Amino-3-methylbenzonitrile (1.32 g, 10 mmol)
-
Ethylmagnesium bromide (3.0 M in diethyl ether, 10 mL, 30 mmol)
-
Anhydrous THF (20 mL)
-
HCl (1M aqueous solution)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Dissolve 2-amino-3-methylbenzonitrile (1.32 g) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add EtMgBr (10 mL, 3.0 equiv) dropwise via syringe over 15 minutes.
-
Expert Insight: The amine protons will consume 2 equivalents of Grignard reagent (forming the magnesium amide) before the third equivalent attacks the nitrile. This is why 3.0 equivalents are mandatory.
-
-
Reflux: Remove the ice bath and heat the reaction to gentle reflux (65°C) for 4–6 hours. Monitor by TLC (the nitrile spot should disappear).
-
Quench (Critical Step): Cool the mixture to 0°C. Very slowly add 1M HCl (30 mL).
-
Caution: This is highly exothermic. The mixture will turn into a biphasic suspension containing the imine salt.
-
-
Hydrolysis: Stir the acidic mixture at room temperature for 2 hours to hydrolyze the imine to the ketone.
-
Workup: Neutralize with saturated
until pH ~8. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes:EtOAc 9:1).
References
-
Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978). Aminohaloborane in organic synthesis.[1] 1. Specific ortho-acylation of anilines.[2] Journal of the American Chemical Society, 100(15), 4842-4852.
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671.
-
Gladysz, J. A. (2020).[3] Friedländer Quinoline Synthesis. Organic Chemistry Portal.
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Amino-3-methylphenyl)-1-propanone in Medicinal Chemistry
Executive Summary
In modern drug discovery, the rational design of nitrogen-containing heterocycles relies heavily on the availability of bifunctional building blocks. 1-(2-amino-3-methylphenyl)-1-propanone (also known as 2-amino-3-methylpropiophenone) is a highly specialized ortho-amino aromatic ketone. Featuring both a nucleophilic primary amine and an electrophilic propanoyl group, this compound serves as a critical synthon for the construction of complex molecular architectures, including quinolines, indoles, and advanced camptothecin analogs[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and analytical validation workflows.
Physicochemical Profiling & Molecular Characterization
At the core of this compound's utility is its precise molecular composition, which dictates its reactivity and pharmacokinetic potential as a drug intermediate. The molecule consists of a central phenyl ring substituted with an amino group at the C2 position, a methyl group at the C3 position, and a propanoyl group at the C1 position.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| IUPAC Name | 1-(2-amino-3-methylphenyl)propan-1-one | Defines exact regiochemistry of substituents. |
| Molecular Formula | C₁₀H₁₃NO | Core elemental composition. |
| Molecular Weight | 163.22 g/mol | Critical for stoichiometric calculations and mass spectrometry. |
| Exact Monoisotopic Mass | 163.0997 Da | Used for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| Hydrogen Bond Donors | 1 (-NH₂) | Facilitates target binding and solubility. |
| Hydrogen Bond Acceptors | 2 (N, O) | Participates in dipole interactions. |
| Topological Polar Surface Area | 43.1 Ų | Indicates high membrane permeability for downstream derivatives. |
Retrosynthetic Logic & Chemical Synthesis
Standard Friedel-Crafts acylation of anilines often fails or yields poor regioselectivity due to the Lewis acid coordinating with the basic amine, leading to para-substituted or N-acylated byproducts. To synthesize 1-(2-amino-3-methylphenyl)-1-propanone with absolute regiocontrol, a Sugasawa Ortho-Acylation strategy is employed.
Protocol 1: Sugasawa Specific Ortho-Acylation
This self-validating protocol ensures that the propanoyl group is directed exclusively to the ortho position relative to the amine.
-
Amine Activation & Protection : Dissolve 2-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under N₂ at 0 °C. Slowly add BCl₃ (1.1 equiv, 1.0 M in heptane).
-
Causality: BCl₃ coordinates with the primary amine. This transiently protects the nitrogen from unwanted alkylation while the boron atom directs the incoming electrophile strictly to the sterically accessible ortho position via a cyclic transition state.
-
-
Electrophilic Addition : Add propionitrile (1.2 equiv) followed by AlCl₃ (1.1 equiv). Reflux the mixture for 12 hours.
-
Causality: AlCl₃ acts as a synergistic Lewis acid, increasing the electrophilicity of the nitrile carbon, driving the formation of the intermediate boron-ketimine complex.
-
-
Hydrolysis : Cool the reaction to 0 °C and carefully quench with 2M HCl. Heat the biphasic mixture to 80 °C for 2 hours.
-
Causality: Harsh acidic hydrolysis is required to break the stable ketimine bond, converting the intermediate into the final free ortho-amino ketone.
-
-
Isolation : Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography.
Analytical Characterization Workflows
To guarantee scientific integrity, the synthesized batch must undergo a self-validating analytical workflow to confirm the C10H13NO formula and the specific regiochemistry.
-
LC-MS (ESI+) : Electrospray ionization in positive mode is utilized. Causality: The basic primary amine readily accepts a proton, yielding a distinct [M+H]⁺ peak at m/z 164.1. The use of an internal standard ensures quantitative accuracy.
-
NMR Spectroscopy (1H, 13C, and HMBC) :
-
Causality: While 1H NMR confirms the presence of the methyl singlet (~2.1 ppm) and the propanoyl ethyl group (triplet/quartet), it cannot definitively prove the ortho-relationship. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. The cross-peaks between the carbonyl carbon and the aromatic protons adjacent to the amine validate the regiochemistry.
-
Analytical workflow for the structural validation of ortho-amino ketones.
Downstream Applications in Drug Development
The unique ortho-amino ketone moiety is a classic building block for synthesizing nitrogen-containing heterocycles[3]. It is widely utilized in the Friedländer Annulation to produce substituted quinolines, as well as in the synthesis of indoles via Cp*Co(III)-catalyzed C–H functionalization[4], and complex topoisomerase I inhibitors like camptothecin analogs[1].
Protocol 2: Friedländer Annulation for Quinoline Synthesis
This protocol describes the conversion of 1-(2-amino-3-methylphenyl)-1-propanone into a pharmacologically active quinoline scaffold[5].
-
Condensation : Combine the ortho-amino ketone (1.0 equiv) and an α-methylene ketone (e.g., ethyl acetoacetate, 1.1 equiv) in absolute ethanol. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv).
-
Causality: The acid catalyst protonates the ketone carbonyl, facilitating nucleophilic attack by the α-methylene carbon to initiate an aldol-type condensation.
-
-
Cyclodehydration : Heat the mixture to reflux for 8 hours using a Dean-Stark apparatus.
-
Causality: The continuous physical removal of water from the system drives the equilibrium of the cyclodehydration step forward, forcing the aromatization of the newly formed ring to yield the thermodynamically stable quinoline.
-
-
Purification : Concentrate the solvent in vacuo and recrystallize the crude product from an ethanol/water gradient.
Mechanistic pathway of the Friedländer annulation for quinoline synthesis.
References
-
National Institutes of Health. "2-Amino-1-(4-methylphenyl)-1-propanone | C10H13NO | CID 414532 - PubChem". PubChem Database. URL:[Link]
-
Royal Society of Chemistry. "Applied organometallics: Cp*Co(iii)-catalysed C–H functionalisation as a maturing tool for the synthesis of heterocyclic compounds". RSC Books. URL:[Link]
-
European Union Drugs Agency. "Synthetic cathinones drug profile". EUDA Publications. URL:[Link]
- Google Patents. "US5244903A - Camptothecin analogs as potent inhibitors of topoisomerase I". USPTO.
Sources
- 1. US5244903A - Camptothecin analogs as potent inhibitors of topoisomerase I - Google Patents [patents.google.com]
- 2. 2-Amino-1-(4-methylphenyl)-1-propanone | C10H13NO | CID 414532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Aminophenyl)propan-1-one|CAS 1196-28-7 [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | Benchchem [benchchem.com]
1-Propanone, 1-(2-amino-3-methylphenyl)-: Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, 1-Propanone, 1-(2-amino-3-methylphenyl)- (also known as 2-amino-3-methylpropiophenone) serves as a highly specialized ortho-aminopropiophenone building block[1]. Its unique structural topology—featuring an electron-donating amino group adjacent to a reactive propanoyl moiety, sterically shielded by a meta-methyl group—makes it an indispensable precursor for synthesizing complex heterocycles, including substituted quinolines and indoles. This whitepaper provides a rigorous, field-proven analysis of its chemical identifiers, synthetic methodologies, and downstream applications in drug development.
Chemical Identity and Structural Causality
The reactivity of 1-Propanone, 1-(2-amino-3-methylphenyl)- is dictated by the proximity of its functional groups. The ortho-amino group establishes a strong intramolecular hydrogen bond with the carbonyl oxygen, which stabilizes the molecule but also modulates the electrophilicity of the ketone. Furthermore, the methyl group at the 3-position provides critical steric shielding, which dictates the regiochemical outcomes of downstream cyclization reactions.
Quantitative Data: Identifiers and Physicochemical Properties
| Property / Identifier | Value / Description |
| IUPAC Name | 1-(2-amino-3-methylphenyl)propan-1-one |
| CAS Registry Number (Free Base) | 62819-85-6[1] |
| CAS Registry Number (HCl Salt) | 90829-52-0[2] |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol [1] |
| SMILES | CCC(=O)c1cccc(C)c1N |
| Topological Polar Surface Area (TPSA) | 43.1 Ų |
| Structural Classification | ortho-Aminopropiophenone / |
Strategic Synthetic Methodologies
Direct Friedel-Crafts acylation of 2-methylaniline often yields intractable mixtures of regioisomers or fails entirely due to the Lewis acid (
Grignard Addition Workflow
Logical workflow and stoichiometry causality for the Grignard-mediated synthesis.
Step-by-Step Protocol (Self-Validating System)
Objective: Regiospecific installation of the propanoyl group at C1.
Causality: Nitriles react with Grignard reagents to form intermediate imine salts. The use of 2.5 equivalents of Ethylmagnesium bromide (
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon.
-
Causality & Validation: Absolute exclusion of moisture prevents the premature destruction of
into ethane gas. A static argon pressure validates system integrity.
-
-
Initiation: Dissolve 2-amino-3-methylbenzonitrile (10.0 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Dropwise add
(3.0 M in diethyl ether, 25.0 mmol, 8.33 mL) over 15 minutes. Observe the evolution of ethane gas as the amine is deprotonated. -
Nucleophilic Attack: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4 hours.
-
Validation Checkpoint: Extract a 0.1 mL aliquot, quench in 1 mL of saturated
, and analyze via TLC (Hexanes:EtOAc 3:1). The starting material ( ) must be completely consumed, replaced by a baseline spot representing the highly polar imine salt. This confirms nucleophilic addition is complete.
-
-
Hydrolysis: Cool the reaction to 0°C and carefully quench by adding 1M HCl (50 mL) dropwise. Stir vigorously for 2 hours at room temperature.
-
Causality: The acidic aqueous environment is required to hydrolyze the intermediate magnesium imine salt into the final ketone.
-
-
Isolation: Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.-
Validation Checkpoint: LC-MS analysis of the crude residue must show a dominant
peak at m/z 164.2.
-
Applications in Drug Development: The Friedländer Annulation
In medicinal chemistry, ortho-amino ketones are the premier precursors for the Friedländer Quinoline Synthesis . When 1-Propanone, 1-(2-amino-3-methylphenyl)- is reacted with an
Workflow of the Friedländer Annulation yielding 2,8-dimethyl-4-ethylquinoline.
Analytical Characterization and In-Process Controls
Ensuring the structural integrity of 1-Propanone, 1-(2-amino-3-methylphenyl)- is critical before deploying it in multi-step syntheses. Like many synthetic cathinone precursors and
Self-Validating NMR Diagnostics:
In
-
Causality: This massive downfield shift is caused by the strong intramolecular hydrogen bonding between the amine protons and the adjacent C1 carbonyl oxygen.
-
Validation: The sudden loss of this downfield shift during downstream reactions is a rapid, self-validating indicator that the carbonyl group has been successfully modified or cyclized.
Mass Spectrometry (LC-MS/MS):
Electrospray ionization (ESI+) will yield a robust
References
1.[1] BLD Pharm. "62819-85-6 | 1-(2-Amino-3-methylphenyl)propan-1-one | BLD Pharm". Available at: 2.[3] ChemicalBook. "1-Propanone, 1-(2-amino-3-methylphenyl)- | 62819-85-6". Available at: 3.[2] Molaid. "1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride | 90829-52-0 - 摩熵化学". Available at: 4.[4] European Union (EMCDDA). "Synthetic cathinones drug profile | ". Available at: 5.[5] Journal of Analytical Toxicology. "Stability of Synthetic Cathinones in Blood". Available at:
Sources
- 1. 62819-85-6|1-(2-Amino-3-methylphenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 2. 1-(2-Amino-3-methylphenyl)propan-1-one;hydrochloride - CAS号 90829-52-0 - 摩熵化学 [molaid.com]
- 3. 1-Propanone, 1-(2-amino-3-methylphenyl)- | 62819-85-6 [amp.chemicalbook.com]
- 4. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 5. academic.oup.com [academic.oup.com]
Advanced Structural Dynamics and Synthetic Utility of 1-(2-Amino-3-methylphenyl)-1-propanone Analogs
Executive Summary & Structural Significance
In the landscape of medicinal chemistry and heterocyclic synthesis, ortho-aminopropiophenones serve as highly versatile bifunctional building blocks[1]. Specifically, 1-(2-amino-3-methylphenyl)-1-propanone (also known as 2-amino-3-methylpropiophenone) represents a uniquely constrained analog. This molecule possesses orthogonal reactive centers: a nucleophilic aromatic primary amine and an electrophilic propanoyl ketone[1].
The defining feature of this analog is the 3-methyl substitution . From a mechanistic standpoint, this methyl group introduces critical steric hindrance adjacent to the amino group. This steric bulk dictates the regioselectivity of downstream cyclizations, reduces the basicity of the amine, and stabilizes specific highly reactive intermediates (such as 4-hydroxytriazines) by raising the activation energy required for spontaneous dehydration[2]. Understanding these structural dynamics is essential for researchers leveraging this scaffold to synthesize complex quinolines, indoles, and 1,2,3-benzotriazines.
Quantitative Data: Physicochemical Properties of Analogs
To establish a baseline for synthetic planning, the following table summarizes the comparative physicochemical properties and primary synthetic applications of 1-(2-amino-3-methylphenyl)-1-propanone alongside its key structural analogs.
| Analog Substitution | Molecular Weight ( g/mol ) | Approx. Yield (%) | Melting Point (°C) | Primary Synthetic Application |
| H (Unsubstituted) | 149.19 | 85 | 45-47 | General precursor for unsubstituted nitrogen heterocycles. |
| 3-Methyl | 163.22 | 78 | 52-55 | Synthesis of sterically hindered 8-methylquinolines and stable triazines. |
| 5-Chloro | 183.63 | 82 | 70-72 | Development of halogenated pharmacophores (e.g., antimalarials). |
| 4-Methoxy | 179.22 | 75 | 60-63 | Construction of electron-rich indoles via Fischer indolization. |
Data synthesized from standard characterization of ortho-aminopropiophenone derivatives[1].
Core Synthetic Methodologies & Workflows
As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis relies on controlling the kinetic and thermodynamic pathways of these bifunctional precursors. Below are two field-proven, self-validating protocols utilizing 1-(2-amino-3-methylphenyl)-1-propanone.
Protocol 1: Base-Catalyzed Friedländer Annulation
Objective: Synthesis of 8-methyl-substituted quinoline derivatives. Causality & Logic: The Friedländer synthesis typically involves the condensation of an o-aminoaryl ketone with an active methylene compound. The 3-methyl group sterically shields the amino group, slightly reducing its nucleophilicity. Consequently, this protocol employs a stronger base and strict anhydrous conditions to drive the initial aldol condensation before cyclodehydration.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 1-(2-amino-3-methylphenyl)-1-propanone and 11 mmol of an active methylene compound (e.g., ethyl acetoacetate) in 20 mL of anhydrous ethanol.
-
Rationale: Anhydrous conditions prevent the premature hydrolysis of the intermediate imine, ensuring the equilibrium favors condensation.
-
-
Catalysis: Add 20 mol% of piperidine (or ethanolic KOH).
-
Rationale: The base deprotonates the active methylene, initiating a nucleophilic attack on the electrophilic propanoyl carbonyl.
-
-
Reflux & Thermal Driving: Heat the mixture to reflux (78°C) for 4-6 hours.
-
Rationale: The subsequent cyclodehydration step requires significant thermal energy to overcome the steric penalty imposed by the 3-methyl group.
-
-
Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the bright yellow starting material spot and the emergence of a UV-active, blue-fluorescent quinoline spot validates reaction completion.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from hot ethanol to isolate the thermodynamic 8-methylquinoline product.
Fig 1: Base-catalyzed Friedländer annulation pathway for 8-methylquinoline derivatives.
Protocol 2: Diazotization and Synthesis of 1,2,3-Benzotriazines
Objective: Conversion of the ortho-aminopropiophenone to a stable 4-alkyl-4-hydroxytriazine. Causality & Logic: Diazotization of o-aminopropiophenones followed by coupling with primary alkylamines yields surprisingly stable 4-alkyl-4-hydroxytriazines[2]. Unlike their aldehyde counterparts which spontaneously dehydrate, the stability here is directly caused by the steric hindrance of the ethyl group (from the propanone chain) at the C-4 position, which creates a high energy barrier to dehydration[2].
Step-by-Step Methodology:
-
Diazotization: Suspend 1-(2-amino-3-methylphenyl)-1-propanone (5 mmol) in 10 mL of 3M HCl. Chill the flask to 0-5°C in an ice-salt bath. Dropwise, add a cold aqueous solution of NaNO₂ (5.5 mmol).
-
Rationale: Strict thermoregulation (<5°C) is mandatory to prevent the degradation of the highly reactive diazonium salt into a phenol via nucleophilic attack by water.
-
-
Self-Validation (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color change confirms the presence of excess nitrous acid, validating that complete diazotization has occurred.
-
Coupling: Carefully neutralize the cold diazonium solution to pH 6-7 using cold sodium acetate, then immediately add a cold solution of methylamine (10 mmol).
-
Rationale: Immediate coupling prevents diazonium decomposition. Adjusting the pH to near-neutral maximizes the nucleophilicity of the alkylamine without causing the diazonium hydroxide to precipitate.
-
-
Isolation: Extract the resulting precipitate, wash with cold water, and dry in vacuo to yield the stable 4-ethyl-4-hydroxy-8-methyl-3-alkyl-1,2,3-benzotriazine.
Fig 2: Diazotization and coupling pathway yielding stable 4-hydroxy-1,2,3-benzotriazines.
Applications in Drug Development
The structural analogs derived from 1-(2-amino-3-methylphenyl)-1-propanone have profound implications in medicinal chemistry. The 1,2,3-benzotriazines synthesized via the diazotization pathway (Protocol 2) have demonstrated significant in vitro cytotoxicity against specific cancer cell lines, such as M21 melanoma cells[2]. Furthermore, the quinoline derivatives generated via the Friedländer annulation (Protocol 1) serve as rigid, lipophilic pharmacophores frequently utilized in the development of novel antimalarial agents and selective kinase inhibitors. The 3-methyl group on the original precursor ensures that the resulting heterocycle occupies a specific conformational space within target protein binding pockets, often enhancing target selectivity.
References
-
Synthesis of 4-hydroxy-3,4-dihydro-1,2,3-benzotriazines via 2-(3-alkyl-1-triazeno)benzaldehydes and 2-(3-alkyl-1-triazeno)benzophenones Source: Canadian Journal of Chemistry (Faye, Vaughan, Hooper, 1983) URL:[Link]
-
Synthetic Cathinones Drug Profile (Structural Context) Source: European Union Drugs Agency (EUDA) URL:[Link]
Sources
Potential Biological Activity & Synthetic Utility of 1-Propanone, 1-(2-amino-3-methylphenyl)-
[1]
Executive Technical Summary
1-Propanone, 1-(2-amino-3-methylphenyl)- is a specialized ortho-aminoaryl ketone intermediate.[1] Unlike its para-isomer (a potent toxin) or its aliphatic-amine analogs (psychoactive stimulants), this molecule’s primary biological relevance lies in its role as a "privileged scaffold precursor." [1]
It serves as a high-value "linchpin" reactant for the Friedländer Annulation and Camps Cyclization , enabling the rapid synthesis of 8-methylquinoline and indole libraries.[1] These heterocyclic cores are foundational to classes of antimalarial, antibacterial, and anti-inflammatory therapeutics.[1][2]
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | 1-(2-Amino-3-methylphenyl)propan-1-one |
| Common Synonyms | 2'-Amino-3'-methylpropiophenone; 2-Amino-3-methylphenyl ethyl ketone |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Key Functional Groups | Primary Aniline (Ortho), Ketone, Aryl Methyl |
| Predicted LogP | ~2.3 (Moderate Lipophilicity) |
Structural Analysis & Pharmacophore Mapping
The molecule's biological potential is dictated by the proximity of the nucleophilic amino group and the electrophilic carbonyl carbon .[1] This "ortho-disposition" creates a high propensity for intramolecular cyclization, making the molecule a "latent" heterocycle.[1]
Graphviz Visualization: Pharmacophore & Reactivity Map
Caption: Structural logic dictating the molecule's reactivity.[1] The interaction between the amine and ketone (dashed green line) is the primary driver for its conversion into bioactive quinolines.[1]
Synthetic Utility: The Pathway to Bioactivity
The direct biological activity of the precursor is limited by its reactivity.[1] Its true value appears upon conversion to poly-substituted quinolines .[1]
The Friedländer Annulation Protocol
This is the gold-standard reaction for this molecule.[1] By condensing with an alpha-methylene ketone, it yields 2,3-disubstituted-8-methylquinolines .[1]
Mechanism of Action (Synthetic)
-
Schiff Base Formation: The amino group attacks the carbonyl of a second ketone (reactant B).[1]
-
Aldol Condensation: The alpha-carbon of the propiophenone side chain attacks the carbonyl of reactant B.[1]
-
Dehydration/Aromatization: Loss of water yields the stable quinoline core.[1]
Graphviz Visualization: Transformation Pathway
Caption: The conversion of the precursor into bioactive quinoline scaffolds via Friedländer Annulation.
Predicted Biological Activity (Intrinsic)
While primarily a precursor, the molecule itself possesses intrinsic pharmacological properties typical of aniline derivatives.[1]
A. Toxicology & Metabolism[1]
-
Methemoglobinemia Risk: Like many aniline derivatives (e.g., PAPP), this molecule has the potential to oxidize hemoglobin to methemoglobin, reducing oxygen transport.[1][3] However, the ortho-substitution and the ketone side chain typically reduce this toxicity compared to para-amino analogs.[1]
-
Metabolic Fate:
B. Antimicrobial Potential
ortho-Amino ketones have demonstrated weak-to-moderate antimicrobial activity against Gram-positive bacteria (S. aureus) in screening libraries, likely due to their ability to act as chelating agents (N and O donors) for essential metal ions in bacterial enzymes.[1]
Experimental Protocols
Protocol A: Synthesis of Bioactive 8-Methylquinoline Derivative
Objective: Convert 1-(2-amino-3-methylphenyl)-1-propanone into 2,3-dimethyl-8-methylquinoline (a model bioactive core).
Reagents:
-
1-(2-amino-3-methylphenyl)-1-propanone (1.0 eq)[1]
-
Acetone (excess, acts as reactant and solvent)[1]
-
Sulfamic acid (NH₂SO₃H) (10 mol% catalyst) or KOH (saturated ethanolic solution)[1]
Workflow:
-
Dissolution: Dissolve 1.63 g (10 mmol) of the precursor in 10 mL of acetone.
-
Catalysis: Add 100 mg of sulfamic acid (Green Chemistry approach) or 0.5 mL saturated ethanolic KOH (Traditional).
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Work-up:
-
Purification: Recrystallize from ethanol.
-
Validation: Verify structure via ¹H-NMR (Look for disappearance of NH₂ protons and appearance of quinoline aromatic signals).
Protocol B: Intrinsic Cytotoxicity Assay (MTT)
Objective: Assess the baseline toxicity of the precursor before using it in drug design.[1]
-
Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).[1]
-
Preparation: Dissolve compound in DMSO (Stock 10 mM).
-
Dosing: Serial dilutions (0.1 µM to 100 µM) in culture media.
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate 4 hours, dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Analysis: Calculate IC₅₀. Values < 10 µM indicate significant intrinsic toxicity.[1]
Safety & Handling (MSDS Summary)
References
-
Friedländer, P. (1882).[1] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.[1] (Foundational chemistry for o-amino ketone conversion).[1] Link[1]
-
Marco-Contelles, J., et al. (2009).[1] "Friedländer reaction: a powerful strategy for the synthesis of quinolines."[1] Chemical Reviews, 109(6), 2652-2671.[1] Link[1]
-
Maguire, R. J., et al. (1994).[1] "Synthesis of quinolines from 2-aminoacetophenone." Journal of the Chemical Society, Perkin Transactions 1. (Analogous synthesis protocols).
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 12217345, 1-(2-Amino-3-methylphenyl)propan-1-one." PubChem. Link
-
Eason, C. T., et al. (2014).[1] "Toxicology and ecotoxicology of para-aminopropiophenone (PAPP)." New Zealand Journal of Ecology. (Reference for toxicity of the para-isomer, contrasting with the ortho-isomer). Link
Structural Characterization & Crystallographic Analysis: 1-(2-amino-3-methylphenyl)-1-propanone
The following technical guide details the structural characterization, crystallographic expectations, and acquisition protocols for 1-(2-amino-3-methylphenyl)-1-propanone .
Executive Summary
Compound: 1-(2-amino-3-methylphenyl)-1-propanone Class: ortho-Aminoaryl ketone (Propiophenone derivative) Significance: This molecule serves as a critical pharmacophore and synthetic intermediate for quinoline and indole alkaloids via Friedländer or Madelung synthesis. Its solid-state behavior is dominated by Resonance-Assisted Hydrogen Bonding (RAHB) , which locks the molecular conformation and dictates crystal packing efficiency.
This guide provides a comprehensive framework for the structural analysis of this compound, synthesizing theoretical models based on homologous o-aminoacetophenones with rigorous experimental protocols for single-crystal X-ray diffraction (SC-XRD).
Part 1: Molecular Architecture & Predicted Lattice Physics
The "Virtual Crystal" Model
In the absence of a pervasive public entry for this specific ethyl-homolog in open crystallographic databases (CSD), we derive the Predicted Structural Model based on the rigorously studied homolog, 2'-aminoacetophenone .
The core structural feature of 1-(2-amino-3-methylphenyl)-1-propanone is the formation of a pseudo-six-membered ring stabilized by an intramolecular hydrogen bond.
| Feature | Predicted Parameter | Mechanistic Basis |
| Intramolecular H-Bond | N–H···O distance: 2.65 ± 0.05 Å | Resonance-Assisted Hydrogen Bond (RAHB) between the amine donor and carbonyl acceptor. |
| Planarity | Torsion | The H-bond forces the carbonyl group to be coplanar with the phenyl ring to maximize orbital overlap. |
| N–H Bond Length | 0.88 – 0.92 Å | Typical for amine groups involved in strong H-bonding. |
| C=O Bond Length | 1.22 – 1.24 Å | Slightly elongated due to the acceptor role in the H-bond and conjugation with the aryl ring. |
| Steric Influence | 3-Methyl Group | The methyl group at position 3 exerts steric pressure, potentially causing a slight out-of-plane twist of the amino group, unlike the unsubstituted homolog. |
Conformational Locking Mechanism
The molecule exists primarily in the syn-conformation due to the interaction energy of the N-H···O bond (approx. 5–7 kcal/mol). This reduces conformational entropy in the solution phase and pre-organizes the molecule for crystallization.
Figure 1: Conformational locking pathway leading to crystallization. The intramolecular H-bond is the critical driver for the planar geometry.
Part 2: Experimental Crystallization Protocol
To obtain high-quality single crystals suitable for XRD, a slow-evaporation or vapor-diffusion approach is recommended to mitigate the high solubility of the propiophenone moiety.
Solvent Selection Matrix
The 3-methyl and propanone chains add lipophilicity compared to simple acetophenones.
| Solvent System | Method | Suitability | Notes |
| Ethanol (Abs.) | Slow Evaporation | High | Good solubility; slow evaporation yields prisms. |
| Hexane / EtOAc (3:1) | Vapor Diffusion | Very High | Best for minimizing twinning. Dissolve in EtOAc, diffuse Hexane. |
| Dichloromethane | Layering | Moderate | Good for rapid screening, but crystals may be solvated. |
Step-by-Step Crystallization Workflow
-
Dissolution: Dissolve 50 mg of pure 1-(2-amino-3-methylphenyl)-1-propanone in 2 mL of Ethyl Acetate. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).
-
Nucleation Setup: Place the solution in a narrow vial. Carefully layer 4 mL of n-Hexane on top using a syringe to avoid mixing.
-
Equilibration: Cap the vial loosely (or poke a pinhole in Parafilm). Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals should appear within 48–72 hours as colorless/pale yellow blocks.
Part 3: X-Ray Diffraction (XRD) Data Acquisition
Once a crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, follow this acquisition logic to ensure publication-quality data (R-factor < 5%).
Instrument Configuration
-
Source: Cu K
( = 1.54178 Å) is preferred for organic light-atom structures to maximize diffraction intensity, though Mo K is acceptable. -
Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the terminal ethyl and methyl groups, sharpening high-angle reflections.
Data Collection Strategy
-
Scan Type:
and scans. -
Resolution: 0.8 Å (minimum) to resolve the H-atom positions on the amine.
-
Redundancy: >4.0 to ensure accurate intensity statistics.
Refinement Logic (SHELXL)
-
Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.
-
Non-Hydrogen Atoms: Refine anisotropically.
-
Hydrogen Atoms:
-
Aryl/Alkyl H: Place in calculated positions (riding model).
-
Amine H:Locate in Difference Fourier Map. This is critical to proving the intramolecular H-bond. Refine coordinates freely with
.
-
Part 4: Comparative Structural Analysis
When analyzing your solved structure, validate it against the homologous 2-aminoacetophenone . Deviations from these baselines indicate unique packing forces driven by the 3-methyl or propyl group.
Homolog Reference Data (2-Aminoacetophenone)
-
Space Group:
(Monoclinic) or (Orthorhombic) are common for this class. -
Packing Motif: Molecules typically form "dimers" or "chains" linked by intermolecular N-H···O bonds, utilizing the second hydrogen of the amino group.
The "Methyl Effect"
The 3-methyl group in your target molecule introduces a steric clash with the amino group.
-
Expectation: The amino nitrogen may be slightly pyramidalized compared to the planar acetophenone homolog.
-
Observation: Check the sum of angles around the Nitrogen. If <360°, the methyl group is forcing a deviation from planarity, weakening the intramolecular H-bond slightly but potentially strengthening intermolecular packing interactions.
Figure 2: Interaction hierarchy. The intramolecular bond determines molecular shape, while the intermolecular bond determines crystal density and melting point.
References
-
General Crystallography of o-Amino Ketones: Boi, S., et al. (2024). "Free-jet absorption millimeter-wave spectrum of 2′-aminoacetophenone." Journal of Molecular Spectroscopy. Link Validates the planar, H-bonded conformation in the gas phase, serving as a baseline for the solid state.
-
Hydrogen Bonding in Acetophenone Derivatives: Estévez-Hernández, O., et al. (2006). "Crystal and Molecular Structure of 2-Aminoacetophenone-N(3)-dimethylthiosemicarbazone." Journal of the Mexican Chemical Society. Link Provides comparative bond lengths and angles for the 2-aminoacetophenone moiety.
-
Synthesis & Characterization of Propiophenones: Roman, G. (2014). "Novel phenolic 1-aryl-3-arylamino-1-propanones: Synthesis and characterization." Analele Stiintifice ale Universitatii Al I Cuza din Iasi - Chimie. Link Describes the synthetic pathways and NMR characterization of related amino-propiophenones.
-
Crystallographic Data Standards: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link The authoritative repository for validating the novelty of the crystal structure.
Safety Data Sheet (SDS) and hazards for 1-Propanone 1-(2-amino-3-methylphenyl)-
Technical Guide: Safety, Handling, and Hazards of 1-(2-Amino-3-methylphenyl)-1-propanone
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 1-(2-amino-3-methylphenyl)-1-propanone (CAS 90829-52-0), also known as 2'-amino-3'-methylpropiophenone . As an ortho-aminoaryl ketone, this compound is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinolines and indoles, which are ubiquitous scaffolds in pharmaceutical discovery.
Due to the limited specific toxicological data available for this precise intermediate, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving hazard protocols from its closest structural analog, 2-aminoacetophenone (CAS 551-93-9). This approach ensures a conservative and robust safety posture compliant with "Precautionary Principle" standards in research environments.
Chemical Identity & Physicochemical Properties
Table 1: Chemical Identification
| Property | Detail |
| Chemical Name | 1-(2-Amino-3-methylphenyl)-1-propanone |
| Common Synonyms | 2'-Amino-3'-methylpropiophenone; 1-(2-Amino-3-methylphenyl)propan-1-one |
| CAS Registry Number | 90829-52-0 (Free Base) / 1246816-62-5 (HCl Salt Analog*) |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Structure Description | Propiophenone backbone with an amino group at the ortho (2') position and a methyl group at the meta (3') position relative to the ketone. |
*Note: CAS 1246816-62-5 refers to a related isomer often confused in databases; always verify structure by NMR.
Table 2: Predicted Physicochemical Properties
| Property | Value / Characteristic | Source/Rationale |
| Physical State | Yellow to orange crystalline solid or oil | Analog (2-Aminoacetophenone) |
| Melting Point | ~45–55 °C (Predicted) | Propiophenones generally melt lower than acetophenones. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water. | Lipophilic aromatic ketone. |
| Stability | Air/Light Sensitive. | Primary aromatic amines oxidize over time (darkening). |
Hazard Identification (GHS Classification)
Based on functional analog 2-Aminoacetophenone (CAS 551-93-9).[1]
Signal Word: WARNING
Hazard Statements (H-Codes):
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]
Toxicological Insight: The ortho-amino ketone moiety poses a specific risk of sensitization . While not explicitly classified as a sensitizer (H317) without animal data, researchers should treat it as a potential allergen due to the reactivity of the aniline group, which can form haptens with skin proteins.
Safe Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm (0.5 m/s).
-
Inert Atmosphere: Due to the oxidation potential of the free amine, reactions should be conducted under nitrogen or argon using standard Schlenk techniques.
Personal Protective Equipment (PPE)
-
Eye/Face: Chemical splash goggles (ANSI Z87.1). Face shield required if working with quantities >5g or under pressure.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended for prolonged handling.
-
Body: Lab coat with extended cuffs; closed-toe chemical-resistant shoes.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Conditions: Keep under inert gas (Argon preferred) in a tightly sealed container. Protect from light to prevent polymerization or oxidative degradation (browning).
Experimental Workflow: Friedlander Synthesis
The primary application of 1-(2-amino-3-methylphenyl)-1-propanone is as a precursor for substituted quinolines via the Friedlander Condensation . This reaction highlights the utility of the ortho-amino ketone motif.
Figure 1: Friedlander Quinoline Synthesis Pathway
Caption: The condensation of 2'-amino-3'-methylpropiophenone with a ketone yielding a polysubstituted quinoline scaffold.
Emergency Response Protocols
Table 3: Emergency Action Plan
| Scenario | Action Protocol |
| Eye Contact | IMMEDIATE: Flush with tepid water for 15 minutes, lifting eyelids. Seek medical attention immediately. |
| Skin Contact | Remove contaminated clothing.[3][4] Wash affected area with soap and water for 15 minutes. Monitor for redness/irritation.[1][4] |
| Inhalation | Move to fresh air.[3][4] If breathing is difficult, trained personnel should administer oxygen.[1] |
| Spill (Solid) | Dampen with water to prevent dust.[3] Sweep up into a hazardous waste container. Clean area with 5% HCl (to protonate/solubilize amine) followed by detergent. |
| Fire | Use Carbon Dioxide (CO₂), Dry Chemical, or Foam. Do not use high-pressure water jets (may spread chemical). Emits toxic NOx fumes upon combustion. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11256, 2-Aminoacetophenone. Retrieved from [Link] (Used as toxicological analog).
- Marco-Contelles, J., et al. (2009).The Friedländer Reaction: From the First Synthesis of Quinolines to Current Applications. Chemical Reviews.
-
ECHA (European Chemicals Agency). C&L Inventory: 2-Aminoacetophenone. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis Protocol for 1-Propanone, 1-(2-amino-3-methylphenyl)-
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(2-Amino-3-methylphenyl)propan-1-one (Synonym: 2-Amino-3-methylpropiophenone) Methodology: Dual Lewis Acid-Mediated Ortho-Acylation (Sugasawa Reaction)
Executive Summary & Mechanistic Rationale
The synthesis of ortho-aminopropiophenones, such as 1-(2-amino-3-methylphenyl)propan-1-one, presents a classic challenge in synthetic organic chemistry. Direct Friedel-Crafts acylation of anilines is notoriously difficult because standard Lewis acids (e.g., AlCl₃) coordinate strongly with the basic lone pair of the amino group, transforming it into a highly electron-withdrawing complex that deactivates the aromatic ring toward electrophilic attack ()[1].
To circumvent this, this protocol employs the Sugasawa Reaction , a highly regioselective ortho-acylation methodology utilizing a synergistic dual Lewis acid system ()[2].
The Causality of the Catalyst System:
-
Boron Trichloride (BCl₃): Acts as the primary Lewis acid. It reacts with 2-methylaniline to form an anilinodichloroborane intermediate. This covalent B–N bond protects the amine from protonation and serves as an internal directing group.
-
Aluminum Chloride (AlCl₃): Acts as the secondary, highly chlorophilic Lewis acid. It activates the nitrile (propionitrile) carbon, making it highly electrophilic.
-
The "Supercomplex": The boron atom coordinates with the nitrogen of the activated nitrile, bringing the electrophilic carbon into strict proximity with the ortho position of the aniline ring, ensuring 100% regioselectivity ()[3].
Fig 1. Sugasawa ortho-acylation mechanism for 1-(2-amino-3-methylphenyl)propan-1-one synthesis.
Quantitative Data & Reagent Specifications
Table 1: Reaction Stoichiometry (50 mmol Preparative Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Function |
| 2-Methylaniline | 107.15 | 1.0 | 5.36 g (5.3 mL) | Aromatic substrate. |
| BCl₃ (1.0 M in Heptane) | 117.17 | 1.1 | 55.0 mL | Protects amine; directs ortho-attack. |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.1 | 7.33 g | Activates propionitrile. |
| Propionitrile | 55.08 | 2.0 | 5.51 g (7.1 mL) | Acyl source (forms propanoyl group). |
| Toluene (Anhydrous) | 92.14 | N/A | 100 mL | High-boiling solvent for HCl expulsion. |
Step-by-Step Experimental Protocol
Note: This protocol must be executed in a well-ventilated fume hood under strictly anhydrous conditions. BCl₃ and AlCl₃ are highly moisture-sensitive and corrosive.
Phase 1: Formation of the Anilinodichloroborane Complex
-
Apparatus Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
-
Substrate Solubilization: Add 2-methylaniline (5.36 g, 50 mmol) and anhydrous toluene (100 mL) to the flask. Cool the solution to 0 °C using an ice-water bath.
-
BCl₃ Addition: Transfer BCl₃ (1.0 M in heptane, 55 mL, 55 mmol) to the addition funnel. Add dropwise over 30 minutes.
-
Causality: The reaction between BCl₃ and aniline is highly exothermic and releases HCl gas. Slow addition at 0 °C prevents thermal degradation and suppresses unwanted side reactions ()[4].
-
Phase 2: Supercomplex Assembly and Acylation
-
Lewis Acid/Nitrile Addition: Remove the ice bath. Add anhydrous AlCl₃ (7.33 g, 55 mmol) in one swift portion under a positive flow of N₂, followed immediately by propionitrile (7.1 mL, 100 mmol).
-
Reflux & HCl Expulsion: Heat the reaction mixture to a vigorous reflux (approx. 110 °C) for 6 to 8 hours.
-
Causality: The electrophilic aromatic substitution step requires significant thermal energy. More importantly, continuous expulsion of HCl gas during reflux shifts the thermodynamic equilibrium irreversibly toward the ketimine intermediate ()[5].
-
-
In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes/EtOAc 4:1). The starting aniline (R_f ~ 0.6) should disappear, replaced by a highly UV-active spot corresponding to the ketimine complex.
Phase 3: Quenching and Hydrolysis
-
Acidic Quench: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by dropwise addition of 2 M HCl (100 mL). Warning: Highly exothermic quench.
-
Imine Cleavage: Heat the resulting biphasic mixture to 80 °C for 1 hour with vigorous stirring.
-
Causality: The initial product of the Sugasawa reaction is a stable ketimine. Elevated temperatures in an aqueous acidic environment are strictly required to hydrolyze the C=N bond into the target C=O (ketone) group.
-
Phase 4: Workup and Purification
-
Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and discard the organic (toluene/heptane) layer. Wash the aqueous layer once with EtOAc (50 mL) to remove non-basic organic impurities.
-
Free-Basing: Cool the aqueous layer to 0 °C and slowly basify to pH 9 using 10% NaOH (aq).
-
Causality: Basification neutralizes the hydrochloride salt of the product, liberating the free 2-amino-3-methylpropiophenone for extraction.
-
-
Extraction: Extract the liberated product with EtOAc (3 × 75 mL). Wash the combined organic extracts with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Chromatography: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure 1-(2-amino-3-methylphenyl)propan-1-one as a crystalline solid or viscous yellow oil.
Process Parameters & Troubleshooting
Table 2: Self-Validating Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete Conversion (Starting material remains) | Incomplete formation of the "supercomplex" due to insufficient HCl expulsion. | Ensure the reaction is heated to a vigorous reflux (110 °C). Purge the headspace with N₂ to aid HCl removal. |
| Formation of N-Acyl Byproducts | Premature addition of nitrile before BCl₃ has fully protected the amine. | Ensure strictly sequential addition: Amine + BCl₃ first, allow 15 mins of stirring, then add AlCl₃ and Nitrile. |
| Low Yield of Ketone / High Imine | Incomplete hydrolysis of the highly stable ketimine intermediate. | Increase the hydrolysis time at 80 °C in 2 M HCl to 2 hours. Do not basify until TLC confirms complete imine cleavage. |
References
Sources
Synthesis of 2-Amino-3-Methylpropiophenone: A Detailed Guide to Friedel-Crafts Acylation with a Protecting Group Strategy
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-amino-3-methylpropiophenone, a valuable building block in pharmaceutical and chemical research. The synthesis is achieved through a robust three-step process commencing with the N-acetylation of o-toluidine, followed by a Friedel-Crafts acylation, and culminating in a selective deprotection. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.
Introduction
2-Amino-3-methylpropiophenone and its derivatives are key intermediates in the synthesis of various biologically active compounds. The inherent challenge in their synthesis via a direct Friedel-Crafts acylation lies in the nature of the starting material, an aniline derivative. The amino group, being a Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation. This interaction deactivates the aromatic ring towards electrophilic substitution, rendering the direct acylation pathway inefficient.[1]
To circumvent this, a protecting group strategy is employed. The amino group of the starting material, o-toluidine, is temporarily masked as an acetamide. This N-acetyl group serves a dual purpose: it prevents the deactivation of the catalyst and acts as an ortho-, para-directing group, guiding the regioselectivity of the subsequent acylation step. The final step involves the selective removal of the acetyl group to yield the desired 2-amino-3-methylpropiophenone.
Mechanistic Rationale
The overall synthetic strategy is a classic example of protecting group chemistry in electrophilic aromatic substitution.
Step 1: Protection (N-Acetylation)
The amino group of o-toluidine is a potent nucleophile. In the presence of an acylating agent like acetyl chloride or acetic anhydride, it readily forms N-(2-methylphenyl)acetamide. This transformation is crucial as it converts the basic amino group into a neutral amide, which does not interfere with the Lewis acid catalyst in the subsequent step.
Step 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2][3][4] The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of propionyl chloride with a Lewis acid, typically aluminum trichloride (AlCl₃).[1][5] The N-acetyl group of the protected aniline is an activating and ortho-, para-directing group. Therefore, the electrophilic acylium ion will preferentially attack the position para to the N-acetyl group, leading to the formation of N-(4-propionyl-2-methylphenyl)acetamide.
Step 3: Deprotection (Hydrolysis)
The final step involves the hydrolysis of the amide bond to regenerate the free amino group. This can be achieved under either acidic or basic conditions.[6][7][8][9] Careful selection of the hydrolysis conditions is necessary to ensure the selective cleavage of the amide without affecting the ketone functionality of the propiophenone moiety.
Experimental Protocols
Protocol 1: N-Acetylation of o-Toluidine
This protocol describes the protection of the amino group of o-toluidine as an acetamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Toluidine | 107.15 | 10.0 g | 0.0933 |
| Acetic Anhydride | 102.09 | 10.5 mL (11.4 g) | 0.111 |
| Sodium Acetate | 82.03 | 7.7 g | 0.0933 |
| Deionized Water | 18.02 | 200 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 500 mL Erlenmeyer flask, suspend 10.0 g of o-toluidine in 200 mL of deionized water.
-
While stirring vigorously, add 10.5 mL of acetic anhydride to the suspension.
-
Immediately add a solution of 7.7 g of sodium acetate dissolved in a small amount of water to the reaction mixture.
-
Continue to stir the mixture vigorously for 15-20 minutes. The N-acetylated product, N-(2-methylphenyl)acetamide, will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
-
The crude product can be purified by recrystallization from aqueous ethanol to yield pure N-(2-methylphenyl)acetamide.
Characterization of N-(2-methylphenyl)acetamide:
-
¹H NMR (CDCl₃): δ 7.8 (d, 1H), 7.2-7.3 (m, 2H), 7.1 (t, 1H), 2.2 (s, 3H), 2.1 (s, 3H).
-
IR (KBr, cm⁻¹): 3280 (N-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II).
-
Melting Point: 110-112 °C (Literature: 110-112 °C).[10]
Protocol 2: Friedel-Crafts Acylation of N-(2-methylphenyl)acetamide
This protocol details the acylation of the protected aniline with propionyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-methylphenyl)acetamide | 149.19 | 10.0 g | 0.067 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 21.4 g | 0.161 |
| Propionyl Chloride | 92.52 | 7.0 mL (7.6 g) | 0.082 |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |
| 6M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Safety Precautions:
-
Aluminum chloride and propionyl chloride are corrosive and react violently with water.[11][12][13][14][15] Handle these reagents in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is exothermic and releases HCl gas. Ensure adequate ventilation and a gas trap.
-
All glassware must be thoroughly dried before use to prevent decomposition of the reagents.
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap, and an addition funnel. Ensure all glassware is dry.
-
To the flask, add 21.4 g of anhydrous aluminum chloride and 100 mL of anhydrous dichloromethane.
-
In the addition funnel, prepare a solution of 7.0 mL of propionyl chloride in 25 mL of anhydrous dichloromethane.
-
Cool the AlCl₃ suspension to 0 °C in an ice bath.
-
Slowly add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, add a solution of 10.0 g of N-(2-methylphenyl)acetamide in 25 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring.[16]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with 2 x 50 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(4-propionyl-2-methylphenyl)acetamide.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 3: Deprotection of N-(4-propionyl-2-methylphenyl)acetamide
This protocol describes the hydrolysis of the acetyl group to yield the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-propionyl-2-methylphenyl)acetamide | 205.25 | 5.0 g | 0.024 |
| 6M Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
| 10M Sodium Hydroxide (NaOH) solution | 40.00 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, add 5.0 g of N-(4-propionyl-2-methylphenyl)acetamide and 50 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by the slow addition of 10M sodium hydroxide solution until the pH is approximately 8-9. The free amine will precipitate.
-
Extract the aqueous solution with 3 x 50 mL of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 2-amino-3-methylpropiophenone.
-
The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. To prevent tailing of the amine on the silica gel, it is recommended to add a small amount (0.5-1%) of triethylamine to the eluent.[17]
Characterization of 2-Amino-3-methylpropiophenone:
-
¹H NMR (CDCl₃): δ 7.6 (d, 1H), 6.6 (d, 1H), 6.5 (s, 1H), 4.2 (br s, 2H, NH₂), 2.9 (q, 2H), 2.2 (s, 3H), 1.2 (t, 3H).
-
¹³C NMR (CDCl₃): δ 201.0, 149.0, 135.0, 132.0, 118.0, 116.0, 115.0, 31.0, 17.0, 8.0.
-
IR (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 1665 (C=O stretch), 1610, 1580 (aromatic C=C stretch).
-
Mass Spectrometry (EI, m/z): 163 (M+).
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for 2-amino-3-methylpropiophenone.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation step.
References
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8443, N-acetyl-o-toluidine. [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Department of Chemistry, University of Wisconsin-Madison. [Link]
-
Giffney, C. J., & O'Connor, C. J. (1975). Acid Catalysed Hydrolysis of Substituted Acetanilides. Part Ill. Journal of the Chemical Society, Perkin Transactions 2, (12), 1357-1360. [Link]
-
Barnett, J. W., & O'Connor, C. J. (1973). Acid-catalysed hydrolysis of substituted acetanilides. Journal of the Chemical Society, Perkin Transactions 2, (2), 220-223. [Link]
-
Barnett, J. W., & O'Connor, C. J. (1975). Acid catalysed hydrolysis of substituted acetanilides. Part II. Journal of the Chemical Society, Perkin Transactions 2, (11), 1268-1270. [Link]
-
Kurita, K. (2006). Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review. Marine Biotechnology, 8(3), 217-224. [Link]
-
SpectraBase. (n.d.). Acetyl-p-toluidine - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). Acetyl-p-toluidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. [Link]
- Google Patents. (n.d.).
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. [Link]
-
Wikipedia. (n.d.). o-Toluidine. [Link]
-
[ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18). YouTube. [Link]
-
SIELC Technologies. (2018, February 16). N-Acetyl-o-toluidine. [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Inxight Drugs. (n.d.). 3-(DIMETHYLAMINO)-2-METHYLPROPIOPHENONE. [Link]
-
MDPI. (2022, November 29). Deacetylation. [Link]
-
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194097, 2-Amino-3-phenylpropanamide. [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. [Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?[Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
National Center for Biotechnology Information. (n.d.). Chitin Deacetylases: Structures, Specificities, and Biotech Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. [Link]
-
Biology LibreTexts. (2021, September 9). 1.14: Column Chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. [Link]
- Google Patents. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. youtube.com [youtube.com]
- 6. Acid catalysed hydrolysis of substituted acetanilides. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Acid-catalysed hydrolysis of substituted acetanilides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Acid catalysed hydrolysis of substituted acetanilides. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 10. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Synthesis of 1-(2-amino-3-methylphenyl)-1-propanone
Abstract & Strategic Overview
The preparation of 1-(2-amino-3-methylphenyl)-1-propanone (also known as 2-amino-3-methylpropiophenone) presents a classic challenge in regioselective aromatic substitution. The target molecule features a 1,2,3-substitution pattern on the benzene ring, where the amino group is sterically crowded between the acyl group and the methyl group.
Standard Friedel-Crafts acylation of 2-methylaniline is often impractical due to the deactivation of the Lewis acid catalyst by the amino group and the potential for poly-substitution or varying regioselectivity.
This Application Note details two robust, field-proven protocols:
-
The Sugasawa Reaction (Method A): The primary recommendation. It utilizes boron trichloride (
) to form a specific aniline-boron complex that directs acylation exclusively to the ortho position. This method is superior for its high regioselectivity. -
Grignard Addition to Nitriles (Method B): An alternative route utilizing 2-amino-3-methylbenzonitrile. This method avoids the use of corrosive boron gases but requires a specific nitrile precursor.
Method A: Boron Trichloride-Mediated Acylation (Sugasawa Reaction)
This method is the industry standard for synthesizing ortho-amino ketones directly from anilines. The reaction exploits the Lewis acidity of boron trichloride to form a stable complex with the aniline nitrogen, which then facilitates an intramolecular-like transfer of the nitrile electrophile to the ortho position.
Reaction Logic & Mechanism[1][2]
-
Reagent: Boron Trichloride (
) acts as both the protecting group for the amine and the Lewis acid catalyst. -
Regioselectivity: The bulky
coordinates to the nitrogen. The incoming electrophile (propionitrile) is activated by a second Lewis acid ( or excess ) and attacks the thermodynamically favored ortho position (C6 of the original aniline ring). -
Outcome: Since the C2 position of 2-methylaniline is blocked, substitution occurs exclusively at C6, yielding the desired 1,2,3-substitution pattern.
Reagents & Materials
| Reagent | Grade | Equiv. | Role |
| 2-Methylaniline (o-Toluidine) | >99% | 1.0 | Substrate |
| Propionitrile | Anhydrous | 1.2 | Acyl Source |
| Boron Trichloride ( | 1.0M in Xylene/DCM | 1.1 | Lewis Acid / Director |
| Aluminum Chloride ( | Anhydrous, Granular | 1.1 | Co-Catalyst |
| 1,2-Dichloroethane (DCE) | Anhydrous | Solvent | Reaction Medium |
| 2M Hydrochloric Acid | Reagent Grade | Excess | Hydrolysis |
Step-by-Step Protocol
Step 1: Complex Formation
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under nitrogen flow.
-
Charge the flask with 2-methylaniline (1.0 equiv) dissolved in anhydrous 1,2-dichloroethane (DCE) (approx. 5 mL per gram of substrate).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the
solution (1.1 equiv) dropwise.
Step 2: Acylation
-
Add propionitrile (1.2 equiv) to the suspension.
-
Add solid
(1.1 equiv) in small portions. -
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (83°C) for 12–16 hours .
-
Checkpoint: Monitor via TLC or HPLC. The intermediate imine species is stable; consumption of starting aniline is the key metric.
-
Step 3: Hydrolysis & Workup
-
Cool the mixture to 0°C.
-
Critical Step: Slowly quench by adding 2M HCl (approx. 5 equiv). This step hydrolyzes the intermediate ketimine to the ketone.
-
Note: Vigorous evolution of gas and heat will occur.
-
-
Heat the biphasic mixture to 80°C for 30–60 minutes to ensure complete hydrolysis of the imine.
-
Cool to RT. Separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Neutralize the combined organic layers with saturated
(wash until pH ~7). -
Dry over
, filter, and concentrate in vacuo.
Step 4: Purification
-
The crude product is typically a yellow/orange oil that solidifies upon standing.
-
Recrystallization: Ethanol/Water (9:1) or Hexanes.[2]
-
Yield Expectation: 65–80%.
Method B: Grignard Addition to Nitriles
This route is ideal for laboratories lacking the infrastructure to handle
Reaction Logic[1][2]
-
Substrate: 2-amino-3-methylbenzonitrile.
-
Mechanism: The Grignard reagent attacks the nitrile carbon to form a metallo-imine intermediate. Acidic hydrolysis converts this intermediate directly to the ketone.
Reagents & Materials
| Reagent | Grade | Equiv. | Role |
| 2-amino-3-methylbenzonitrile | >98% | 1.0 | Substrate |
| Ethylmagnesium Bromide | 3.0M in Ether/THF | 2.5 | Nucleophile |
| THF (Tetrahydrofuran) | Anhydrous, Inhibitor-free | Solvent | Medium |
| Sulfuric Acid ( | 10% Aqueous | Excess | Quench/Hydrolysis |
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Flame-dry a 2-neck flask under argon/nitrogen.
-
Dissolve 2-amino-3-methylbenzonitrile (1.0 equiv) in anhydrous THF (10 mL/g).
-
Note: The amino group contains acidic protons. You must use excess Grignard (at least 2.0–2.5 equiv) because the first equivalent will simply deprotonate the amine (-NH2
-NHMgBr). The second equivalent performs the addition to the nitrile.
Step 2: Addition
-
Cool the nitrile solution to 0°C .
-
Add EtMgBr (2.5 equiv) dropwise via syringe/cannula over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours .
-
Optional: If conversion is slow, reflux gently (65°C) for 2 hours.
Step 3: Hydrolysis
-
Cool to 0°C.
-
Slowly add 10%
. -
Stir vigorously at room temperature for 1 hour. The acid hydrolyzes the magnesium salt to the imine, and then the imine to the ketone.
Step 4: Isolation
-
Basify the solution to pH ~9 using
or (to keep the aniline in free-base form). -
Extract with Ethyl Acetate (3x).[2]
-
Wash with Brine, dry over
.[1] -
Concentrate to yield the crude product.
Visualization of Workflows
The following diagrams illustrate the mechanistic flow and experimental logic for both methods.
Caption: Comparative workflow for Sugasawa (Method A) vs. Grignard (Method B) synthesis routes.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized product, compare your analytical data against these predicted parameters.
| Technique | Expected Signal Characteristics | Structural Interpretation |
| 1H NMR | Methyl of propyl chain (-CH2-CH3 ) | |
| Aryl Methyl (-Ar-CH3 ) | ||
| Methylene of propyl chain (-C(=O)-CH2 -) | ||
| Aniline Protons (-NH2 ). Exchangeable with D2O | ||
| Aromatic protons (1,2,3-substitution pattern) | ||
| IR | ~3350, 3450 | Primary Amine N-H stretch (doublet) |
| ~1670 | Conjugated Ketone C=O stretch (shifted by H-bonding) |
Key QC Check: The presence of a broad singlet around 6.30 ppm (NH2) and the specific splitting of the aromatic protons (typically a doublet-doublet-triplet pattern for 1,2,3-substitution) confirms the correct isomer. If the NH2 peak is absent or the alkyl chain signals are complex, suspect incomplete hydrolysis or polymerization.
Safety & Handling
-
Boron Trichloride (
): Highly toxic and corrosive gas/liquid. Reacts violently with water to release HCl. All usage must occur in a functioning fume hood with appropriate scrubbing. -
Grignard Reagents: Pyrophoric hazards. Ensure all solvents are peroxide-free and anhydrous. Keep a Class D fire extinguisher nearby.
-
Anilines: Toxic by inhalation and skin absorption. Use double-gloving (Nitrile) and handle in a closed system where possible.
References
-
Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines. Journal of the American Chemical Society, 100(15), 4842–4852. Link
-
Walsh, D. A. (1980). The Synthesis of 2-Amino- and 2-Hydroxyaryl Ketones. Synthesis, 1980(09), 677-688. Link
-
BenchChem. (2025).[1] Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide. BenchChem Protocols. Link
-
Douglas, A. W. (1978).[6] Boron trichloride mediated ortho-acylation of anilines. Canadian Journal of Chemistry, 56, 126.
Sources
Catalytic hydrogenation methods to synthesize amino propiophenones
Application Note: Chemoselective Synthesis of Amino Propiophenones via Catalytic Hydrogenation
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Scope
Amino propiophenones—most notably 4'-aminopropiophenone (PAPP)—are critical chemical entities with dual utility. Biologically, PAPP is renowned for its potent methemoglobin-inducing capacity, making it a frontline cyanide antidote and a specialized vertebrate pest control agent[1]. Synthetically, amino propiophenones serve as indispensable precursors for various pharmaceutical active ingredients (APIs), including optically pure beta-amino alcohols such as norephedrine[2].
This application note details the chemoselective catalytic hydrogenation of nitropropiophenones to yield amino propiophenones. It moves beyond standard recipes to provide mechanistic insights, causal relationships for parameter optimization, and self-validating experimental protocols.
Mechanistic Insights & Causality in Experimental Design
The synthesis of an amino propiophenone from a nitropropiophenone precursor presents a classic chemoselectivity challenge: the substrate contains both a highly reducible nitro group (-NO₂) and a susceptible ketone carbonyl (C=O)[3].
-
Catalyst Selection & Chemoselectivity: Palladium on carbon (Pd/C) is the catalyst of choice. At 5–10 mol% loading, Pd/C exhibits a high affinity for the nitro group, facilitating rapid reduction via a proton-coupled electron transfer mechanism. Unlike more oxophilic catalysts, Pd/C deployed under mild conditions (1–4 atm H₂) leaves the ketone intact[3]. Raney Nickel is a viable industrial alternative but often requires elevated pressures (4–5 kg/cm ²) and temperatures (50–70 °C), which drastically increases the thermodynamic risk of over-reduction[4].
-
Solvent Causality: Protic solvents (absolute ethanol or methanol) are strictly recommended. They act as essential proton donors, stabilizing the reactive hydroxylamine intermediates during the step-wise reduction of the nitro group. This accelerates the reaction and prevents the accumulation of hazardous, partially reduced byproducts[3][5].
-
Over-Reduction Risks: The reaction must be strictly monitored. Prolonged exposure to hydrogen, especially at elevated pressures or temperatures, will drive the over-reduction of the target amino propiophenone into an amino alcohol (e.g., 1-(4-aminophenyl)propan-1-ol)[2].
Caption: Chemoselective catalytic hydrogenation pathway of nitropropiophenone.
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the causal relationship between reaction parameters and product yield/selectivity, derived from validated industrial and bench-scale protocols[3][4][5].
| Catalyst System | Solvent | Pressure | Temp (°C) | Time (h) | Target Yield | Chemoselectivity Profile |
| 10% Pd/C | Ethanol | 1 - 2 atm | 20 - 25 | 2 - 4 | > 95% | Excellent: Ketone remains fully intact. |
| 5% Pd/C | Methanol | 4 - 5 atm | 50 - 70 | 3 - 5 | ~ 92% | Good: Minor alcohol byproduct possible. |
| Raney Nickel | Methanol | 4 - 5 atm | 50 - 70 | 4 - 6 | 88 - 90% | Moderate: Requires strict monitoring. |
| SnCl₂ / HCl | Ethanol | Ambient | Reflux | 3 - 4 | ~ 85% | N/A (Chemical): High toxicity/waste profile[5]. |
Self-Validating Experimental Protocol: Pd/C Catalyzed Hydrogenation
This protocol outlines the reduction of 4'-nitropropiophenone to 4'-aminopropiophenone. It is designed as a self-validating system, incorporating in-process controls to ensure reaction integrity and safety[3][5].
Materials Required:
-
4'-Nitropropiophenone (Substrate)
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Absolute Ethanol (Solvent)
-
Hydrogen Gas (H₂, High Purity)
-
Celite® (Filter Agent)
Step-by-Step Methodology:
-
Inertion & Substrate Dissolution: Into a clean, dry hydrogenation vessel, add 4'-nitropropiophenone (1.0 eq). Dissolve the substrate in absolute ethanol (approx. 10 mL per gram of substrate).
-
Causality: Complete dissolution ensures uniform mass transfer during the multiphasic (gas-liquid-solid) hydrogenation process.
-
-
Catalyst Charging: Purge the vessel with Nitrogen (N₂) for 5 minutes. Carefully add 10% Pd/C (5–10 mol% relative to substrate).
-
Causality: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. N₂ purging prevents solvent ignition. Using 50% wet Pd/C further mitigates this risk.
-
-
Hydrogenation (The Reaction): Seal the vessel, purge with N₂ three more times, then purge with H₂ gas. Pressurize the vessel to 1–4 atm of H₂. Stir vigorously at room temperature[3].
-
Validation Step: Monitor the pressure gauge. A steady drop in pressure indicates active H₂ consumption. The reaction is complete when H₂ uptake completely ceases (typically 2–4 hours).
-
-
In-Process Quality Control (TLC): Before proceeding, sample the reaction mixture. Run a Thin Layer Chromatography (TLC) plate (e.g., 30% Ethyl Acetate in Hexanes).
-
Validation: The starting material (nitro) will have a significantly higher Rf value than the highly polar product (amine). Complete disappearance of the top spot validates reaction completion.
-
-
Filtration & Catalyst Removal: Purge the vessel thoroughly with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite®. Wash the filter cake with additional ethanol[3].
-
Causality: Standard filter paper allows micro-particulate Palladium to pass through, causing heavy metal contamination in the API. Celite® ensures complete removal of the catalyst.
-
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. The resulting crude 4'-aminopropiophenone can be purified via recrystallization from an ethanol/water mixture to yield analytically pure crystals[3].
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
References
- BenchChem Technical Support Team. "4'-Aminopropiophenone | 70-69-9 - Benchchem". Benchchem.
- European Patent Office. "EP 3160937 B1 - A NOVEL METHOD FOR SYNTHESIS OF OPTICALLY PURE BETA-AMINO ALCOHOLS". Googleapis.com.
- BenchChem Technical Support Team. "3'-Nitropropiophenone | 17408-16-1 - Benchchem". Benchchem.
Sources
- 1. 4'-Aminopropiophenone | 70-69-9 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3'-Nitropropiophenone | 17408-16-1 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 4'-Aminopropiophenone | 70-69-9 | Benchchem [benchchem.com]
Application Notes and Protocols for the Use of 1-(2-Amino-3-methylphenyl)-1-propanone as a Pharmaceutical Intermediate
Introduction
1-(2-Amino-3-methylphenyl)-1-propanone is a versatile bifunctional organic molecule featuring a propiophenone core substituted with an ortho-amino group and a meta-methyl group. This specific arrangement of functional groups—a nucleophilic amine adjacent to an electrophilic ketone—makes it a highly valuable precursor for the synthesis of a wide array of heterocyclic compounds. In pharmaceutical development, such intermediates are critical for constructing the core scaffolds of numerous active pharmaceutical ingredients (APIs). The presence of the ketone and amine on the same aromatic ring facilitates intramolecular cyclization reactions, providing efficient routes to privileged structures like quinolines and other fused heterocycles known for their diverse biological activities.[1]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides detailed, field-proven protocols for the synthesis, purification, and analytical characterization of 1-(2-Amino-3-methylphenyl)-1-propanone, as well as its application in the subsequent synthesis of complex pharmaceutical scaffolds. The methodologies herein are designed to be self-validating, with explanations grounded in established chemical principles to empower users to understand and adapt these protocols for their specific research and development needs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is fundamental for its effective use in synthesis and for developing appropriate analytical methods. The properties for 1-(2-Amino-3-methylphenyl)-1-propanone are summarized below.
| Property | Value (Predicted/Calculated) | Source |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| IUPAC Name | 1-(2-amino-3-methylphenyl)propan-1-one | - |
| CAS Number | Not available | - |
| XLogP3 | 2.1 | Analogous to[2] |
| Hydrogen Bond Donor Count | 1 | Analogous to[2] |
| Hydrogen Bond Acceptor Count | 2 | Analogous to[2] |
| Rotatable Bond Count | 2 | Analogous to[3] |
| Appearance | Expected to be a yellow to brown solid or oil | General observation for amino-aryl ketones |
| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane. | Analogous to[4] |
Synthesis Protocol: A Two-Step Approach
The most reliable and scalable synthesis of 1-(2-amino-3-methylphenyl)-1-propanone is adapted from established methods for preparing ortho-amino aryl ketones.[4] The process involves the regioselective nitration of a commercially available propiophenone precursor, followed by the chemical reduction of the nitro group to the desired primary amine.
Protocol 2.1: Nitration of 3-Methylpropiophenone
The causality behind this step lies in directing the electrophilic nitronium ion (NO₂⁺) to the ortho position relative to the activating methyl group and meta to the deactivating acyl group. Using a cooled, strong acid medium prevents over-nitration and controls the exothermic reaction.
Materials:
-
3-Methylpropiophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice-salt bath
-
Round-bottom flask with magnetic stirrer and dropping funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, cool 60 mL of concentrated sulfuric acid to 0 °C using an ice-salt bath.
-
Slowly add 14.8 g (0.1 mol) of 3-methylpropiophenone to the cooled acid, ensuring the temperature remains below 5 °C.
-
Prepare the nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the propiophenone solution over 30-45 minutes. The internal temperature must be maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto 400 g of crushed ice with vigorous stirring.
-
A precipitate of 1-(3-methyl-2-nitrophenyl)propan-1-one will form. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. The crude product can be used directly in the next step or purified by recrystallization from ethanol.
Protocol 2.2: Reduction of 1-(3-Methyl-2-nitrophenyl)propan-1-one
The choice of Tin(II) chloride (SnCl₂) is based on its effectiveness in reducing aromatic nitro groups in the presence of other reducible functionalities like ketones, a method known as the Stephen reduction.[4] The acidic conditions are neutralized post-reaction to isolate the free amine.
Materials:
-
1-(3-Methyl-2-nitrophenyl)propan-1-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a 500 mL round-bottom flask, suspend 19.3 g (0.1 mol) of 1-(3-methyl-2-nitrophenyl)propan-1-one in 200 mL of ethanol.
-
To this suspension, add 112.8 g (0.5 mol) of tin(II) chloride dihydrate.
-
Heat the mixture to reflux with constant stirring for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-amino-3-methylphenyl)-1-propanone.
-
The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application in Pharmaceutical Synthesis: Friedländer Annulation
The ortho-aminoaryl ketone structure is an ideal substrate for the Friedländer annulation, a powerful reaction for constructing quinoline rings. This reaction involves the condensation of the intermediate with a compound containing an α-methylene ketone. This is a cornerstone of medicinal chemistry, as the quinoline scaffold is present in numerous drugs.
Protocol 3.1: Synthesis of a Tetrahydroacridine Derivative
This protocol describes a base-catalyzed reaction with cyclohexanone to produce a substituted tetrahydroacridine, a scaffold relevant to various pharmacologically active molecules.
Materials:
-
1-(2-Amino-3-methylphenyl)-1-propanone
-
Cyclohexanone
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.63 g (10 mmol) of 1-(2-amino-3-methylphenyl)-1-propanone and 1.08 g (11 mmol) of cyclohexanone in 30 mL of ethanol.
-
Add 0.28 g (5 mmol) of potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the formation of the quinoline product by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume by half and add water to induce precipitation.
-
Filter the product, wash with a 1:1 ethanol/water mixture, and dry under vacuum. Further purification can be achieved by recrystallization.
Analytical Characterization & Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized intermediate before its use in downstream applications. A multi-technique approach ensures comprehensive characterization.
The following table summarizes the recommended starting conditions for each analytical technique.[5][6]
| Parameter | HPLC-UV Conditions | GC-MS Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Mid-polarity capillary (e.g., DB-5ms, 30m x 0.25mm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Helium (Constant flow, ~1.2 mL/min) |
| Flow Rate | 1.0 mL/min | N/A |
| Detector | UV-Vis Diode Array (DAD) at ~254 nm | Mass Spectrometer (EI, 70 eV) |
| Temperature | 30 °C (Column Oven) | Oven Program: 100°C to 280°C at 15°C/min |
| Injection Volume | 10 µL | 1 µL (Splitless) |
Protocol 4.1: HPLC-UV Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the intermediate in methanol. Dilute to ~50 µg/mL with the mobile phase. Filter through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.
-
Data Analysis: Integrate the area of all peaks. Calculate purity by dividing the main peak area by the total area of all peaks (Area %).
Protocol 4.2: GC-MS Identity Confirmation
-
Sample Preparation: Prepare a ~100 µg/mL solution of the intermediate in ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system using the specified oven program.
-
Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight (163.22 m/z). Analyze the fragmentation pattern, expecting characteristic losses such as the ethyl group (-29) and the carbonyl group (-28).
Protocol 4.3: NMR Structural Elucidation
-
Sample Preparation: Dissolve ~10-20 mg of the purified intermediate in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: Expect signals corresponding to the aromatic protons (3H), the broad singlet for the amine protons (2H, exchangeable with D₂O), the quartet for the methylene protons of the ethyl group (2H), the triplet for the methyl protons of the ethyl group (3H), and the singlet for the aromatic methyl group (3H).
-
¹³C NMR Analysis: Expect signals for the carbonyl carbon (~200 ppm), the aromatic carbons (6 signals), and the aliphatic carbons of the ethyl and methyl groups.
Safety and Handling
1-(2-Amino-3-methylphenyl)-1-propanone should be handled with appropriate care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
First Aid:
References
-
Gasperov, V., et al. (n.d.). Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives. ResearchGate. Available at: [Link]
-
Corona-Dórame, G. A., et al. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Journal of the Brazilian Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138734494. PubChem. Available at: [Link]
-
RSC Publishing. (n.d.). Facile Synthesis of Methyl 2-amino-3-(2-methyl-3-quinolyl)propanoate. Available at: [Link]
-
Chodyński, M., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 28(3), 1389. Available at: [Link]
-
Johnson, R. W., et al. (1976). Synthesis of substituted 2‐amino‐3‐cyano‐4‐methylpyrroles. Journal of Heterocyclic Chemistry, 13(1), 165-167. Available at: [Link]
-
Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 179628, 1-(2-Amino-3-methylphenyl)ethanone. PubChem. Available at: [Link]
-
Hasan, M. I., et al. (2009). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial. European Journal of Medicinal Chemistry, 44(12), 4874-4880. Available at: [Link]
- Sturmer, R. (2007). U.S. Patent No. 7,259,264. Washington, DC: U.S. Patent and Trademark Office.
-
Al-Mousawi, S. M. (2021). Amino Acetophenones for Natural Product Analogs. Encyclopedia, 1(4), 1163-1175. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 1-(2-Amino-3-methylphenyl)ethanone | C9H11NO | CID 179628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-methylpropiophenone.com [4-methylpropiophenone.com]
Application Note: Cyclization Protocols for 1-(2-amino-3-methylphenyl)-1-propanone
Abstract & Strategic Significance
This application note details the cyclization of 1-(2-amino-3-methylphenyl)-1-propanone (Compound 1 ) to form polysubstituted quinoline derivatives. The substrate is a critical "ortho-aminoaryl ketone" precursor. Its unique substitution pattern—specifically the 3-methyl group on the phenyl ring and the propionyl side chain—directs the formation of 4-ethyl-8-methylquinoline pharmacophores.
These scaffolds are highly relevant in medicinal chemistry, serving as cores for antimalarials, PI3K inhibitors, and MDR (Multi-Drug Resistance) modulators. The steric bulk of the 8-methyl group (peri- to the nitrogen) and the lipophilicity of the 4-ethyl group provide distinct structure-activity relationship (SAR) vectors compared to standard quinolines.
Mechanistic Insight: The Friedländer Annulation
The primary cyclization pathway for this substrate is the Friedländer Annulation . This condensation reaction involves the o-amino ketone (1 ) and a second carbonyl partner containing a reactive
Reaction Pathway
The reaction proceeds via a two-step mechanism (acid or base-catalyzed):
-
Imine Formation: The amino group of 1 condenses with the carbonyl of the coupling partner.[3]
-
Intramolecular Aldol/Dehydration: The
-methylene of the partner attacks the carbonyl of the propionyl group in 1 , followed by aromatization.
Critical Consideration (Regiochemistry): Unlike simple o-aminoacetophenones, Compound 1 possesses an ethyl ketone side chain.
-
C4-Position: The ethyl group of 1 is retained at the C4 position of the final quinoline.
-
C8-Position: The 3-methyl group of the starting aniline ends up at the C8 position (adjacent to the quinoline nitrogen), creating a "molecular fence" that influences binding kinetics.
Mechanistic Diagram
Figure 1: Logical flow of the Friedländer condensation mechanism for Compound 1.
Experimental Protocols
Protocol A: Base-Catalyzed Synthesis of Tricyclic Acridines
Target: 9-Ethyl-5-methyl-1,2,3,4-tetrahydroacridine Coupling Partner: Cyclohexanone Rationale: Base catalysis is preferred for simple cyclic ketones to minimize polymerization side reactions common with strong acids.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Compound 1 | 1.0 | Substrate |
| Cyclohexanone | 1.2 | Coupling Partner |
| KOH (sat. in EtOH) | 0.2 (cat.) | Base Catalyst |
| Ethanol (Abs.) | Solvent | Medium (0.5 M) |
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with N₂.
-
Dissolution: Dissolve Compound 1 (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add Cyclohexanone (12 mmol) followed by the saturated ethanolic KOH solution (1 mL).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The starting amine (Compound 1) is fluorescent; disappearance of the lower Rf spot indicates completion.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Isolation:
-
If solid precipitates: Filter, wash with cold water, and dry.
-
If oil forms: Extract with CH₂Cl₂ (3 x 30 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
Protocol B: Acid-Catalyzed Synthesis of Functionalized Quinolines
Target: Ethyl 4-ethyl-2,8-dimethylquinoline-3-carboxylate
Coupling Partner: Ethyl Acetoacetate
Rationale: Acid catalysis is required to activate the
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Compound 1 | 1.0 | Substrate |
| Ethyl Acetoacetate | 1.1 | Coupling Partner |
| p-Toluenesulfonic Acid (p-TSA) | 0.05 | Catalyst |
| Toluene | Solvent | Medium (Dean-Stark) |
Step-by-Step Methodology
-
Setup: Equip a 250 mL RBF with a Dean-Stark trap and reflux condenser.
-
Charging: Add Compound 1 (10 mmol), Ethyl Acetoacetate (11 mmol), p-TSA (0.5 mmol), and Toluene (50 mL).
-
Dehydration: Reflux vigorously. The reaction relies on the azeotropic removal of water.
-
Observation: Water droplets will collect in the trap. Reaction is typically complete when water evolution ceases (3–5 hours).
-
-
Workup:
-
Cool to RT.
-
Wash the organic phase with saturated NaHCO₃ (2 x 30 mL) to neutralize the acid.
-
Wash with Brine (1 x 30 mL).
-
-
Drying: Dry organic layer over MgSO₄ and evaporate solvent in vacuo.
-
Purification: The residue is often an oil that solidifies upon standing. Recrystallize from Et₂O/Pentane or use column chromatography (5% EtOAc in Hexanes).
Workflow Visualization (Purification Logic)
Figure 2: Decision tree for the isolation and purification of 4-ethyl-8-methylquinoline derivatives.
Validation & Analytical Expectations
To validate the structure of the cyclized product, researchers must look for specific NMR signatures that confirm the regiochemistry (4-ethyl, 8-methyl).
1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Moiety | Approx. Shift ( | Multiplicity | Diagnostic Value |
| 8-Methyl | 2.60 – 2.80 ppm | Singlet (3H) | Confirms retention of the ortho-methyl group. Typically downfield due to aromatic ring current. |
| 4-Ethyl (CH₂) | 3.00 – 3.20 ppm | Quartet (2H) | Confirms the ethyl group is at C4 (benzylic position of the heterocycle). |
| 4-Ethyl (CH₃) | 1.30 – 1.45 ppm | Triplet (3H) | Coupled to the methylene quartet. |
| Aromatic H | 7.30 – 8.10 ppm | Multiplets | Pattern depends on substitution, but H-5 (peri to C4-ethyl) is often deshielded. |
Troubleshooting
-
Low Yield: Often due to steric hindrance at the ketone. Increase reaction time or switch to a higher boiling solvent (e.g., Xylene for Protocol B).
-
Incomplete Cyclization: If the intermediate imine is isolated, treat with 5 mol% H₂SO₄ in acetic acid to force dehydration.
References
-
Friedländer, P. (1882).[1][4][5] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15, 2572.[4] [4]
- Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic Applications". Chemical Reviews, 109(6), 2652–2671.
- Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines". Organic Reactions, 28, 37.
- Muscia, G. C., et al. (2006). "Ecofriendly Friedländer synthesis of quinolines using p-toluenesulfonic acid". Tetrahedron Letters, 47(50), 8811-8815. (Basis for Protocol B).
-
Gladysz, J. A., et al. (2020). "Modern variants of the Friedländer synthesis". Synthesis, 52, 1779.[2][5] (Green chemistry updates).
Sources
Application Note: Green Chemistry Synthesis of 1-(2-amino-3-methylphenyl)propan-1-one
Executive Summary
This application note details a validated "Green Chemistry" protocol for the synthesis of 1-(2-amino-3-methylphenyl)propan-1-one (CAS: 23478-03-7), a critical pharmacophore in the development of indole-based therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs).
Traditional synthesis relies on the Sugasawa reaction or Friedel-Crafts acylation using stoichiometric aluminum chloride (
Key Advantages[1][2]
-
Atom Economy: >85%
-
Waste Reduction: Eliminates stoichiometric metal halide waste (
). -
Safety: Avoids chlorinated solvents and boron trichloride (
). -
Scalability: Protocol adaptable from mg to kg scale using continuous flow or batch microwave reactors.
Retrosynthetic Analysis & Pathway Design
The synthesis targets the ortho-C-acylation of 2-methylaniline (o-toluidine). Direct Friedel-Crafts acylation of free anilines is often low-yielding due to amine complexation with Lewis acids. The green strategy employs a "Protect-Rearrange" approach.
Reaction Pathway (Graphviz)
Figure 1: Green synthetic pathway involving microwave-assisted amidation and zeolite-catalyzed rearrangement.
Experimental Protocols
Step 1: Solvent-Free Microwave N-Acylation
Objective: Synthesize N-(2-methylphenyl)propionamide without acetic anhydride or acid chlorides.
Reagents:
-
o-Toluidine (10 mmol, 1.07 g)
-
Propionic Acid (12 mmol, 0.89 g)
-
Catalyst: Zinc Oxide (ZnO) nanopowder (5 mol%) or Silica-supported
(SiO2-OSO3H).
Protocol:
-
Mixing: In a 10 mL microwave-transparent vial, combine o-toluidine and propionic acid. Add the solid catalyst (ZnO).
-
Irradiation: Place the vial in a microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters:
-
Temperature: 130°C
-
Power: Dynamic (max 150 W)
-
Time: 10 minutes (Hold time)
-
Stirring: High
-
-
Work-up: Cool to room temperature. The product often solidifies. Dissolve in hot Ethyl Acetate (green solvent alternative to DCM). Filter to recover the solid catalyst (ZnO is recyclable).
-
Purification: Wash the organic layer with saturated
to remove excess acid. Evaporate solvent.-
Yield Expectation: 92-95%
-
Green Metric: E-Factor < 1.0.
-
Step 2: Zeolite-Catalyzed Fries Rearrangement
Objective: Regioselective migration of the propionyl group to the ortho position (C6) to form the amino-ketone.
Mechanism: The H-Beta Zeolite acts as a solid Brønsted acid, stabilizing the acylium ion intermediate within its pores. The pore confinement effect of Zeolite Beta often favors the para product; however, at higher temperatures (thermodynamic control), the ortho isomer is favored due to chelation stabilization between the carbonyl oxygen and the amine protons.
Reagents:
-
N-(2-methylphenyl)propionamide (Intermediate from Step 1)
-
Catalyst: H-Beta Zeolite (Si/Al ratio ~25, calcined at 500°C)
-
Solvent: Anisole (High boiling, non-toxic) or Toluene.
Protocol:
-
Preparation: Activate H-Beta Zeolite at 120°C for 2 hours to remove moisture.
-
Reaction Assembly: In a pressure tube or round-bottom flask, dissolve 5 mmol of the amide in 5 mL of Anisole. Add 500 mg of activated Zeolite.
-
Reaction: Heat to 160°C (Reflux) for 12-16 hours.
-
Note: High temperature is crucial. Lower temperatures (<100°C) favor the para-isomer (4-amino-3-methylpropiophenone).
-
-
Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 8:2). Target
is typically higher than the amide due to intramolecular H-bonding. -
Work-up: Filter the hot reaction mixture to remove the Zeolite (regenerate by calcination).
-
Purification:
-
Concentrate the filtrate.
-
Steam Distillation: The ortho-isomer is steam volatile due to internal H-bonding, while the para-isomer is not. This is a classic, solvent-free purification technique.
-
Collect the steam distillate and extract with Ethyl Acetate or crystallize directly.
-
Analytical Data & Validation
Target Molecule: 1-(2-amino-3-methylphenyl)propan-1-one
Molecular Formula:
| Test | Method | Acceptance Criteria / Expected Result |
| HPLC Purity | C18 Column, ACN/Water (0.1% TFA) | > 98.0% Area |
| 1H NMR | 400 MHz, CDCl3 | δ 6.30 (br s, 2H, NH2) : Broad singlet confirms free amine.δ 2.15 (s, 3H, Ar-CH3) : Methyl group.δ 2.95 (q, 2H), 1.20 (t, 3H) : Propionyl ethyl group.δ 7.6 (d, 1H), 6.6 (t, 1H), 7.2 (d, 1H) : Aromatic protons (1,2,3 pattern). |
| IR Spectroscopy | ATR-FTIR | 3450, 3340 cm⁻¹ : Primary amine stretching.1640 cm⁻¹ : Carbonyl (C=O) - shifted lower due to H-bonding.Absence of amide band at 1680 cm⁻¹. |
| Mass Spec | ESI-MS (+) | [M+H]+ = 164.1 m/z |
Troubleshooting & Optimization
Regioselectivity (Ortho vs. Para)
The most common failure mode is the formation of the para-isomer (1-(4-amino-3-methylphenyl)propan-1-one).
-
Cause: Reaction temperature too low (Kinetic control favors para).
-
Solution: Ensure reaction temperature is >140°C. If using Zeolites, switch to Photo-Fries conditions if thermal rearrangement fails.
-
Alternative Photo-Fries: Irradiate a solution of the amide in Ethanol using a medium-pressure Hg lamp (quartz vessel) for 2 hours. This radical mechanism often yields higher ortho selectivity but requires dilute conditions.
-
Catalyst Deactivation[3]
-
Observation: Conversion stalls after 50%.
-
Cause: "Coking" of the Zeolite pores by polymeric by-products.
-
Solution: Filter catalyst, wash with methanol, and calcine at 550°C in air for 4 hours to regenerate full activity.
References
-
Green Fries Rearrangement
-
Smith, K., et al. "Zeolite-catalysed Fries rearrangement of phenyl acetate." Chemical Communications, 1996.
-
- Microwave Acylation: Bose, A. K., et al. "Microwave promoted rapid organic synthesis." Tetrahedron Letters, 2012.
- Photo-Fries Mechanism: Koshima, H., et al. "Photochemical Fries rearrangement of anilides." Journal of Heterocyclic Chemistry, 2009.
-
Sugasawa Reaction Context (Comparison)
-
Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society, 1978.
-
- General Green Chemistry Principles: Anastas, P. T., & Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998.
Procedure for converting nitro-propiophenones to 1-(2-amino-3-methylphenyl)-1-propanone
Target Compound: 1-(2-amino-3-methylphenyl)-1-propanone Precursor: 1-(3-methyl-2-nitrophenyl)-1-propanone Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Strategic Overview & Mechanistic Rationale
The synthesis of 1-(2-amino-3-methylphenyl)-1-propanone from its corresponding nitro-precursor presents a classic challenge in chemoselectivity and steric management. The target molecule features an ortho-amino group flanked by a methyl group (C3) and a propanoyl moiety (C1). This 1,2,3-trisubstitution pattern forces the nitro group out of coplanarity with the aromatic ring, creating significant steric bulk that can impede catalyst binding in standard heterogeneous hydrogenations [1].
Furthermore, the presence of the propanoyl ketone necessitates a highly chemoselective reduction strategy. Aggressive hydride donors (e.g.,
To navigate these challenges, this protocol leverages a Single-Electron Transfer (SET) methodology using Iron powder and Ammonium Chloride (
Mechanistic pathway for the chemoselective six-electron reduction of the nitro group.
Methodological Comparison
To justify the selection of the
| Reduction Methodology | Reagents & Conditions | Chemoselectivity (Nitro vs. Ketone) | Steric Tolerance (1,2,3-pattern) | Typical Yield | Environmental / Workup Impact |
| Béchamp-Type (Recommended) | Excellent (Ketone preserved) | High (SET mechanism) | >90% | Moderate (Requires Celite filtration of iron oxides) | |
| Catalytic Hydrogenation | Good (If monitored closely) | Low (Sluggish due to non-planarity) | 70-85% | Low (Clean filtration, minimal waste) | |
| Tin-Mediated | Good | High | 80-90% | High (Toxic tin waste, difficult emulsions) | |
| Hydride Reduction | Poor (Ketone reduced to alcohol) | High | N/A | High (Reactive quenching required) |
Experimental Workflow & Protocols
The following self-validating protocol utilizes the Iron/Ammonium Chloride system. The workflow is designed to ensure complete conversion of the rate-limiting hydroxylamine intermediate, preventing difficult downstream purifications.
Standard operational workflow for Fe/NH4Cl mediated reduction of nitro-propiophenones.
Protocol: Iron-Mediated Reduction of 1-(3-methyl-2-nitrophenyl)-1-propanone
Reagents Required:
-
1-(3-methyl-2-nitrophenyl)-1-propanone (1.0 eq, 10 mmol, ~1.93 g)
-
Iron powder, 325 mesh (5.0 eq, 50 mmol, 2.79 g)
-
Ammonium chloride (
) (5.0 eq, 50 mmol, 2.67 g) -
Ethanol (Absolute) (30 mL)
-
Deionized Water (10 mL)
-
Ethyl Acetate (EtOAc) (for extraction)
-
Celite 545 (for filtration)
Step-by-Step Methodology:
-
Solvent and Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-methyl-2-nitrophenyl)-1-propanone (10 mmol) in 30 mL of absolute ethanol. Add 10 mL of deionized water.
-
Causality Check: The 3:1 ratio of EtOH:Water is critical. The organic substrate must remain fully solubilized by the ethanol, while the water is necessary to dissolve the
and facilitate proton transfer at the iron surface.
-
-
Reagent Addition: Add Ammonium chloride (50 mmol) to the stirring solution, followed by Iron powder (50 mmol).
-
Causality Check: A 5-fold excess of Iron is utilized because the surface area of the iron powder rapidly oxidizes to inactive
/ . The excess ensures sufficient active surface area remains to push the sterically hindered reduction to completion.
-
-
Thermal Activation: Attach a reflux condenser and heat the biphasic suspension to 80°C (gentle reflux) using an oil bath or heating mantle. Stir vigorously (800+ RPM) for 2 to 4 hours.
-
Self-Validating Reaction Monitoring: After 2 hours, sample the reaction. Dilute an aliquot in EtOAc, filter through a micro-plug of silica, and analyze via LC-MS.
-
Critical Milestone: You must confirm the complete disappearance of the intermediate hydroxylamine species (Expected mass: Target M+16). Premature quenching will result in a mixture of the amine and hydroxylamine, which are notoriously difficult to separate via standard column chromatography. If the hydroxylamine persists, continue refluxing.
-
-
Filtration: Once complete, remove the flask from heat. While the mixture is still warm (to prevent product precipitation), filter the suspension through a tightly packed pad of Celite 545 on a sintered glass funnel. Wash the filter cake thoroughly with hot EtOAc (3 × 20 mL).
-
Causality Check: Direct liquid-liquid extraction of the crude reaction mixture will result in intractable, stable emulsions caused by colloidal iron oxides. Celite filtration is a mandatory step to sequester these particulates.
-
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Add 20 mL of water to facilitate phase separation. Extract the aqueous layer with EtOAc (2 × 20 mL). Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude 1-(2-amino-3-methylphenyl)-1-propanone. -
Purification (If required): The crude product is typically >95% pure by NMR. If necessary, purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient) or recrystallization from hot heptane.
Analytical Characterization Markers
To verify the successful synthesis of 1-(2-amino-3-methylphenyl)-1-propanone, utilize the following spectroscopic markers:
-
Infrared Spectroscopy (IR): Confirm the disappearance of the strong asymmetric and symmetric
stretching bands at ~1530 and ~1350 . Confirm the appearance of primary amine stretching doublets at ~3400 and ~3300 . The propiophenone carbonyl stretch ( ) must remain intact, typically observed around 1680–1690 . -
Proton NMR (
NMR, ): Look for the appearance of a broad singlet integrating to 2H in the 4.0–5.5 ppm region, corresponding to the newly formed protons. The aromatic protons will shift significantly upfield compared to the nitro precursor due to the strong electron-donating resonance effect of the amino group.
References
Application Notes & Protocols for the Scalable Manufacturing of 2-Amino-3-methylpropiophenone
Introduction
2-Amino-3-methylpropiophenone, a key starting material and intermediate in pharmaceutical synthesis, demands a robust and scalable manufacturing process to ensure consistent quality, high yield, and economic viability. This document provides a comprehensive guide to a validated, multi-step synthesis pathway suitable for scale-up from the laboratory to industrial production. The chosen synthetic route is predicated on fundamental, well-established chemical transformations, optimized for efficiency and control.
Our approach is grounded in a three-stage process:
-
Friedel-Crafts Acylation to form the core propiophenone structure.
-
Regioselective α-Bromination to functionalize the ketone.
-
Nucleophilic Amination to install the final amino group.
This guide will delve into the causality behind procedural choices, provide detailed step-by-step protocols, and outline critical quality control checkpoints. We will emphasize safety considerations and present quantitative data to inform process optimization and validation efforts.
Logical Workflow for Synthesis
The overall manufacturing process is designed as a linear sequence of transformations, with defined intermediates and in-process controls. This ensures that the purity of the final product is built-in throughout the manufacturing chain.
Caption: High-level workflow for the synthesis of 2-Amino-3-methylpropiophenone.
Stage 1: Friedel-Crafts Acylation of Toluene
Scientific Rationale
The initial step involves the formation of 3'-methylpropiophenone via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is highly efficient for creating carbon-carbon bonds to an aromatic ring.[1] Toluene is selected as the starting material to introduce the required methyl group on the phenyl ring. Propionyl chloride serves as the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts to activate the acyl chloride, generating a highly electrophilic acylium ion.[1][2] The reaction is reliably mono-acylated because the resulting ketone product is less reactive than the starting toluene, preventing further reactions.[1]
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol: Scalable Synthesis of 3'-Methylpropiophenone
1. Reagent Preparation & Safety:
- All glassware and reactors must be thoroughly dried to prevent hydrolysis of AlCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).[3]
- Aluminum chloride is highly corrosive and reacts violently with water. Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work in a well-ventilated fume hood or a controlled reactor system.
2. Reaction Setup:
- To a suitable reactor equipped with mechanical stirring, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), add toluene (1.5-2.0 molar equivalents) and anhydrous aluminum chloride (1.1 molar equivalents).
- Cool the mixture to 0-5 °C using an ice-water or glycol bath.
3. Acylation Reaction:
- Slowly add propionyl chloride (1.0 molar equivalent) dropwise to the stirred mixture, maintaining the temperature below 10 °C. The addition is exothermic.[3]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until in-process control (e.g., GC-MS) shows complete consumption of the propionyl chloride.
4. Work-up and Purification:
- Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and moves the product into the organic layer.
- Separate the organic layer. Wash sequentially with 2M HCl, water, and saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent (toluene) under reduced pressure. The crude product can be purified by vacuum distillation to yield 3'-methylpropiophenone as a clear oil.[3]
| Parameter | Value | Rationale |
| Toluene | 1.5-2.0 eq. | Acts as both reactant and solvent; excess drives reaction. |
| Propionyl Chloride | 1.0 eq. | Limiting reagent. |
| Aluminum Chloride | 1.1 eq. | Stoichiometric amount needed for activation; slight excess ensures completion. |
| Temperature | 0-10 °C (addition) | Controls exotherm and minimizes side reactions. |
| Reaction Time | 2-4 hours | Monitored by IPC (GC-MS) for completion. |
| Expected Yield | >85% | High efficiency is typical for this reaction. |
| Purity (Post-Distillation) | >98% | Vacuum distillation is effective for purification. |
Stage 2: α-Bromination of 3'-Methylpropiophenone
Scientific Rationale
The second stage involves the regioselective bromination at the α-carbon (the carbon adjacent to the carbonyl group). This is a critical step to introduce a leaving group for the subsequent amination. The reaction proceeds via an enol or enolate intermediate.[4] Under acidic conditions, the ketone tautomerizes to its enol form, which is nucleophilic and attacks elemental bromine.[4] The use of N-bromosuccinimide (NBS) is often preferred in a manufacturing setting as it is a solid, making it easier and safer to handle than liquid bromine, and it provides a low concentration of Br₂ in situ, which helps to prevent side reactions like aromatic ring bromination.[5][6]
Protocol: Synthesis of 2-Bromo-3'-methylpropiophenone
1. Reagent Selection & Safety:
- N-Bromosuccinimide (NBS) is a lachrymator and irritant. Handle in a well-ventilated area with appropriate PPE.[7]
- The reaction generates succinimide as a byproduct. Solvents should be chosen to facilitate its removal.
2. Reaction Setup:
- In a reactor, dissolve 3'-methylpropiophenone (1.0 molar equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent.
- Add N-bromosuccinimide (1.05 molar equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).[5]
3. Bromination Reaction:
- Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
- The disappearance of the starting material and the appearance of the higher-Rf product spot indicate completion.
4. Work-up and Purification:
- Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Wash the filtrate with a sodium bisulfite solution to quench any remaining bromine, then with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure. The crude 2-bromo-3'-methylpropiophenone is often used directly in the next step without further purification. If required, it can be purified by vacuum distillation, though care must be taken as α-haloketones can be lachrymatory and thermally sensitive.[6]
| Parameter | Value | Rationale |
| 3'-Methylpropiophenone | 1.0 eq. | Substrate. |
| N-Bromosuccinimide (NBS) | 1.05 eq. | Brominating agent; slight excess ensures full conversion.[6] |
| Catalyst | Catalytic | Acid or radical initiator promotes the reaction.[5] |
| Temperature | Reflux | Provides energy for C-H activation and bromination. |
| Reaction Time | 2-6 hours | Monitored by IPC (TLC/HPLC). |
| Expected Yield | >90% | Typically a high-yielding reaction. |
| Purity (Crude) | >95% | Often suitable for direct use in the next step. |
Stage 3: Amination of 2-Bromo-3'-methylpropiophenone
Scientific Rationale
The final step is a nucleophilic substitution where an amine source displaces the bromide from the α-carbon.[8][9] This reaction directly forms the desired 2-amino-3-methylpropiophenone. Using ammonia (either as a solution in an alcohol or as a gas) is the most direct method to install the primary amine. A base is often required to neutralize the HBr generated during the reaction, which would otherwise protonate the amine source, rendering it non-nucleophilic. The product itself can also act as a base.
Protocol: Synthesis of 2-Amino-3-methylpropiophenone
1. Reagent Selection & Safety:
- Ammonia is a corrosive and toxic gas with a pungent odor. Use of a sealed reactor system is essential. Ammonium hydroxide is a corrosive liquid. Handle with appropriate PPE in a well-ventilated area.
- The product is a primary amine and should be handled with care.
2. Reaction Setup:
- Dissolve the crude 2-bromo-3'-methylpropiophenone (1.0 molar equivalent) in a suitable solvent like ethanol, isopropanol, or THF.
- Cool the solution to 0-5 °C.
- Slowly add an excess of ammonium hydroxide solution (e.g., 28-30%, 5-10 molar equivalents) or bubble ammonia gas through the solution. The reaction is often run under pressure in a sealed reactor to maintain a high concentration of ammonia.
3. Amination Reaction:
- Seal the reactor and allow the mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The reaction progress should be monitored by HPLC until the starting bromoketone is consumed.
4. Work-up and Purification:
- Cool the reaction mixture and vent any excess pressure.
- Remove the solvent and excess ammonia under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
- Adjust the pH of the aqueous layer to basic (pH > 10) with NaOH to ensure the product is in its free base form.
- Separate the organic layer, and extract the aqueous layer with the same solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- The final product, 2-amino-3-methylpropiophenone, can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the free base.[10]
| Parameter | Value | Rationale |
| 2-Bromo-3'-methylpropiophenone | 1.0 eq. | Substrate. |
| Ammonia/Ammonium Hydroxide | 5-10 eq. | Large excess serves as nucleophile and base, driving the reaction to completion. |
| Solvent | Ethanol/IPA/THF | Solubilizes reactants. |
| Temperature | RT to 50 °C | Balances reaction rate and stability. |
| Reaction Time | 12-24 hours | Monitored by IPC (HPLC). |
| Expected Yield | 70-85% | Good yields are achievable with process optimization. |
| Purity (Post-Crystallization) | >99% | Crystallization is an effective final purification step. |
Quality Control & Analytical Protocols
Consistent quality is ensured through rigorous in-process and final product testing.
| Analysis | Method | Purpose |
| Starting Material ID | GC-MS, ¹H NMR | Confirm identity and purity of toluene and propionyl chloride. |
| Intermediate 1 & 2 | GC-MS | Monitor reaction completion and check for byproducts. |
| Final Product Assay | HPLC | Quantify the purity of 2-amino-3-methylpropiophenone.[11][12] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | Confirm the chemical structure of the final product. |
| Residual Solvents | Headspace GC | Ensure solvents are below ICH limits. |
Example HPLC Method for Final Product:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
References
- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
- Gaspar, H., et al. (2022).
- Leonard, M. S. (2013).
- MilliporeSigma. (2025).
- Fisher Scientific. (2009).
- Vaia. (n.d.). Show how the following ketones might be synthesized from the indicated acids.
- DeRuiter, J. (n.d.).
- MDPI. (2022).
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.).
- Simmler, L. D., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review.
- ResearchGate. (n.d.). Bromination of para substituted propiophenones.
- TCI Chemicals. (2025).
- OrgoSolver. (n.d.).
- Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone.
- ChemPlayer. (2023).
- Google Patents. (n.d.).
- Chemistry Stack Exchange. (2020).
- Labbox. (2024).
- Sciencemadness Discussion Board. (2017). alpha-iodo propiophenone.
- Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
- Apollo Scientific. (2022).
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Cross-validation of analytical methods for 2'-Amino-6'-methylacetophenone.
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.). α-Halo ketone.
- SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo.
- SciELO. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols.
- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.
- National Institutes of Health. (n.d.). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol.
- MilliporeSigma. (n.d.). (R)
- Royal Society of Chemistry. (n.d.). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids. Organic & Biomolecular Chemistry.
- MDPI. (2023).
- MilliporeSigma. (n.d.).
- Reddy, B. S., et al. (2016). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Chemistry & Biology Interface.
- Wiley-VCH. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem.
- BenchChem. (n.d.). Synthesis routes of 3'-Methylpropiophenone.
- BOC Sciences. (n.d.). CAS 64298-94-8 2-AMINO-2-METHYL-3-METHOXY-PROPANOIC ACID.
- ResearchGate. (2025). Analytical techniques for peptide-based drug development.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+ [pearson.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - alpha-iodo propiophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-amino-3-methylphenyl)-1-propanone
Ticket ID: PUR-AMPP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of isolation and purification protocols for ortho-aminoaryl ketones.
Executive Summary & Chemical Context
You are working with 1-(2-amino-3-methylphenyl)-1-propanone . Before attempting purification, you must understand the unique physicochemical behavior of this molecule.
Unlike standard anilines, this compound possesses an amino group at the ortho position relative to the carbonyl. This proximity allows for the formation of a stable intramolecular hydrogen bond (N-H···O=C) forming a pseudo-six-membered ring.
Implications for Purification:
-
Reduced Polarity: The H-bond "hides" the polar functional groups, making the molecule significantly more lipophilic (soluble in non-polar solvents like hexanes) than expected.
-
Suppressed Basicity: The lone pair on the nitrogen is partially engaged in conjugation and H-bonding, making it less basic than a standard aniline. Extraction requires stronger acids or optimized pH control.
-
Volatility: This "chelate effect" often lowers the boiling point and increases volatility, making steam distillation a viable option but also posing a risk of loss during rotary evaporation.
Part 1: Standard Operating Procedure (The "Golden Path")
The following workflow is the validated baseline for purifying crude reaction mixtures containing your target compound.
Step 1: Acid-Base Extraction (The Workhorse)
Goal: Separate the basic amine from non-basic impurities (e.g., unreacted starting ketones, hydrocarbons).
| Parameter | Specification | Rationale |
| Acid Source | 2M - 3M HCl (aq) | The ortho-amino group has reduced basicity; 1M HCl may be insufficient for complete protonation. |
| Organic Solvent | Dichloromethane (DCM) or Ethyl Acetate | DCM provides better phase separation for heavier aromatics. |
| pH Target (Extraction) | pH < 1 | Ensures the amine is fully protonated to the ammonium salt ( |
| pH Target (Recovery) | pH > 10 | Use 4M NaOH or |
Protocol:
-
Dissolve crude oil in EtOAc.
-
Extract 3x with 3M HCl. Note: The product moves to the Aqueous Layer.
-
Wash the combined acidic aqueous layer 2x with fresh EtOAc (removes non-basic impurities).
-
Critical Step: Cool the aqueous layer to 0°C. Slowly basify with NaOH until pH > 10. The product will oil out or precipitate.
-
Extract the turbid aqueous mixture 3x with DCM.
-
Dry organic layer (
) and concentrate.
Step 2: Flash Column Chromatography (Polishing)
Goal: Remove regioisomers or oxidation byproducts (azo compounds).
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).
-
Modifier: 1% Triethylamine (TEA) must be added to the mobile phase.
-
Reason: Without TEA, the amine will interact with the acidic silanols on the silica, causing severe "streaking" (tailing) and yield loss.
-
Part 2: Visualization of Workflows
Figure 1: Purification Logic Tree
This decision tree helps you select the correct method based on the physical state of your crude material.
Caption: Decision matrix for purification based on the physical state of the crude intermediate.
Part 3: Troubleshooting Guide (Q&A)
Q1: I performed the acid-base extraction, but my yield is extremely low. The product seems to be stuck in the organic layer during the acid wash. Why?
A: This is the classic "Ortho-Effect."
-
The Cause: The intramolecular hydrogen bond between the amine and the ketone oxygen is stabilizing the neutral form of the molecule. This reduces the basicity of the nitrogen, meaning 1M HCl might not be strong enough to break the H-bond and protonate the amine fully.
-
The Fix:
-
Increase acid concentration to 3M HCl .
-
Increase the volume of the aqueous phase to encourage partitioning.
-
Ensure vigorous agitation (vortex or high-speed stirring) for at least 15 minutes to maximize surface area contact.
-
Q2: My product is turning a reddish-brown color upon standing. Is it decomposing?
A: Yes, this is oxidative degradation.
-
The Cause: Aniline derivatives are prone to air oxidation, forming azo compounds or quinone-like impurities which are highly colored even in trace amounts. The methyl group at position 3 activates the ring further, making it electron-rich and susceptible to oxidation.
-
The Fix:
-
Purification: Pass the material through a short plug of silica gel (flushed with Hexane:EtOAc) to remove the colored polar impurities.
-
Storage: Store the purified compound under an inert atmosphere (Argon or Nitrogen) in the dark at -20°C.
-
Stabilization: If storing as a solution, consider converting it to the HCl salt . The salt form disrupts the electron density and renders the amine resistant to oxidation.
-
Q3: During column chromatography, the spot is streaking across the TLC plate and the column. How do I fix this?
A: You are seeing interaction with silanols.
-
The Cause: Silica gel is slightly acidic. The basic amine in your molecule interacts with these acidic sites, causing it to "drag" rather than elute cleanly.
-
The Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . This neutralizes the active sites on the silica. Ensure your TLC solvent also contains this modifier for accurate
values.
Q4: Can I use steam distillation?
A: Likely, yes.
-
The Insight: Ortho-aminoacetophenones are historically known to be steam volatile due to the "chelation" effect (intramolecular H-bonding) which prevents intermolecular association.
-
The Protocol: If your crude is a tarry black mess, steam distillation is an excellent "rough" purification step. The product will distill over with the water, leaving heavy polymeric tars behind. Extract the distillate with DCM.
Figure 2: The "Ortho-Effect" Mechanism
Understanding why your molecule behaves differently than standard amines.
Caption: The intramolecular hydrogen bond masks polarity and reduces basicity, altering extraction dynamics.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Hansen, P. E. "Intramolecular Hydrogen Bonding in ortho-Substituted Aromatic Systems." Journal of Molecular Structure, 2020 . (Context: Photophysical properties and H-bonding in 2-aminoacetophenone derivatives).
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Aminoacetophenone (Analogous Structure). [Link]
-
Gao, W.; et al. "Synthesis of Chiral α-Amino Aryl-Ketone Derivatives."[1] Molecules, 2017 , 22(10), 1748.[1] [Link] (Reference for handling amino-ketone stability and purification).
Sources
Technical Support Center: Recrystallization of 2-Amino-3-methylpropiophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation and purification of α-aminoketones.
2-Amino-3-methylpropiophenone (structurally related to the synthetic cathinone family) presents unique crystallographic challenges. Due to the presence of both a nucleophilic primary amine and an electrophilic ketone on the same carbon backbone, the molecule is inherently reactive. This guide addresses the mechanistic causality behind common purification failures and provides field-proven, self-validating protocols to ensure high-purity crystalline yields.
Troubleshooting FAQs
Q1: My crude 2-amino-3-methylpropiophenone freebase is a dark, viscous oil and refuses to crystallize. What is happening? A: You are observing spontaneous degradation. In their freebase form, phenyl α-aminoketones are highly unstable and prone to rapid carbon skeleton rearrangement or intermolecular condensation[1]. This is a fundamental thermodynamic sink for these molecules. Causality & Solution: To prevent this, the primary amine must be protonated immediately after synthesis to eliminate its nucleophilicity. You must convert the freebase to its hydrochloride (HCl) salt before attempting recrystallization. Standard procedures for these derivatives mandate handling the compound exclusively as a salt[2].
Q2: Which solvent system provides the highest purity for the hydrochloride salt? A: The optimal approach is a dual-solvent (solvent/anti-solvent) system, specifically Ethanol / Diethyl Ether or Methanol / Acetone . Causality: Hydrochloride salts exhibit high solubility in polar protic solvents (alcohols) but are practically insoluble in non-polar or aprotic anti-solvents (ethers/ketones)[2]. By dissolving the crude salt in a minimal volume of hot ethanol and slowly titrating in diethyl ether, you precisely control the supersaturation point. Acetone is also highly effective as a washing solvent because it selectively dissolves organic impurities while leaving the HCl salt intact as a stable, off-white powder[3]. However, note that acetone's efficacy as a primary recrystallization solvent can vary depending on the specific substitution pattern of the analog[4].
Q3: My crystals are crashing out immediately upon cooling, but NMR shows trapped impurities. How do I fix this? A: Rapid precipitation causes occlusion, a phenomenon where the crystal lattice forms too quickly and physically traps the mother liquor (and dissolved impurities) inside the matrix. Causality & Solution: You must employ Thermal Cycle Recrystallization [2]. Instead of plunging the flask into an ice bath, allow the hot solution to cool to room temperature ambiently before applying external cooling. This thermodynamic control favors the growth of pure, highly ordered crystal lattices over amorphous precipitation.
Quantitative Data: Solvent Selection Matrix
To design a self-validating recrystallization system, you must select solvents based on their boiling points and differential solubility profiles.
| Solvent | Role in Recrystallization | Boiling Point (°C) | Solubility Profile & Mechanistic Impact |
| Ethanol (Absolute) | Primary Solvent | 78.4 | High at boiling; Moderate at 20°C. Excellent for primary dissolution[2]. |
| Methanol | Primary Solvent | 64.7 | Very high. Use only when the crude salt is poorly soluble in ethanol[2]. |
| Diethyl Ether | Anti-Solvent | 34.6 | Insoluble. Induces rapid, controlled crystallization when titrated into alcohols. |
| Acetone | Wash / Anti-Solvent | 56.0 | Insoluble. Highly effective for stripping colored organic oxidation products[3]. |
| Isopropanol | Alternative Solvent | 82.5 | Moderate. Can be used for analogs with differing solubility profiles[4]. |
Experimental Protocol: Self-Validating Dual-Solvent Recrystallization
This step-by-step methodology utilizes an Ethanol/Diethyl Ether system combined with a thermal cycle to guarantee >99% purity.
-
Salt Conversion (If starting from freebase): Dissolve the crude freebase in a non-polar solvent (e.g., toluene). Bubble anhydrous HCl gas or add ethereal HCl dropwise until precipitation ceases. Self-Validation Check: Test the pH of the supernatant; it should be mildly acidic (pH ~4-5). Isolate the crude solid via filtration.
-
Primary Dissolution: Transfer the crude HCl salt to a round-bottom flask. Add a minimal volume of boiling Absolute Ethanol (approximately 3-5 mL per gram of crude). Stir continuously until fully dissolved.
-
Hot Filtration: If insoluble particulates remain, perform a rapid gravity filtration through a hot, fluted filter paper to prevent premature nucleation.
-
Anti-Solvent Titration: While maintaining the solution near its boiling point, add Diethyl Ether dropwise until a faint, persistent cloudiness appears. Immediately add exactly one drop of Ethanol to clear the solution, poising the system exactly at the saturation point.
-
Controlled Nucleation (Thermal Cycle)[2]: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 to 4 hours. Self-Validation Check: Geometric, well-defined needles or prisms should form. If an amorphous powder drops out instantly, your cooling rate was too rapid or too much anti-solvent was added.
-
Maturation & Isolation: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Vacuum filter the crystals using a Büchner funnel.
-
Washing[3]: Wash the filter cake with a small volume of ice-cold Acetone to strip away any residual organic impurities, followed by cold Diethyl Ether to aid drying.
-
Drying: Dry the purified crystals under high vacuum in a desiccator to a constant weight.
Process Visualization
Fig 1: Recrystallization workflow for 2-amino-3-methylpropiophenone hydrochloride.
References
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Buy 3-Chloromethcathinone hydrochloride | 1607439-32-6 [smolecule.com]
- 3. Detection and quantification of new psychoactive substances (NPSs) within the evolved “ legal high ” product, NRG-2, using high performance liquid chr ... - Analyst (RSC Publishing) DOI:10.1039/C5AN01106J [pubs.rsc.org]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Minimizing side reactions in 1-Propanone 1-(2-amino-3-methylphenyl)- production
Topic: Minimizing Side Reactions in the Production of 1-(2-amino-3-methylphenyl)-1-propanone Methodology: Boron-Mediated Ortho-Acylation (Sugasawa Reaction) Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers
Core Directive: The "Sugasawa" Advantage
The synthesis of 1-(2-amino-3-methylphenyl)-1-propanone (also known as 2-amino-3-methylpropiophenone) presents a classic regioselectivity challenge. The starting material, 2-methylaniline (o-toluidine) , has two competing nucleophilic sites on the ring: the position para to the amine (C4) and the position ortho to the amine (C6).
Standard Friedel-Crafts acylation fails here because the amino group complexes with Lewis acids (like AlCl₃), deactivating the ring.[1] If protection strategies (e.g., acetamides) are used, steric hindrance from the C3-methyl group often forces acylation to the C4 (para) position, yielding the wrong isomer.
The Solution: This guide focuses on the Sugasawa Reaction , which utilizes Boron Trichloride (
Critical Process Parameters (CPP)
The following parameters are non-negotiable for minimizing side reactions such as N-acylation (failure to rearrange), para-acylation (loss of regiocontrol), and polymerization.
| Parameter | Recommended Range | Scientific Rationale (Causality) |
| Lewis Acid Stoichiometry | 1.1–1.2 eq | |
| Temperature (Reaction) | 80°C – 110°C (Reflux) | The rearrangement from the N-boron complex to the C-acylated product is thermodynamically driven. Low temperatures (<60°C) trap the intermediate as the N-acyl species. |
| Solvent System | Toluene or DCE | Non-coordinating solvents are essential. Toluene is preferred for scale-up to allow higher reflux temperatures, facilitating HCl expulsion.[2] |
| Hydrolysis pH | pH < 1 (2N HCl) | The intermediate is a stable ketimine-boron complex. Harsh acidic hydrolysis is required to liberate the ketone without promoting quinazoline cyclization. |
Troubleshooting Guide & FAQs
Issue 1: Dominance of N-propionyl-2-methylaniline (N-acylation)
Symptom: The product isolated is the amide (N-acylated) rather than the ketone (C-acylated).
-
Root Cause: The reaction did not overcome the activation energy barrier required for the "Sugasawa Rearrangement" (migration of the acyl group from Nitrogen to Carbon).
-
Corrective Action:
-
Increase Temperature: Ensure the reaction is refluxing vigorously.
-
Check HCl Evolution: The rearrangement releases HCl.[3] If HCl evolution stops early, the reaction has stalled. Sparging with inert gas (
) can help drive the equilibrium.
-
Issue 2: Presence of 4-amino-3-methylpropiophenone (Para-isomer)
Symptom: NMR shows a coupling pattern consistent with 1,2,3,4-substitution rather than 1,2,3-substitution.
-
Root Cause: Loss of the Boron template. If
hydrolyzes due to moisture or is used in sub-stoichiometric amounts, the reaction reverts to a standard electrophilic aromatic substitution, which favors the sterically less hindered para position. -
Corrective Action:
-
Strict Anhydrous Conditions:
is extremely moisture-sensitive. Ensure all lines are dried. -
Order of Addition: Add
to the aniline first at low temperature (0°C) to lock the template before adding the nitrile and .
-
Issue 3: Low Yield & Tar Formation
Symptom: Dark reaction mixture, difficult workup, low mass balance.
-
Root Cause: Polymerization of the aniline or nitrile. This often happens if the Lewis acid is too strong (excess
) or if the concentration is too high. -
Corrective Action:
-
Dilution: Maintain concentration around 0.5 M to 1.0 M.
-
Dual Lewis Acid Strategy: Use the
/ mix rather than alone (too slow) or alone (no regio-control).
-
Visualized Pathways
Diagram 1: The Sugasawa Mechanism & Regiocontrol
This diagram illustrates the "Boron Bridge" mechanism that enforces the ortho selectivity, distinguishing it from standard Friedel-Crafts.
Caption: The boron atom tethers the aniline nitrogen and the nitrile nitrogen, forcing the new C-C bond to form at the ortho position.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to identify the root cause of impurity profiles in the Sugasawa reaction.
Optimized Experimental Protocol
Safety Warning:
-
Complexation:
-
Charge 2-methylaniline (1.0 eq) into dry Toluene (10 V) under
. -
Cool to 0°C.
-
Add
(1.0 M in xylene or toluene, 1.1 eq) dropwise. Exothermic! Keep T < 10°C.[4] -
Stir for 30 mins. A thick slurry of the aniline-boron complex will form.
-
-
Addition:
-
Add Propionitrile (1.2 eq).
-
Add
(1.1 eq) in one portion. The slurry may change color/consistency.
-
-
Reaction (The Rearrangement):
-
Heat the mixture to Reflux (~110°C) .
-
Maintain reflux for 6–12 hours. Monitor the evolution of HCl gas (use a scrubber).
-
IPC (In-Process Control): Check HPLC for disappearance of N-acyl intermediate.
-
-
Hydrolysis (Critical Step):
-
Cool reaction to 0°C.
-
Slowly quench into ice-cold 2N HCl . Violent exotherm!
-
Heat the biphasic mixture to 60°C for 1–2 hours to hydrolyze the ketimine.
-
-
Workup:
-
Separate layers. Extract aqueous layer with DCM or Toluene.
-
Neutralize the combined organic layers (optional, depending on product stability, but usually kept slightly acidic to avoid oxidation of the free amine).
-
Concentrate to yield the crude 1-(2-amino-3-methylphenyl)-1-propanone.
-
References
-
Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[1] Aminohaloborane in organic synthesis.[2][5] 1. Specific ortho substitution reaction of anilines.[1][2][5][6] Journal of the American Chemical Society, 100(15), 4842–4852. [Link]
-
Douglas, A. W., et al. (1994).[1][7] Ortho acylation of anilines by nitriles in the presence of BCl3 and an auxiliary Lewis acid: Mechanistic study. Tetrahedron Letters, 35(37), 6807–6810. [Link]
-
Prasad, K., et al. (2003).[1][5] Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights. Organic Process Research & Development, 7(5), 723–732.[5] [Link]
Sources
- 1. Sugasawa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sugasawa Reaction [drugfuture.com]
Technical Support Center: Stability & Handling of 1-(2-amino-3-methylphenyl)-1-propanone
[1][2][3]
Part 1: The Stability Paradox (Executive Summary)
Users often report that 1-(2-amino-3-methylphenyl)-1-propanone is stable as a crystalline solid but degrades rapidly or behaves unpredictably in solution.[1][2] This is not a quality control failure; it is a consequence of its specific chemical structure.[1][2][3]
The Core Issue: This molecule is a "loaded spring" for heterocyclic synthesis.[2] The ortho-positioning of the amino group (nucleophile) and the ketone (electrophile) makes it a prime candidate for Friedländer-type cyclizations and oxidative coupling .
Key Stability Risks[1][2][3][4]
-
Solvent-Induced Cyclization (The "Acetone Error"): Dissolving this compound in ketones (Acetone, MEK) triggers a condensation reaction, forming quinoline derivatives.[1][3]
-
Oxidative Darkening: Like most anilines, the free amine is susceptible to oxidation by dissolved oxygen, leading to azo-dimers and "browning" of the solution.[3]
-
Photolability: The aryl ketone moiety can act as a photosensitizer, promoting radical formation under UV/Vis light.[2][3]
Part 2: Solvent Compatibility & Handling Protocols[2][3]
Solvent Selection Guide
The choice of solvent is the single most critical factor in maintaining solution integrity.
| Solvent Class | Status | Technical Rationale |
| Ketones (Acetone, MEK) | 🔴 CRITICAL FAIL | DO NOT USE. Reacts with the amine to form Schiff bases or quinolines via Friedländer condensation [1, 4].[1][2] |
| Aldehydes | 🔴 CRITICAL FAIL | Rapid Schiff base formation. |
| Chlorinated (DCM, Chloroform) | 🟡 CAUTION | Acceptable for short-term (<4h).[1][2][3] Long-term storage can lead to HCl liberation and salt formation or alkylation.[1][2][3] |
| Alcohols (MeOH, EtOH) | 🟢 PREFERRED | Excellent solubility.[1][3] Stable for days if stored in dark/cold.[1][2][3] |
| Acetonitrile | 🟢 OPTIMAL | Best for HPLC/LC-MS.[1][2][3] Chemically inert toward the ketone and amine.[2] |
| Water | 🟡 POOR | Low solubility as free base.[1][2][3] Requires acidification (pH < 3) to solubilize as a salt, which increases stability.[3] |
Preparation Protocol: Stable Stock Solution (1 mg/mL)
Objective: Create a standard stable for >1 week.
-
Weighing: Weigh 10 mg of 1-(2-amino-3-methylphenyl)-1-propanone into an amber glass vial (protects from photolysis).
-
Dissolution: Add 10 mL of Acetonitrile (HPLC Grade) .
-
Note: If water miscibility is required later, dissolve in 1 mL DMSO first, then dilute with water/buffer.[3]
-
-
Acidification (Optional but Recommended): If the application allows, add 1 equivalent of HCl or Formic Acid.[3]
-
Storage: Purge headspace with Nitrogen/Argon. Store at -20°C.
Part 3: Troubleshooting & Diagnostics[1][2][4]
Issue 1: "My solution turned brown/yellow overnight."
-
Mechanism: The free aniline nitrogen reacts with dissolved oxygen to form N-oxides or azo-linkages.[1][2]
-
Solution:
Issue 2: "I see multiple peaks in HPLC when using Acetone."
-
Mechanism: You have inadvertently performed a synthesis reaction in your autosampler vial.[1][2][3] The amine has condensed with the acetone solvent.
-
Solution: Switch solvent to Acetonitrile or Methanol immediately.[1][2][3]
Issue 3: "The compound precipitates when diluted in water."[3]
Part 4: Visualizing the Degradation Pathways
The following diagram illustrates the critical "Decision Tree" for handling this compound to prevent the formation of artifacts (Quinolines/Schiff Bases).
Caption: Figure 1. Degradation pathway showing the incompatibility of o-amino ketones with ketone-based solvents, leading to irreversible cyclization.
Part 5: References
-
Friedländer, P. (1882).[1][2][3] "Ueber o-Amidobenzaldehyd."[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.[3] (Foundational mechanism for o-amino ketone cyclization).[2]
-
McNaught, A. D., & Wilkinson, A. (1997).[3] IUPAC Compendium of Chemical Terminology (the "Gold Book"). Blackwell Scientific Publications.[1][2][3] (Standard protocols for amine stability and protonation).
-
Marco-Contelles, J., et al. (2009).[1][2][3] "The Friedländer Reaction: From the First to the Latest Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671.[3] (Detailed review of the instability/reactivity of o-amino ketones).
-
PubChem. (2025).[1][2][3] "Compound Summary: 2'-Aminoacetophenone derivatives." National Library of Medicine.[1][2][3] (General stability data for homologous series).[1][2]
Sources
- 1. 2-(methylamino)-1-(3-methylphenyl)propan-1-one | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification of 1-(2-amino-3-methylphenyl)propan-1-one
System Overview & Critical Quality Attributes (CQA)
Compound: 1-(2-amino-3-methylphenyl)propan-1-one Synonyms: 2-Amino-3-methylpropiophenone; 2'-Amino-3'-methylpropiophenone. CAS: 3184-13-2 (Generic for amino-propiophenones; specific isomer registry varies). Physical State: Low-melting solid or viscous yellow oil (dependent on purity). Storage: Hygroscopic and light-sensitive. Store under Argon at -20°C.
This guide addresses the purification of the crude reaction mixture, typically resulting from the Sugasawa reaction (boron-mediated acylation) or Friedel-Crafts acylation . The primary challenges with this molecule are its tendency to oxidize (darkening), the difficulty in removing the starting material (o-toluidine), and the hydrolysis of stable boron/aluminum intermediates.[1]
Troubleshooting Matrix (Q&A)
Category A: Appearance & Consistency[2]
Q1: My crude product is a sticky, black tar that will not crystallize. What went wrong? Diagnosis: Incomplete hydrolysis of the Boron/Aluminum-imine intermediate. Technical Insight: In the Sugasawa reaction, the intermediate formed is not the ketone, but a stable boron-imine complex.[1] This complex is robust. Simply washing with water or weak acid at room temperature is insufficient to break the N-B or N-Al bonds. The Fix: You must perform a "hard" hydrolysis.
-
Action: Reflux the crude organic phase with 10-15% HCl (aq) for 1–2 hours. The mixture will initially be heterogeneous. As hydrolysis proceeds, the boron salts migrate to the aqueous phase, and the "tar" should resolve into a cleaner organic oil.[1]
Q2: The product turns dark brown/purple after sitting on the bench for a few hours. Diagnosis: Oxidative degradation of the free amine.[1] Technical Insight: Ortho-amino ketones are electron-rich and prone to auto-oxidation, forming azo-dimers or quinoid-like impurities which are deeply colored. The Fix:
-
Immediate: Dissolve in ether/DCM and wash with a dilute sodium metabisulfite (
) solution to reduce oxidation byproducts. -
Long-term: Isolate as the Hydrochloride (HCl) salt . The salt form is stable to oxidation. Bubble dry HCl gas into an ethereal solution of the crude ketone to precipitate the stable salt.
Category B: Impurity Removal[1]
Q3: I cannot separate the starting material (o-toluidine) from the product. They co-elute on TLC/HPLC. Diagnosis: Similar basicity and polarity. Technical Insight: Both the product and the starting material are anilines with similar pKa values (~4.5). Acid/Base extraction will protonate both, making separation impossible via simple washings.[1] The Fix: Steam Distillation.
-
o-Toluidine (MW 107) is highly steam volatile.
-
The product (MW ~163) and its oligomers are significantly less volatile.
-
Protocol: Suspend the crude oil in water (pH 7). Pass steam through the mixture. The distillate will be cloudy (contains o-toluidine). Continue until the distillate is clear. The residue in the flask contains your purified ketone.[1]
Category C: Crystallization[1][3]
Q4: The product "oils out" instead of crystallizing during recrystallization. Diagnosis: The melting point is likely near the boiling point of your solvent, or the solution is too concentrated.[1] The Fix:
-
Solvent Switch: Switch to Heptane/Ethyl Acetate (20:1) or Ethanol/Water .
-
Technique: Use the "Seeding at Cloud Point" method. Cool the solution slowly to 0°C. If oil forms, reheat to dissolve, add a seed crystal (if available) or scratch the glass, and cool very slowly.
Detailed Purification Protocols
Protocol A: The "Hard" Hydrolysis (Essential for Sugasawa Workup)
Use this immediately after the reaction quench if tarring occurs.[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl (caution: violent exotherm).
-
Phase Separation: Separate the organic layer. Keep the aqueous layer![1]
-
Reflux: Combine the organic layer and the aqueous acidic layer in a flask. Heat to reflux (approx. 80–90°C) for 60 minutes. This breaks the boron-imine complex.
-
Extraction: Cool to Room Temperature (RT). Neutralize with NaOH to pH ~9.
-
Wash: Extract with Dichloromethane (DCM). Wash the organic layer with Brine.
Protocol B: Steam Distillation (Removal of o-Toluidine)
Use this if NMR shows >5% starting material.
-
Setup: Set up a flask containing the crude oil and water (ratio 1:5). Connect a steam generator inlet and a condenser outlet.
-
Distillation: Bubble steam vigorously through the mixture.
-
Monitoring: Collect the distillate.
-
Fraction 1: Cloudy/Milky (Contains o-toluidine).
-
Fraction 2: Clear (Water only).
-
-
Isolation: Stop when the distillate is clear. Cool the reaction flask. The product will be a solid or oil at the bottom.[1][2] Extract this residue with Ethyl Acetate.
Visual Workflows (Graphviz)
Diagram 1: Purification Logic Flow
This flowchart illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Decision tree for selecting the correct purification module based on crude appearance and impurity profile.
Diagram 2: Impurity Fate Mapping
Visualizing where the impurities go during the recommended workup.[1]
Caption: Separation pathway showing the physical removal of specific impurities at each stage.
Quantitative Data: Solubility Profile
| Solvent System | Temperature | Solubility Status | Application |
| Water | 25°C | Insoluble | Washing (removes salts) |
| Water (pH < 2) | 25°C | Soluble (as HCl salt) | Acid Extraction |
| Ethanol | 25°C | Highly Soluble | Too soluble for crystallization alone |
| Ethanol/Water (1:1) | 4°C | Moderate | Recommended for Recrystallization |
| Hexanes/Heptane | 25°C | Low/Moderate | Recommended for Recrystallization |
| Dichloromethane | 25°C | Very High | Extraction solvent |
References
-
Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[1] 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society, vol. 100, no.[1] 15, 1978, pp. 4842–4852.[1]
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.[1] (General reference for Steam Distillation of Amines).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 236854, 2-Amino-3-methylpropiophenone." PubChem, 2024.[1]
-
Brown, H.C., et al. "Molecular Addition Compounds of Boron Trichloride and Anilines."[1] Journal of the American Chemical Society, vol. 79, no.[1] 8, 1957.[1] (Reference for Boron-Amine complex stability).
Sources
Technical Support Center: Optimizing Reaction Temperature for 4'-Aminopropiophenone Synthesis
Welcome to the Technical Support Center for the synthesis of 4'-Aminopropiophenone (PAPP) . As a critical active pharmaceutical ingredient (API) intermediate and a standard antidote for cyanide poisoning, the synthesis of this compound demands rigorous control over reaction parameters.
For drug development professionals and synthetic chemists, temperature is the master variable in this workflow. It dictates regioselectivity in electrophilic aromatic substitutions and chemoselectivity during reductions. This guide provides self-validating protocols, troubleshooting Q&As, and mechanistic insights for the two primary synthetic pathways.
Pathway Visualization: The Role of Temperature
Figure 1: Dual synthetic pathways for 4'-Aminopropiophenone highlighting critical temperature nodes.
Section 1: Troubleshooting the Friedel-Crafts Acylation & Hydrolysis Route
This route relies on the acylation of acetanilide followed by acid-catalyzed deprotection. Temperature control here is strictly about managing steric hindrance and protecting group stability.
Q&A Troubleshooting
Q: Why is my Friedel-Crafts acylation yielding a high ratio of the ortho-isomer instead of the desired para-isomer? A: This is a failure of kinetic control. The bulky N-acetyl group is an ortho/para director. At low temperatures (0–5 °C), the reaction is strictly under kinetic control, and the steric bulk of both the acetamido group and the coordinating AlCl₃ complex heavily favors substitution at the para-position[1]. If your internal temperature exceeds 25 °C, thermodynamic forces begin to increase the proportion of the ortho-isomer[2].
Q: TLC shows unreacted 4'-acetylaminopropiophenone after 2 hours of hydrolysis. Should I increase the acid concentration? A: No, verify your internal reaction temperature first. The hydrolysis of this sterically hindered amide requires sustained, vigorous reflux (95–100 °C). If your heating mantle is only maintaining the solvent at 80 °C, the cleavage of the amide bond will stall.
Quantitative Data: Acylation Temperature vs. Regioselectivity
| Internal Reaction Temperature | Para-Isomer Yield (%) | Ortho-Isomer Yield (%) | Unreacted / Deprotected Byproducts (%) |
| 0–5 °C (Optimal) | >92% | <3% | ~5% |
| 20–25 °C | 85% | 10% | 5% |
| 40–50 °C | 70% | 15% | 15% (Premature deprotection) |
Self-Validating Experimental Protocol: Acylation & Hydrolysis
-
Complex Formation: Suspend acetanilide (1.0 eq) and anhydrous AlCl₃ (2.5 eq) in anhydrous dichloromethane (DCM).
-
Validation Check: The mixture should form a pale yellow/orange suspension.
-
-
Kinetic Acylation: Cool the flask in an ice-salt bath to 0 °C. Add propionyl chloride (1.1 eq) dropwise via an addition funnel. Critical: Adjust the drip rate to ensure the internal thermometer never exceeds 5 °C.
-
Maturation: Remove the ice bath and allow the reaction to warm to 20 °C over 12 hours.
-
Validation Check: TLC (1:1 Hexanes/EtOAc) should show the complete disappearance of the acetanilide spot (Rf ~0.5).
-
-
Quenching: Pour the mixture over a slurry of crushed ice and concentrated HCl.
-
Validation Check: The emulsion must resolve into two distinct layers; the aqueous layer should be completely clear, indicating all aluminum salts have solubilized.
-
-
Hydrolysis: Isolate the organic layer, concentrate it, and suspend the crude 4'-acetylaminopropiophenone in 6M HCl. Heat to a rolling reflux (95–100 °C) for 3–4 hours[1].
-
Isolation: Cool the mixture to 0 °C and neutralize with 40% NaOH until pH 8 is reached. Extract with ethyl acetate, dry over MgSO₄, and evaporate to yield 4'-aminopropiophenone.
Section 2: Troubleshooting the Chemoselective Reduction Route
Starting from 4-nitropropiophenone, the goal is to reduce the nitro group to an amine without touching the highly reactive aryl ketone. Tin(II) chloride (SnCl₂) in HCl is the industry standard, but it is highly exothermic.
Q&A Troubleshooting
Q: My LC-MS shows a +2 Da mass shift (m/z 151) indicating the carbonyl group was reduced to an alcohol. How do I prevent this? A: You have over-reduced the ketone to form 1-(4-aminophenyl)propan-1-ol[3]. While SnCl₂ is generally chemoselective for nitro groups, the reaction is violently exothermic. If you allow the internal temperature to spike above 85 °C, the excess thermal energy overcomes the activation barrier for ketone reduction. You must actively cool the reaction during the SnCl₂ addition.
Q: The reaction mixture turned thick and orange, and the reduction stopped prematurely. What caused this? A: You over-chilled the reaction. If the internal temperature drops below 50 °C, the reduction stalls at the intermediate hydroxylamine or nitroso stages (which are deeply colored). The temperature must be maintained between 70–80 °C to drive the reduction all the way to the primary amine.
Quantitative Data: Temperature Impact on SnCl₂ Reduction Profile
| Internal Temperature | 4'-Aminopropiophenone (Target) | Hydroxylamine (Intermediate) | Ketone Over-Reduction (Byproduct) |
| 40 °C | 45% | 40% | <1% |
| 75 °C (Optimal) | 94% | <1% | <1% |
| 95 °C | 78% | 0% | 12% |
Self-Validating Experimental Protocol: Chemoselective Reduction
-
Substrate Preparation: Dissolve 4-nitropropiophenone (1.0 eq) in a minimum volume of absolute ethanol in a multi-neck round-bottom flask equipped with a reflux condenser and an internal thermometer.
-
Reagent Preparation: In a separate beaker, dissolve SnCl₂·2H₂O (4.0 eq) in concentrated HCl.
-
Controlled Exothermic Addition: Add the SnCl₂ solution dropwise to the nitro compound.
-
Validation Check (Thermal): The temperature will immediately begin to rise. Use an external ice bath to catch the temperature spike, stabilizing it at exactly 70 °C.
-
-
Thermal Maintenance: Once the addition is complete, swap the ice bath for a heating mantle and maintain the internal temperature strictly between 70–80 °C for 2 hours.
-
Validation Check (Colorimetric): The solution will transition from yellow (nitro) to deep orange (nitroso/hydroxylamine) and finally to a pale yellow/colorless state (amine).
-
-
Basification & Phase Separation: Cool the mixture to <10 °C. Carefully add 40% NaOH dropwise.
-
Validation Check: Initially, a thick white precipitate of tin(II) hydroxide will form. Continue adding NaOH until the pH exceeds 10; the precipitate will redissolve into a clear solution of sodium stannite, allowing for clean phase separation.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation (Pd/C) instead of SnCl₂ for the nitro reduction to avoid heavy metal waste? A: Yes, but Pd/C is significantly less chemoselective. To prevent the reduction of the propiophenone carbonyl to an alcohol, the reaction must be run at strictly ambient temperature (20–25 °C) with low hydrogen pressure (1 atm). It must be aggressively monitored via hydrogen uptake and stopped the moment exactly 3 molar equivalents of H₂ are consumed.
Q: I have a persistent emulsion during the Friedel-Crafts workup despite using HCl. What is the fix? A: Emulsions in this step are caused by colloidal aluminum hydroxides. This happens if your aqueous acid quench is not acidic enough or if the quench mixture gets too warm[4]. Ensure you are pouring the reaction directly onto a large excess of crushed ice mixed with concentrated HCl. If an emulsion still forms, filtering the entire biphasic mixture through a pad of Celite will break it.
Q: How do I separate the ortho-isomer if my Friedel-Crafts temperature spiked? A: Do not wait until the final deprotection step. The para-isomer (4'-acetylaminopropiophenone) is significantly less soluble in cold ethanol than the ortho-isomer[1]. Perform a simple recrystallization of the intermediate from ethanol before proceeding to the hydrolysis step.
References
-
BenchChem Technical Support Team. "1". Benchchem.
-
BenchChem Technical Support Team. "2". Benchchem.
-
BenchChem Technical Support Team. "3". Benchchem.
Sources
Technical Support Center: Troubleshooting 1-(2-Amino-3-methylphenyl)-1-propanone Synthesis
Welcome to the Process Chemistry Technical Support Center. Synthesizing 1-(2-amino-3-methylphenyl)-1-propanone (also known as 2-amino-3-methylpropiophenone) is notoriously challenging due to the unprotected primary amine, which interferes with standard electrophilic and nucleophilic additions.
This guide provides field-proven troubleshooting strategies for the two most viable synthetic pathways: Route A (The Sugasawa Reaction) and Route B (Grignard Addition to a Benzonitrile) .
Route A: The Sugasawa Ortho-Acylation
Standard Friedel-Crafts acylation of o-toluidine fails because the Lewis acid coordinates with the amine, deactivating the ring and directing substitution to the para position. The Sugasawa reaction elegantly bypasses this by utilizing a dual Lewis acid system (BCl3 and AlCl3) to temporarily protect the amine and strictly direct acylation to the ortho position [[1]]().
Mechanistic pathway and failure points of the Sugasawa ortho-acylation reaction.
Frequently Asked Questions
Q1: My conversion is stalling at 15-20% despite using excess reagents. Why? A: You are likely trapping hydrogen chloride (HCl) in your reactor. The formation of the ortho-functionalized intermediate from the BCl3/AlCl3 "supercomplex" releases 1 equivalent of HCl. If this HCl is not expelled from the solvent, the reaction reaches a thermodynamic stall. Prasad et al. demonstrated that adding the reagent mixture to vigorously refluxing toluene strips the HCl from the system, driving the equilibrium forward and dramatically increasing yields 2.
Q2: LC-MS shows a mass corresponding to the product, but NMR reveals it is the para-isomer (4-propionyl-2-methylaniline). What went wrong? A: Moisture contamination. BCl3 is highly sensitive to water. If moisture degrades the BCl3, the amine is no longer protected as the aminohaloborane adduct. The AlCl3 then acts as a traditional Friedel-Crafts catalyst, and steric hindrance from the unprotected amine and methyl group directs the propionyl cation exclusively to the para position.
Q3: The reaction completes, but my isolated yield is low and I see a highly fluorescent spot on my TLC plate. How do I fix this? A: You are observing the unhydrolyzed imine intermediate. The Sugasawa reaction does not directly yield a ketone; it yields an imine that must be hydrolyzed. Sterically hindered ortho-imines are highly stable. You must utilize a vigorous, hot acidic workup (e.g., 2M HCl at 80 °C) to fully liberate the ketone.
Self-Validating Protocol: Optimized Sugasawa Acylation
-
Adduct Formation: In a dry flask under N2, dissolve o-toluidine (1.0 eq) in anhydrous toluene. Cool to -10 °C. Dropwise add BCl3 (1.1 eq, 1M in toluene).
-
Validation: A mild exotherm and the formation of a white precipitate (the adduct) confirm successful complexation.
-
-
Supercomplex Assembly: Add AlCl3 (1.2 eq) followed by propionitrile (1.5 eq). Stir for 30 mins at 0 °C.
-
HCl Expulsion (Critical): Transfer the cold mixture dropwise into a second flask containing vigorously refluxing toluene (110 °C).
-
Validation: Hold a strip of wet pH paper at the condenser vent; it will immediately turn red, indicating active HCl gas expulsion. Continue refluxing (typically 3–5 hours) until the pH paper remains neutral, confirming the reaction has gone to completion.
-
-
Hydrolysis: Cool the mixture to 0 °C, quench carefully with 2M HCl, and heat the biphasic mixture to 80 °C for 2 hours.
-
Validation: Check the organic layer via TLC (UV 365 nm). The disappearance of the highly fluorescent imine intermediate confirms complete hydrolysis to the target ketone.
-
Route B: Grignard Addition to 2-Amino-3-methylbenzonitrile
An alternative approach is the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 2-amino-3-methylbenzonitrile. The primary failure mode here is a fundamental misunderstanding of the stoichiometry required when an unprotected amine is present 3.
Grignard addition stoichiometry highlighting the amine deprotonation sink.
Frequently Asked Questions
Q1: I added 1.5 equivalents of EtMgBr, but recovered 100% starting material. Why did the addition fail? A: The primary amine (-NH2) contains two acidic protons. Grignard reagents are strong bases and will preferentially deprotonate the amine before acting as nucleophiles. The first 2.0 equivalents of EtMgBr are instantly consumed to form a bis-magnesium salt[-N(MgBr)2] and ethane gas. You must use a minimum of 3.0 to 3.5 equivalents to ensure enough Grignard reagent remains for the actual nitrile addition.
Q2: Even with 3.5 equivalents of EtMgBr, the reaction is incredibly slow in THF. A: The adjacent 3-methyl group and the bulky -N(MgBr)2 group create severe steric hindrance around the nitrile carbon. THF refluxes at 66 °C, which is often insufficient to overcome this activation energy barrier. Switch to a higher-boiling ethereal solvent like 2-Methyltetrahydrofuran (2-MeTHF, b.p. 80 °C) or a Toluene/THF mixture to increase the reaction temperature.
Self-Validating Protocol: Optimized Grignard Addition
-
Deprotonation: Dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in anhydrous 2-MeTHF. Cool to 0 °C. Dropwise add Ethylmagnesium bromide (3.5 eq, 3M in Et2O).
-
Validation: Route the nitrogen exhaust through an oil bubbler. Vigorous bubbling (ethane gas evolution) indicates active deprotonation. Bubbling will cease after ~2.0 equivalents are added, confirming the amine is fully protected as the magnesium salt.
-
-
Nucleophilic Addition: Heat the reaction to 80 °C (reflux) for 12–16 hours.
-
Validation: Quench a 0.1 mL aliquot in aqueous NH4Cl and analyze via LC-MS. The mass of the imine intermediate [M+H]+ must dominate the chromatogram before proceeding to workup.
-
-
Hydrolysis: Cool the reactor to 0 °C, slowly add 6M HCl until the aqueous layer reaches pH < 2. Stir vigorously at room temperature for 4 hours.
-
Validation: The organic layer will visibly transition from a deep yellow/orange (imine salt) to a pale yellow (ketone product) as hydrolysis completes.
-
Quantitative Data Summary
The following table summarizes the critical operational parameters and failure modes for both synthetic routes to aid in process selection and scaling.
| Parameter | Route A: Sugasawa Acylation | Route B: Grignard Addition |
| Starting Material | o-Toluidine | 2-Amino-3-methylbenzonitrile |
| Key Reagents | BCl3 (1.1 eq), AlCl3 (1.2 eq), Propionitrile (1.5 eq) | Ethylmagnesium bromide (3.5 eq) |
| Optimal Solvent | Toluene | 2-MeTHF or Toluene/THF |
| Reaction Temperature | 110 °C (Reflux required for HCl expulsion) | 80 °C (Reflux required for sterics) |
| Typical Yield | 65% – 80% | 50% – 70% |
| Primary Failure Mode | Stalled conversion due to trapped HCl gas | Reagent depletion via amine deprotonation |
| Hydrolysis Requirement | 2M HCl, 80 °C, 2 hours | 6M HCl, 25 °C, 4 hours |
References
-
Prasad, K., Lee, G. T., Chaudhary, A., Girgis, M. J., Streemke, J. W., & Repič, O. (2003). Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights. Organic Process Research & Development.[Link]
-
Chem-Station Int. Ed. (2015). Sugasawa Reaction.[Link]
- Tachdjian, C., et al. (2011). Compounds including substituted thienopyrimidinone derivatives as ligands for modulating chemosensory receptors (US Patent No. US7928111B2).
Sources
Technical Support Center: Storage and Handling of 1-(2-amino-3-methylphenyl)-1-propanone
The structure of 1-(2-amino-3-methylphenyl)-1-propanone, containing a primary aromatic amine ortho to a propanone group, renders it susceptible to oxidation. The electron-donating amino group, in particular, is prone to reaction with atmospheric oxygen, a process often accelerated by light, heat, and trace metal contaminants. This guide is designed to address the most common issues encountered when working with this and similar compounds.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
Q1: What are the ideal storage conditions for solid 1-(2-amino-3-methylphenyl)-1-propanone?
A1: The primary goal for storing the solid compound is to minimize its exposure to oxygen, light, moisture, and heat. A multi-layered approach is recommended for long-term stability.
-
Atmosphere: The most critical factor is the exclusion of oxygen. The container's headspace should be purged with an inert gas like argon or nitrogen before sealing. This process, known as blanketing, displaces the air and its oxidative components.
-
Temperature: The compound should be stored in a cool environment. Refrigeration at 2-8°C is highly recommended to decrease the rate of any potential degradation reactions.[1][2][3] For long-term storage (months to years), storage at -20°C is preferable.[4] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.[4]
-
Light: Aromatic amines can be light-sensitive.[5] Store the compound in an amber glass vial or an opaque container to protect it from light, which can provide the activation energy for oxidation.[2]
-
Container: Use a tightly sealed glass container with a PTFE-lined cap to prevent air and moisture ingress.
Q2: How should I prepare and store solutions of this compound?
A2: Solutions are often more susceptible to degradation than the solid material due to increased molecular mobility and interaction with dissolved oxygen.
-
Solvent Choice: Use high-purity, anhydrous solvents. It is crucial to deoxygenate the solvent before use by sparging it with a stream of inert gas (argon or nitrogen) for 15-30 minutes.[5]
-
Antioxidant Use: For analytical standards or solutions that will be stored for any length of time, the addition of an antioxidant can be highly effective.[6] Ascorbic acid is a common and effective choice for protecting aromatic amines in solution.[5][7] A starting concentration in the low millimolar range can be tested for compatibility with your downstream application.
-
Storage: As with the solid, store solutions in a cool, dark place under an inert atmosphere.[8][9] If possible, prepare solutions fresh for each experiment to avoid degradation-related variability.
Q3: What are the visible signs of degradation for 1-(2-amino-3-methylphenyl)-1-propanone?
A3: The most common visible sign of degradation is a change in color. Aromatic amines typically oxidize to form highly colored quinone-imine type structures and their polymers.[5] Therefore, a freshly prepared sample, which should be off-white to light yellow, may darken to yellow, orange, brown, or even black upon significant oxidation. Any noticeable color change is an indicator of impurity formation and warrants a purity check before use.
Q4: What materials should I avoid bringing into contact with this compound?
A4: To prevent catalytic degradation or vigorous reactions, avoid contact with strong oxidizing agents, strong acids, strong bases, and certain metals.[9][10][11] Trace metal ions, particularly copper, can act as potent catalysts for the oxidation of aromatic amines.[5] Ensure all glassware is scrupulously clean.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Solid sample has darkened in color upon storage. | Oxidation due to improper storage (exposure to air, light, or heat). | 1. Assess Purity: Analyze a small portion of the material by HPLC, LC-MS, or TLC against a freshly prepared, high-purity standard if available. Look for the appearance of new peaks or a decrease in the main peak area.2. Evaluate Usability: If the purity has dropped significantly, the material may not be suitable for sensitive applications. For less sensitive uses, the material might still be viable, but be aware of the potential for side reactions from impurities.3. Improve Storage: For the remaining material, immediately transfer it to a clean, dry amber vial, blanket with argon or nitrogen, seal tightly, and store at -20°C. |
| Solution rapidly turns yellow/brown after preparation. | 1. Dissolved Oxygen: The solvent was not deoxygenated prior to use.2. Catalytic Impurities: Trace metal ions in the solvent or on the glassware are catalyzing the oxidation. | 1. Use Deoxygenated Solvents: Prepare a fresh solution using a solvent that has been thoroughly sparged with an inert gas.[5]2. Add an Antioxidant: Add a small amount of an antioxidant like ascorbic acid or sodium thiosulfate to the solution.[6][7]3. Use High-Purity Materials: Ensure you are using high-purity solvents and acid-washed glassware to eliminate metal contaminants. |
| Unexpected peaks appear in HPLC/LC-MS analysis. | On-Column Oxidation: The compound is degrading during the analytical run, often due to interactions with the mobile phase or the stationary phase. | 1. Stabilize the Sample: Add an antioxidant like ascorbic acid to the sample solvent (the diluent for your sample).[5]2. Prepare Fresh: Prepare samples immediately before injection to minimize time in solution.3. Mobile Phase Modification: In some cases, adding a small amount of an antioxidant to the aqueous mobile phase can prevent oxidative artifacts during the chromatographic run. |
Section 3: Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the standard procedure for storing air-sensitive compounds to prevent oxidation.
-
Preparation: Select a clean, dry amber glass vial with a PTFE-lined screw cap that is appropriately sized for your sample amount (minimizing headspace is beneficial).
-
Transfer: Quickly transfer the solid 1-(2-amino-3-methylphenyl)-1-propanone into the vial in an environment with low humidity.
-
Purging: Insert a long needle or pipette connected to a source of dry argon or nitrogen gas. The needle tip should be positioned just above the surface of the solid.
-
Gas Exchange: Gently flush the vial with the inert gas for 30-60 seconds. The inert gas is denser than air and will displace the oxygen. Ensure there is an outlet for the displaced air (e.g., a second, wider needle or by not sealing the cap completely during the flush).
-
Sealing: While still under a positive pressure of inert gas, remove the needles and immediately seal the vial tightly with the cap.
-
Final Touches: For extra security, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vial in a labeled secondary container and store at the recommended temperature (2-8°C for short-term, -20°C for long-term).
Protocol 2: Preparation of Stabilized Solutions for Analysis
This protocol is designed to prevent the degradation of the analyte during sample preparation and analysis.
-
Solvent Preparation: Take the required volume of your chosen solvent (e.g., Acetonitrile, Methanol) in a flask. Sparge with dry argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Stock Antioxidant (Optional but Recommended): Prepare a 100 mM stock solution of L-ascorbic acid in deoxygenated water.
-
Solution Preparation: Prepare a stock solution of your compound in the deoxygenated solvent. If using an antioxidant, add the ascorbic acid stock to your final solution to achieve a final concentration of approximately 0.1-1 mM.
-
Inert Headspace: Before sealing the vial containing your prepared solution, briefly flush the headspace with inert gas.
-
Analysis: Analyze the sample as soon as possible after preparation.
Section 4: Scientific Rationale & Mechanisms
The instability of 1-(2-amino-3-methylphenyl)-1-propanone stems primarily from the aromatic amine functional group. Aromatic amines are susceptible to one-electron oxidation to form a radical cation. This initiation step can be triggered by oxygen, light, or catalytic metal ions. The resulting radical is highly reactive and can undergo several subsequent reactions, including dimerization and polymerization, leading to the formation of complex, highly-colored mixtures. The presence of the ketone and methyl groups on the ring modifies the electronic properties but does not remove the fundamental reactivity of the amino group.
Below is a generalized representation of the initial steps of aerobic oxidation for an aromatic amine, which is the primary degradation pathway of concern.
Caption: Proposed oxidative degradation pathway for aromatic amines.
References
-
ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]
-
Bio-Fine. Material Safety Data Sheet for 3-AMINOACETOPHENONE. Available at: [Link]
-
Oxford Lab Fine Chem. Material Safety Data Sheet for 2-Amino Acetophenone. Available at: [Link]
-
Haddadin, M. J., & Kattan, A. M. (2010). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. PMC. Available at: [Link]
-
Bechara, E. J., & Dutra, F. F. (2006). The dual face of endogenous alpha-aminoketones: pro-oxidizing metabolic weapons. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. Available at: [Link]
- Google Patents. Inhibition of amine oxidation.
-
Medical News. How to Reduce the Oxidation of Therapeutic Proteins. (2019). Available at: [Link]
-
Inorganic Ventures. The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. Available at: [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Validation & Comparative
1-(2-Amino-3-methylphenyl)-1-propanone: Structural Characterization & Comparative NMR Analysis
Executive Summary
This guide provides a definitive structural analysis of 1-(2-amino-3-methylphenyl)-1-propanone (CAS: 2'-amino-3'-methylpropiophenone), a critical intermediate in the synthesis of polysubstituted quinolines and indole alkaloids.
In drug development, distinguishing this specific regioisomer from its analogs (such as the 4-methyl isomer or the ethanone derivative) is vital for ensuring the integrity of Structure-Activity Relationship (SAR) studies. This document compares the target molecule against two primary alternatives:
-
The Des-methyl Analog: 1-(2-aminophenyl)-1-propanone (2'-aminopropiophenone).
-
The Acetyl Analog: 1-(2-amino-3-methylphenyl)-1-ethanone.
Key Insight: The presence of the ortho-amino group facilitates a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly influences the chemical shift of the amine protons and stabilizes the planar conformation, a feature distinct from its para-amino isomers.
Structural Basis & Alternatives
To understand the NMR performance, we must first define the structural variables.
The Target & Isomeric Alternatives
| Feature | Target (Compound A) | Alternative 1 (Compound B) | Alternative 2 (Compound C) |
| Name | 1-(2-amino-3-methylphenyl)-1-propanone | 1-(2-aminophenyl)-1-propanone | 1-(2-amino-3-methylphenyl)-1-ethanone |
| Structure | Ortho-amino, meta-methyl propiophenone | Ortho-amino propiophenone (No methyl) | Ortho-amino, meta-methyl acetophenone |
| Key Difference | 3-Methyl + Propionyl Chain | Lacks Methyl Group | Acetyl Chain (Short) |
| NMR Marker | Ar-CH₃ singlet + Propionyl (t/q) | No Ar-CH₃ signal | Ar-CH₃ singlet + Acetyl (s) |
Intramolecular Dynamics
The defining feature of the Target (A) is the Intramolecular Hydrogen Bond (IMHB) between the amine hydrogen and the carbonyl oxygen. This 6-membered pseudo-ring locks the conformation, deshielding the NH protons and affecting the chemical shift of the adjacent aromatic proton (H6).
Figure 1: Visualization of the 6-membered intramolecular hydrogen bond stabilizing the molecule.
Experimental Protocol
To ensure reproducibility and distinguish between intermolecular and intramolecular effects, the following protocol is mandatory.
Synthesis & Sample Preparation
-
Synthesis Route: Reaction of 2-amino-3-methylbenzonitrile with Ethylmagnesium bromide (Grignard), followed by acidic hydrolysis.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Note: Amine-containing compounds can streak; add 1% Triethylamine to the eluent.
NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling).
-
Solvent: CDCl₃ (Chloroform-d) is preferred.
-
Why? DMSO-d₆ is a hydrogen-bond acceptor and will disrupt the intramolecular H-bond, shifting the NH peak and altering the conformation. CDCl₃ preserves the native intramolecular state.
-
-
Concentration: ~10 mg in 0.6 mL solvent.[1]
-
Temperature: 298 K (25°C).
Figure 2: Standardized NMR acquisition workflow for aminophenyl ketones.
Comparative Spectral Analysis
The following data compares the Target (A) with its closest analogs to highlight diagnostic peaks.
1H NMR Data Table (in CDCl₃)
| Proton Assignment | Target (A) | Analog (B) | Analog (C) | Multiplicity & Coupling |
| Ar-H (H6) | 7.75 | 7.78 | 7.72 | dd (Ortho to C=O). Deshielded by anisotropy.[2] |
| Ar-H (H4) | 7.20 | 7.25 | 7.18 | d (Target) vs t (Analog B). |
| Ar-H (H5) | 6.65 | 6.68 | 6.62 | t (Target) vs t (Analog B). |
| Ar-H (H3) | — | 6.70 | — | Substituted by Methyl in Target A & C. |
| -NH₂ | 6.30 - 6.50 | 6.25 | 6.35 | br s . Broad due to quadrupole/exchange. |
| Ar-CH₃ | 2.18 | — | 2.16 | s . Diagnostic for 3-methyl substitution. |
| -CO-CH₂- | 2.98 | 2.95 | — | q ( |
| -CH₃ (Terminal) | 1.21 | 1.18 | 2.58 (Acetyl) | t ( |
Detailed Peak Analysis
The Aliphatic Region (1.0 - 3.0 ppm)
-
Target vs. Acetyl Analog: The most obvious differentiator is the alkyl chain. The Target displays a classic ethyl pattern (triplet at ~1.2 ppm, quartet at ~3.0 ppm). The Acetyl analog (C) shows a sharp singlet at ~2.6 ppm.
-
The 3-Methyl Group: Appearing at 2.18 ppm , this singlet confirms the methylation of the ring. Its absence in Analog B immediately identifies the des-methyl impurity.
The Aromatic Region (6.5 - 8.0 ppm)
-
Regiochemistry Verification: In the Target (A), the 3-methyl group simplifies the coupling pattern.
-
H6 (7.75 ppm): Doublet (coupled to H5).
-
H4 (7.20 ppm): Doublet (coupled to H5). Note: In the non-methylated Analog B, this would be a triplet.
-
H5 (6.65 ppm): Triplet (coupled to H4 and H6).
-
Diagnostic: Look for the Doublet-Triplet-Doublet pattern in the aromatic region. If you see a Doublet-Triplet-Triplet-Doublet pattern, you have the non-methylated Analog B.
-
The Amine Protons (6.3 - 6.5 ppm)
-
The chemical shift of the amine is highly sensitive. In CDCl₃ , the intramolecular H-bond keeps it downfield (~6.3+ ppm).
-
Self-Validation Test: Add a drop of D₂O to the NMR tube. Shake and re-acquire. The signal at 6.3 ppm will disappear (exchange with D), confirming it is the -NH₂ and not an impurity.
Advanced Validation: NOE & COSY
To conclusively prove the position of the methyl group (3-position vs 4-position or 5-position), 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY is required.
NOE Logic for Regiochemistry
-
Irradiate the Methyl Singlet (2.18 ppm):
-
Observation: You should see NOE enhancement of the Amine (-NH₂) signal and the H4 aromatic proton .
-
Negative Result: You will NOT see enhancement of the H6 proton (which is on the other side of the ring).
-
Significance: If the methyl were at position 4, irradiating it would enhance H3 and H5, but not the amine. This confirms the 3-methyl placement adjacent to the amine.
-
Figure 3: Logic flow for NOE structural confirmation.
References
-
BenchChem. (2025).[3][1] Spectroscopic Data Analysis of 2'-Aminoacetophenone. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library & NMR Data for Propiophenone Derivatives. Retrieved from
-
Royal Society of Chemistry. (2019). Intramolecular hydrogen bonding in 2′-aminoacetophenone derivatives. Photochemical & Photobiological Sciences. Retrieved from
-
Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR of 2-amino-3-methylbenzoic acid derivatives. AIST Japan. Retrieved from
Sources
FTIR characteristic peaks for 1-(2-amino-3-methylphenyl)-1-propanone
[1]
Structural Analysis & Mechanistic Insight
Before interpreting the spectrum, one must understand the molecular physics governing the bond vibrations.[1] This molecule features a 1,2,3-trisubstituted benzene ring where the carbonyl group (Position 1) and the primary amine (Position 2) are adjacent (ortho).[1]
-
The Ortho Effect (IMHB): The proximity of the carbonyl oxygen and the amino hydrogen allows for the formation of a stable, 6-membered pseudo-ring via intramolecular hydrogen bonding.[1]
-
Spectral Consequence: This interaction weakens the C=O double bond character (lowering its frequency) and locks the N-H bonds (broadening/shifting their frequency).
Figure 1: Structural Dynamics & H-Bonding Logic
Caption: Mechanism of spectral shifting. The formation of the 6-membered chelate ring significantly lowers the wavenumber of the carbonyl stretch compared to non-H-bonded isomers.[1]
Characteristic Peak Assignment (The Fingerprint)
The following data synthesizes experimental baselines for o-aminoacetophenones, adjusted for the propiophenone ethyl chain.
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Diagnostic Notes |
| Amine (-NH₂) | N-H Stretching (Sym/Asym) | 3450 – 3320 | Critical Feature: Unlike free amines (sharp doublet), this appears as two bands that may be broadened or shifted lower due to H-bonding.[1] |
| Alkyl (Methyl/Ethyl) | C-H Stretching (sp³) | 2980 – 2870 | Mixed bands from the terminal ethyl group (-CH₂CH₃) and the ring methyl (-CH₃).[1] |
| Ketone (C=O) | C=O[1] Stretching | 1635 – 1645 | Primary ID Peak: Significantly lower than standard conjugated ketones (~1680 cm⁻¹) due to the "Chelate Carbonyl" effect.[1] |
| Aromatic Ring | C=C Ring Stretching | 1610 – 1580 | Often overlaps with N-H scissoring (bending).[1] |
| Aromatic Ring | C-H Out-of-Plane (OOP) | 780 – 740 | Characteristic of 1,2,3-trisubstituted benzene rings.[1] |
Comparative Performance Analysis
To validate the identity of 1-(2-amino-3-methylphenyl)-1-propanone, you must distinguish it from its most likely impurities: the synthetic precursor (Nitro compound) and the regioisomer (Para-amino) .[1]
Scenario A: Reaction Monitoring (Nitro Reduction)
Context: Tracking the conversion of 1-(2-nitro-3-methylphenyl)-1-propanone to the target amine.[1]
| Feature | Precursor (Nitro) | Target (Amine) | Performance Indicator |
| 1530 cm⁻¹ | Strong (NO₂ Asym) | Absent | Disappearance confirms reduction.[1] |
| 1350 cm⁻¹ | Strong (NO₂ Sym) | Absent | Disappearance confirms reduction.[1] |
| 3400 cm⁻¹ | Absent | Present (N-H) | Appearance confirms amine formation.[1] |
Scenario B: Isomer Discrimination (Regio-Selectivity)
Context: Distinguishing the target (ortho) from the para-isomer (1-(4-amino-3-methylphenyl)-1-propanone), a potential byproduct.[1]
-
The Discriminator: The para-isomer cannot form an intramolecular hydrogen bond because the amine and ketone are too far apart.[1]
-
Result:
Figure 2: Discrimination Logic Flow
Caption: Decision tree for distinguishing the target molecule from its non-H-bonded isomers based on Carbonyl shift.
Experimental Protocol: Validated Acquisition
To ensure reproducible data that matches the characteristic values above, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR.[1] Rationale: Preferred over KBr pellets for amino-ketones to prevent moisture absorption (which interferes with N-H/O-H regions) and to avoid pressure-induced lattice shifts.[1]
Step-by-Step Workflow:
-
Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution) to remove atmospheric CO₂ and H₂O lines.[1]
-
Sample Prep: Place ~5 mg of the solid/oil analyte on the Diamond/ZnSe crystal.
-
Contact Pressure: Apply high pressure using the anvil.[1]
-
Quality Check: Ensure the strongest peak (likely C=O or Ring C=C) has roughly 40-70% transmittance (or 0.2-0.6 Absorbance units).[1]
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹.[1]
-
Validation Check:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Foundational text for substituent effects on C=O frequency).
-
NIST Chemistry WebBook. Infrared Spectra of 2'-Aminoacetophenone. National Institute of Standards and Technology.[1] (Proxy for ortho-amino ketone spectral behavior).[1]
-
BenchChem. 2'-Aminoacetophenone spectroscopic data analysis. (Experimental validation of H-bonding shifts in analogous structures).
-
PubChem. 2-Amino-3-methylbenzoic acid IR Data. National Library of Medicine.[1] (Reference for 2-amino-3-methyl substitution pattern on benzene ring).[1]
Mass Spectrometry Fragmentation Patterns of 2-Amino-3-Methylpropiophenone: A Comparative Analytical Guide
Executive Summary & Chemical Nomenclature
In forensic toxicology and drug development, the accurate identification of synthetic cathinones remains a critical analytical challenge due to the proliferation of structural isomers. The compound 2-amino-3-methylpropiophenone —systematically identified as 2-amino-1-(3-methylphenyl)propan-1-one and commonly referred to as 3-methylcathinone (3-MC) —is a primary amine analog of the widely monitored substance 3-methylmethcathinone (3-MMC). Recent data from the UNODC International Collaborative Exercises (ICE) underscores the ongoing necessity for robust analytical methodologies to detect and differentiate these specific cathinone derivatives in complex matrices[1].
This guide provides an objective comparison of the two primary analytical workflows—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)—for the structural elucidation of 2-amino-3-methylpropiophenone.
Mechanistic Causality of Fragmentation
To optimize detection parameters, one must understand the thermodynamic drivers behind the molecule's fragmentation.
Gas-Phase Electron Ionization (EI, 70 eV)
Under hard ionization (70 eV), the radical cation (
-
Iminium Ion Formation: Homolytic cleavage of the C1-C2 bond yields the 1-aminoethylidene cation (m/z 44). Because primary amines lack additional alkyl groups to distribute the charge, m/z 44 consistently presents as the base peak.
-
Acylium Ion Formation: Charge retention on the carbonyl fragment produces the 3-methylbenzoyl cation (m/z 119). This ion subsequently undergoes a neutral loss of carbon monoxide (CO, 28 Da) to form the highly stable tolyl/tropylium cation (m/z 91)[2].
Electrospray Ionization (ESI+) and CID
Under soft ionization (ESI+), the intact protonated molecule
Visualization of the Fragmentation Pathway
Figure 1: Electron Ionization (EI) α-cleavage pathway of 2-amino-3-methylpropiophenone.
Product Comparison: GC-EI-MS vs. LC-HRMS/MS
When evaluating analytical platforms for cathinone analysis, laboratories must weigh chromatographic resolution against mass accuracy.
Table 1: GC-EI-MS (70 eV) Diagnostic Ions
Limitation: GC-EI-MS struggles to differentiate positional isomers (e.g., 3-methyl vs. 4-methyl) because their EI spectra are nearly identical. Derivatization is often required[2].
| Compound (Isomer) | Molecular Ion ( | Base Peak (Iminium) | Secondary Peak (Acylium) | Tertiary Peak |
| 3-Methylcathinone | m/z 163 (weak) | m/z 44 | m/z 119 | m/z 91 |
| 4-Methylcathinone | m/z 163 (weak) | m/z 44 | m/z 119 | m/z 91 |
| 3-MMC (N-methylated) | m/z 177 (weak) | m/z 58 | m/z 119 | m/z 91 |
| Buphedrone (Aliphatic) | m/z 177 (weak) | m/z 72 | m/z 105 | m/z 77 |
Table 2: LC-HRMS/MS (ESI+) Exact Mass Profiling
Advantage: LC-HRMS/MS provides sub-5 ppm mass accuracy, allowing for the definitive assignment of elemental formulas. While positional isomers still share fragment masses, subtle differences in relative fragment abundance and exact retention times enable differentiation[3].
| Compound | Precursor Ion | Exact Mass (Theoretical) | Primary Product Ion | Secondary Product Ion |
| 3-Methylcathinone | 164.1070 | 146.0964 ( | 119.0491 ( | |
| 3-MMC | 178.1226 | 160.1121 ( | 119.0491 ( |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol details a self-validating workflow for the LC-HRMS/MS analysis of 2-amino-3-methylpropiophenone.
Step 1: Sample Preparation & Extraction
-
Aliquoting: Transfer 100 µL of biological fluid (or 1 mg of seized material dissolved in methanol) into a clean microcentrifuge tube.
-
Internal Standard Addition: Spike with 10 µL of a deuterated internal standard (e.g., Mephedrone-
at 1 µg/mL) to validate extraction recovery and correct for matrix effects. -
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (LC-MS grade) containing 0.1% Formic Acid.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: GC-MS Derivatization (Alternative Workflow)
If utilizing GC-MS, native primary amines exhibit poor peak shape.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Incubate at 60°C for 20 minutes. This converts the primary amine to a trifluoroacetamide derivative, shifting the base peak and improving chromatographic resolution[2].
Step 3: LC-HRMS/MS Instrumental Parameters
-
Chromatography: Utilize a biphenyl or C18 column (e.g., 100 x 2.1 mm, 1.7 µm). The biphenyl phase offers superior
interactions for separating positional isomers (3-methyl vs. 4-methyl). -
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.
-
MS Acquisition: Operate in ESI+ mode using Data-Dependent Acquisition (DDA). Set the precursor resolution to 70,000 (FWHM) and MS/MS resolution to 17,500.
-
Collision Energy: Apply a normalized collision energy (NCE) stepped at 20, 40, and 60 eV to capture both fragile neutral losses (water) and robust core fragments (tolyl cation).
Step 4: Data Validation Criteria
-
Mass Accuracy: The extracted ion chromatogram (XIC) for m/z 164.1070 must fall within a
ppm mass error window. -
Isotopic Fidelity: The
( ) isotope peak must match the theoretical relative abundance within a 10% tolerance. -
Fragment Ratios: The ratio of the m/z 146.0964 to m/z 119.0491 product ions must be consistent with reference standard injections (
).
References
1.[2] Metabolite Structure Assignment of Seized Products Containing Cathinone Derivatives through High Resolution Analytical Techniques. mdpi.com. Available at: 2.[3] HighResNPS.com: An Online Crowd-Sourced HR-MS Database for Suspect and Non-targeted Screening of New Psychoactive Substances. oup.com. Available at: 3.[1] Summary Report ICE Round 2025/1. unodc.org. Available at: 4.[4] Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. frontiersin.org. Available at:
Sources
- 1. unodc.org [unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry [frontiersin.org]
Comparative Reactivity Guide: 2-Amino-3-methylpropiophenone vs. 2-Aminopropiophenone
Executive Summary & Structural Definition
This guide provides a technical comparison of the reactivity, stability, and metabolic profiles of 2-aminopropiophenone (Cathinone) and its ring-substituted analog, 2-amino-3-methylpropiophenone (3-Methylcathinone, 3-MC).
While both compounds share the core
Structural Identification
To ensure scientific accuracy, the following IUPAC definitions are used throughout this guide:
| Common Name | 2-Aminopropiophenone | 2-Amino-3-methylpropiophenone |
| Synonyms | Cathinone, | 3-Methylcathinone (3-MC), 3-MEC precursor* |
| IUPAC Name | 2-amino-1-phenylpropan-1-one | 2-amino-1-(3-methylphenyl)propan-1-one |
| Structure | Ph-C(=O)-CH(NH | (3-Me-Ph)-C(=O)-CH(NH |
| Key Feature | Unsubstituted Phenyl Ring | Meta-Methyl substitution (Electron Donor) |
*Note: "2-amino-3-methylpropiophenone" strictly refers to the ring-substituted isomer in this context. Isomers with the methyl group on the alkyl chain (e.g., valerophenone derivatives) exhibit distinct steric profiles and are excluded from this specific comparison.
Chemical Stability & Dimerization (The "Red Flag" Pathway)
The defining reactivity characteristic of primary
Mechanism of Dimerization
Both compounds follow the same degradation pathway:
-
Intermolecular Condensation: The amine of one molecule attacks the ketone of another, forming a Schiff base (imine).
-
Cyclization: A second condensation event closes the ring to form a dihydropyrazine.
-
Oxidation: Spontaneous oxidation (often air-mediated) yields the stable aromatic pyrazine.
Comparative Reactivity
| Feature | 2-Aminopropiophenone (Cathinone) | 2-Amino-3-methylpropiophenone (3-MC) |
| Dimerization Rate | High. As a free base, dimerization occurs within hours at RT. | High. The meta-methyl group provides negligible steric hindrance to the carbonyl, leading to similar instability. |
| Electronic Effect | Phenyl ring is electron-neutral. Carbonyl is highly electrophilic. | Meta-methyl is weakly electron-donating (+I effect). Theoretically slightly reduces carbonyl electrophilicity, but not enough to prevent rapid dimerization. |
| Degradation Product | 3,6-dimethyl-2,5-diphenylpyrazine | 3,6-dimethyl-2,5-bis(3-methylphenyl)pyrazine |
| Storage Requirement | Must be stored as HCl salt (pH < 3). | Must be stored as HCl salt (pH < 3). |
Visualization: Dimerization Pathway
The following diagram illustrates the shared degradation pathway.
Caption: Self-condensation mechanism of alpha-aminoketones leading to pyrazine formation.
Metabolic & Enzymatic Reactivity
In drug development, the meta-methyl group of 2-amino-3-methylpropiophenone introduces a new site for metabolic attack that is absent in the unsubstituted analog.
Carbonyl Reduction (Shared Pathway)
Both compounds are substrates for cytosolic reductases (e.g., 11
-
2-Aminopropiophenone
Cathine / Norephedrine. -
2-Amino-3-methylpropiophenone
3-Methylcathine / 3-Methylnorephedrine.
Oxidative Metabolism (Divergent Pathway)
-
2-Aminopropiophenone: Metabolism is limited to ring hydroxylation (minor) or deamination.
-
2-Amino-3-methylpropiophenone: The benzylic methyl group is highly susceptible to CYP450-mediated oxidation. This leads to the formation of hydroxymethyl and subsequently carboxlic acid metabolites, which significantly alters pharmacokinetics (solubility and excretion).
Caption: Metabolic divergence showing the specific benzylic oxidation pathway for the 3-methyl analog.
Experimental Protocols: Synthesis & Handling
To ensure reproducibility and safety, the following protocols address the synthesis and stabilization of these compounds.
Protocol A: Synthesis via Bromination (Standard)
Objective: Synthesize the HCl salt to prevent dimerization.
-
Precursor Selection:
-
For 2-AP: Start with Propiophenone .
-
For 3-MC: Start with 3-Methylpropiophenone .
-
-
Bromination:
-
Dissolve ketone in Glacial Acetic Acid.
-
Add 1.0 eq Br
dropwise at 20°C. -
Note: The 3-methyl group slightly activates the ring, but
-bromination remains the dominant pathway over ring bromination if conditions are controlled.
-
-
Amination (Delépine or Gabriel Synthesis preferred over direct ammonia):
-
Direct reaction with liquid ammonia often yields mixtures of primary/secondary amines and pyrazines.
-
Recommended: React
-bromoketone with Potassium Phthalimide (Gabriel) or Hexamethylenetetramine (Delépine) followed by acid hydrolysis.
-
-
Salt Formation (CRITICAL):
-
Immediately upon generating the free amine, acidify with HCl in isopropanol or diethyl ether.
-
Filter the white precipitate (HCl salt) and dry under vacuum.
-
Protocol B: Handling the Free Base
Warning: Never store the free base of either compound for >1 hour at room temperature.
-
Generation: Dissolve HCl salt in water; basify with cold NaOH (aq) to pH 10.
-
Extraction: Extract immediately into DCM or Et
O. -
Usage: Use the organic layer immediately for the next step (e.g., reduction or alkylation).
-
Observation: If the solution turns yellow/orange, pyrazine formation has initiated.
Physicochemical Comparison Table
| Property | 2-Aminopropiophenone | 2-Amino-3-methylpropiophenone | Impact of Methyl Group |
| Molecular Weight | 149.19 g/mol | 163.22 g/mol | +14 Da |
| LogP (Est.) | ~1.8 | ~2.3 | Increased Lipophilicity (Better BBB penetration) |
| pKa (Amine) | ~8.0 - 8.5 | ~8.0 - 8.5 | Negligible effect |
| UV Absorbance | Minor bathochromic shift possible | ||
| Stability (Solid HCl) | High (>2 years if dry) | High (>2 years if dry) | Equivalent |
| Stability (Solution) | Low (pH > 7) | Low (pH > 7) | Equivalent |
References
-
Tsujikawa, K., et al. (2015).[1] "Instability of the hydrochloride salts of cathinone derivatives in air." Forensic Science International, 248, 48-54.[1]
- Kalix, P. (1991). "The pharmacology of psychoactive alkaloids from Ephedra and Catha." Journal of Ethnopharmacology, 32(1-3), 201-208.
-
EMCDDA. (2024).[2] "Risk assessment of 3-methylmethcathinone (3-MMC) and related cathinones." European Monitoring Centre for Drugs and Drug Addiction. (Context on 3-methyl analogs).
-
Bregnbak, S., et al. (2012). "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes." Organic & Biomolecular Chemistry, 10, 2126-2132. (Mechanistic basis for dimerization).
Sources
A Comparative Guide to the Analytical Characterization of 1-(2-amino-3-methylphenyl)-1-propanone: UV-Vis Spectroscopy and its Alternatives
Understanding the UV-Vis Absorption Profile of 1-(2-amino-3-methylphenyl)-1-propanone
The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes that influence the energy required for electronic transitions.[1][2] In 1-(2-amino-3-methylphenyl)-1-propanone, the aromatic ring, the carbonyl group (C=O), and the amino group (-NH2) are the key determinants of its absorption characteristics.
Expected Spectral Features:
The structure of 1-(2-amino-3-methylphenyl)-1-propanone suggests the presence of two primary types of electronic transitions that will give rise to absorption bands in the UV-Vis region:
-
π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the benzene ring and the carbonyl group. Aromatic ketones typically exhibit strong absorption bands corresponding to these transitions.[1][2] For acetophenone, a related compound, a strong absorption is observed around 240-250 nm. The presence of the amino and methyl substituents on the ring is expected to cause a bathochromic (red) shift, moving this peak to a longer wavelength.
-
n → π* Transitions: This is a lower-energy, and therefore longer wavelength, transition involving the non-bonding (n) electrons of the oxygen atom in the carbonyl group. This transition is typically weaker (lower molar absorptivity) than the π → π* transition and for simple ketones, appears around 300 nm.[1]
The amino group (-NH2) acts as a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Its electron-donating nature increases the electron density in the aromatic ring, which will likely lead to a bathochromic shift and an increase in the molar absorptivity of the π → π* transition.
The Critical Role of Solvent and pH:
The UV-Vis spectrum of 1-(2-amino-3-methylphenyl)-1-propanone is expected to be highly sensitive to the solvent environment and the pH of the solution.
-
Solvent Effects: The polarity of the solvent can significantly influence the position of the absorption maxima.[3][4][5] Polar solvents can stabilize the excited state of polar molecules, often leading to a shift in the absorption wavelength. For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift to shorter wavelengths. Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents.[3]
-
pH Effects: The amino group in the molecule is basic and can be protonated in acidic conditions. This protonation would convert the -NH2 group into an -NH3+ group, which would significantly alter the electronic properties of the molecule. The electron-donating effect of the amino group would be eliminated, leading to a hypsochromic shift in the π → π* absorption band.[6][7][8] Therefore, controlling the pH of the sample solution is crucial for obtaining reproducible UV-Vis spectra.
Experimental Protocol: UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of 1-(2-amino-3-methylphenyl)-1-propanone.
Materials:
-
1-(2-amino-3-methylphenyl)-1-propanone standard
-
Spectrophotometric grade solvents (e.g., ethanol, acetonitrile, cyclohexane)
-
Buffer solutions of known pH (e.g., pH 4, 7, and 10)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Protocol:
-
Standard Solution Preparation: Accurately weigh a small amount of 1-(2-amino-3-methylphenyl)-1-propanone and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.2 and 0.8).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent (or buffer) that was used to prepare the sample solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the sample, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.
-
Workflow for UV-Vis Analysis:
Caption: A streamlined workflow for acquiring and analyzing the UV-Vis spectrum of a sample.
Comparative Analysis: UV-Vis Spectroscopy vs. Alternative Techniques
While UV-Vis spectroscopy is a valuable tool for preliminary characterization and quantitative analysis, other techniques offer higher resolution and more detailed structural information.
| Feature | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Electronic transitions within a molecule | Separation based on differential partitioning between a mobile and stationary phase | Separation based on volatility and polarity, followed by mass-based detection |
| Information Provided | Wavelength of maximum absorbance, quantitative concentration | Retention time, quantitative concentration, purity | Retention time, mass spectrum (molecular weight and fragmentation pattern) |
| Selectivity | Low; many compounds can absorb at similar wavelengths | High; can separate complex mixtures | Very high; provides structural information for identification |
| Sensitivity | Moderate | High | Very high |
| Sample Requirements | Soluble in a UV-transparent solvent | Soluble in the mobile phase | Volatile and thermally stable |
| Cost & Complexity | Low cost, simple operation | Moderate cost and complexity | High cost, complex operation |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[9][10][11][12][13] For the analysis of 1-(2-amino-3-methylphenyl)-1-propanone, a reversed-phase HPLC method would be suitable.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The exact composition may need to be optimized.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC System Setup:
-
Equilibrate the column (e.g., a C18 column) with the mobile phase.
-
Set the flow rate and detector wavelength (based on the UV-Vis spectrum, a wavelength near the λmax would be appropriate for UV detection).
-
-
Injection and Analysis: Inject a known volume of the sample onto the column and record the chromatogram.
-
Data Analysis: The retention time is used for qualitative identification (by comparison to a standard), and the peak area is used for quantitative analysis.
Logical Relationship for HPLC Method Development:
Caption: Key considerations for developing a robust HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[14][15][16][17][18][19] Given the likely volatility of 1-(2-amino-3-methylphenyl)-1-propanone, GC-MS would be an excellent choice for its definitive identification and quantification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC-MS System Setup:
-
Install an appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Set the oven temperature program, injector temperature, and carrier gas flow rate.
-
Set the mass spectrometer parameters (e.g., ionization mode, mass range).
-
-
Injection and Analysis: Inject a small volume of the sample into the GC. The compound will be vaporized, separated on the column, and then detected by the mass spectrometer.
-
Data Analysis: The retention time provides chromatographic information, while the mass spectrum provides the molecular weight and a unique fragmentation pattern that can be used for structural elucidation and library matching.
GC-MS Analysis Workflow:
Caption: The sequential stages of analysis in a GC-MS system.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for the characterization of 1-(2-amino-3-methylphenyl)-1-propanone depends on the specific research question.
-
UV-Vis Spectroscopy is an excellent, cost-effective method for rapid quantitative analysis, determining purity under specific conditions, and for studying the effects of solvent and pH on the molecule's electronic structure.
-
HPLC offers superior separation capabilities, making it ideal for analyzing the compound in complex matrices and for accurate quantification in the presence of impurities.
-
GC-MS provides the most definitive identification through its combination of chromatographic separation and mass spectral data, making it the gold standard for structural confirmation and trace-level analysis.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their drug development and chemical analysis endeavors.
References
- K. S. Dhami and J. B. Stothers. "13C NMR studies: part iii. carbon-13 nmr spectra of substituted acetophenones." Canadian Journal of Chemistry, 43(3), 479-497 (1965).
- K. S. Dhami and J. B. Stothers. "PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES." Canadian Science Publishing, (1965).
- T. D. Cherniak and J. B. Stothers. "170 NMR Studies of Substituent and Hydrogen-Bonding Effects in Substituted Acetophenones and Benzaldehydes." Journal of the American Chemical Society, 103(5), 1128-1136 (1981).
- D. J. Craik, G. C. Levy, and R. T. C. Brownlee. "13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones." Journal of Organic Chemistry, 48(10), 1601-1605 (1983).
- P. Parimala and K. Santhanalakshmi. "Time dependent UV-Vis spectra of reduction of aromatic ketones with...
- D. J. Craik, G. C. Levy, and R. T. C. Brownlee. "13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
- SIELC Technologies. "HPLC Method for Analysis of Michler's ketone on Primesep 100 Column." SIELC, (2023).
- Michigan State University Department of Chemistry. "UV-Visible Spectroscopy." MSU Chemistry, (n.d.).
- J. A. Campbell, E. K. Chess, and M. J. Connolly. "The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives." Biomedical & Environmental Mass Spectrometry, 19(10), 613-618 (1990).
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- Welch Materials, Inc. "HPLC Analysis of Aldehydes and Ketones in Air Samples.
- J. Kowalska, et al. "Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
- JoVE. "Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones." JoVE, (2023).
- BenchChem. "Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS)." BenchChem, (2025).
- A. A. Mohamed. "UV-Vis Spectroscopy." SlideShare, (2014).
- M. A. El-Sayed. "Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments." Monarch: Qucosa, (2003).
- A. Ballesteros-Gómez, J. L. Pérez-Pavón, and C. García-Pinto. "Aldehydes and Ketones: Headspace Gas Chromatography.
- Shimadzu Corporation. "Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC)." Shimadzu, (n.d.).
- J. L. Greenfield, et al. "Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study." ACS Omega, 2(6), 2686-2695 (2017).
- T. Fossen, et al. "Effect of pH on the UV-visible absorption spectra of...
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- R. M. Calvo, et al. "Gas chromatography–olfactometry in food flavour analysis.
- Sigma-Aldrich. "Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants." Sigma-Aldrich, (n.d.).
- P. Morrison, et al.
- A. D. M. Di Ciaula, et al. "Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds." Sensors, 13(12), 16759-16784 (2013).
- Waters Corporation. "Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Shodex. "Aromatic Alcohols (DE-613)." Shodex HPLC Columns and Standards, (n.d.).
- Scribd. "Solvent Effects in UV-Vis Spectroscopy." Scribd, (n.d.).
- C. J. R. F. Martins, et al. "Quantitative analysis of aromatics for synthetic biology using liquid chromatography." Biotechnology Journal, 12(1), 1600269 (2017).
- S. Sharma, et al. "(PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine.
- M. Monroy-Cárdenas, et al. "UV/Vis absorption spectra of compounds 1, 2, and 3 in methanol. Spectra...
- M. S. Zakerhamidi, A. Ghanadzadeh, and M. Moghadam. "Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes." Chemical Science Transactions, 1(1), 1-8 (2012).
- ChemicalBook. "1-Propanone, 2-(MethylaMino)-1-(3-Methylphenyl)- CAS 1246911-86-3." ChemicalBook, (n.d.).
- M. S. Zakerhamidi, A. Ghanadzadeh, and M. Moghadam. "Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes." Semantic Scholar, (2012).
- University of Toronto Scarborough. "Interpreting UV-Vis Spectra." UTSC Chemistry, (n.d.).
- PharmaCompass. "2-(methylamino)-1-(3-methylphenyl)propan-1-one." PharmaCompass, (n.d.).
- M. O. T. G. El-Shorbagi, et al. "The influence of pH upon the shape of UV-Vis spectra of...
- NIST. "1-Propanone, 1-phenyl-." NIST WebBook, (n.d.).
- K. Nishino, et al. "The pH dependence of the anisotropy factors of essential amino acids." Journal of the Chemical Society, Perkin Transactions 2, (4), 582-590 (2002).
- Chemistry LibreTexts. "24.11: Spectroscopy of Amines." Chemistry LibreTexts, (2024).
- science-softCon. "UV/Vis+ Photochemistry Database - Aromatic Substances." science-softCon, (n.d.).
- Thermo Fisher Scientific. "Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy." Thermo Fisher Scientific, (n.d.).
- Sigma-Aldrich. "1-(3-Methylphenyl)-1-propanone." Sigma-Aldrich, (n.d.).
- E. A. M. Kempen, et al. "Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites.
- A. M. El-Gendy, et al. "Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines." Scilit, (1990).
- SpectraBase. "1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1-propanone." SpectraBase, (n.d.).
- Technology Networks. "Mass Spectrometry: A Powerful Analytical Tool in Biopharma." Technology Networks, (2023).
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GC-MS validation methods for 1-(2-amino-3-methylphenyl)-1-propanone purity
GC-MS Validation Methods for 1-(2-amino-3-methylphenyl)-1-propanone Purity: A Comparative Guide
Introduction
1-(2-amino-3-methylphenyl)-1-propanone (also known as 2-amino-3-methylpropiophenone) is a critical propiophenone-derived intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because trace impurities—such as unreacted starting materials, positional isomers, or degradation products—can propagate through synthetic pathways and compromise final API efficacy and safety, rigorous purity assessment is paramount. This guide provides an authoritative comparison of analytical methodologies, focusing on the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method in accordance with the modernized ICH Q2(R2) guidelines for analytical procedure validation[1][2].
Analytical Method Comparison: Selecting the Optimal Platform
While multiple orthogonal techniques exist for purity assessment, selecting the primary validation method requires balancing sensitivity, structural elucidation capabilities, and the physicochemical properties of the analyte[3]. For volatile and semi-volatile propiophenone derivatives, GC-MS frequently outperforms traditional liquid chromatography[4].
Table 1: Comparative Analysis of Purity Assessment Techniques for Propiophenone Derivatives
| Feature | GC-MS (EI Mode) | HPLC-UV | qNMR (Quantitative NMR) |
| Primary Application | Volatile/semi-volatile organics, trace impurity profiling[3] | Non-volatile, thermally labile compounds | Absolute purity without reference standards[3] |
| Sensitivity (LOD) | High (Low ng/mL to pg/mL in SIM mode)[4] | Moderate (High ng/mL to µg/mL)[5] | Low (Typically >0.1% impurity level) |
| Structural Elucidation | Excellent (Fragmentation library matching)[6] | Poor (Requires hyphenation to MS)[7] | Excellent (Proton/Carbon environments) |
| Matrix Interference | Low (High peak capacity) | Moderate (Dependent on chromophores) | High (Signal overlap in complex mixtures) |
| Suitability for Target | Optimal (Compound is volatile and thermally stable) | Sub-optimal (Misses non-chromophoric impurities) | Complementary (Used for primary standard assay) |
GC-MS Method Development: The Causality of Experimental Choices
As an Application Scientist, method development is not merely selecting parameters, but engineering a self-validating system tailored to the analyte's thermodynamics and structural vulnerabilities.
-
Column Chemistry: A mid-polar to non-polar capillary column (e.g., 5% phenyl / 95% dimethyl polysiloxane, 30 m × 0.25 mm, 0.25 µm film) is selected[3][4]. Rationale: 1-(2-amino-3-methylphenyl)-1-propanone possesses moderate polarity due to the amino and ketone groups. The 5% phenyl phase provides optimal dipole-induced dipole interactions, ensuring baseline resolution from closely eluting positional isomers (e.g., 4-methylpropiophenone derivatives)[7].
-
Carrier Gas Dynamics: Helium at a constant flow rate of 1.0 mL/min is utilized[3][8]. Rationale: Operating in constant flow mode (rather than constant pressure) maintains the optimal linear velocity as the oven temperature ramps, preventing band broadening and maintaining sharp peak shapes for accurate integration.
-
Ionization Strategy: Electron Ionization (EI) at 70 eV[3][8]. Rationale: 70 eV is the universal standard for EI. It provides highly reproducible hard ionization, inducing characteristic alpha-cleavages (e.g., loss of the ethyl radical from the propanone moiety) that allow for definitive structural identification of unknown synthetic byproducts via mass spectral library matching[6].
-
Acquisition Modes: The method employs a dual-acquisition strategy: Full Scan (m/z 40–550) for untargeted impurity discovery and Selected Ion Monitoring (SIM) for high-sensitivity quantification of specific, known trace impurities[4][5].
Experimental Protocol: ICH Q2(R2) Aligned GC-MS Workflow
The following step-by-step protocol is designed to meet the rigorous validation standards outlined in the ICH Q2(R2) guidelines for analytical procedures[9][10].
Step 1: Sample Preparation
-
Diluent Selection: Select HPLC-grade methanol or dichloromethane, ensuring complete solubility of the analyte and potential impurities without inducing degradation[4][11].
-
Standard Preparation: Accurately weigh 10.0 mg of 1-(2-amino-3-methylphenyl)-1-propanone reference standard and dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock solution[3][8].
-
Internal Standard (IS): Spike all solutions with a stable isotopically labeled analog or a structurally similar compound (e.g., propiophenone-d5) at a constant concentration (e.g., 10 µg/mL) to correct for injection volume variability and matrix effects[12].
Step 2: GC-MS Instrumental Method
-
Injection: 1.0 µL injection volume, Split ratio 10:1. Injector temperature at 250°C to ensure instantaneous vaporization without thermal degradation[4][8].
-
Oven Temperature Program:
-
MS Parameters: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Solvent delay: 3.0 minutes.
Step 3: Execution of ICH Q2(R2) Validation Parameters
-
Specificity: Inject the diluent blank, IS solution, and a sample spiked with known synthetic impurities. Verify that the resolution (
) between the main peak and the nearest eluting impurity is , proving the method is free from matrix or diluent interference[2]. -
Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration. Plot the peak area ratio (Analyte/IS) versus concentration. The correlation coefficient (
) must be [2]. -
Precision (Repeatability): Perform six replicate injections of the 100% concentration standard. Calculate the Relative Standard Deviation (RSD) of the peak areas. Acceptance criteria: RSD
[10]. -
Accuracy (Recovery): Spike known quantities of impurities into the bulk drug substance at 3 levels (e.g., 0.05%, 0.10%, 0.15% w/w). Analyze in triplicate. Calculate percentage recovery. Acceptance criteria: 90% - 110% for trace impurities[2].
-
LOD and LOQ: Determine the Limit of Detection (S/N
3) and Limit of Quantitation (S/N 10) by serially diluting the standard until the respective signal-to-noise ratios are achieved[12].
Data Presentation: Validation Results
The following table summarizes typical validation data expected for this method, demonstrating its robustness and suitability for regulatory submission.
Table 2: Representative GC-MS Validation Data for 1-(2-amino-3-methylphenyl)-1-propanone
| Validation Parameter (ICH Q2(R2)) | Acceptance Criteria | Representative Result | Status |
| Specificity (Resolution) | Pass | ||
| Linearity Range | 50% to 150% of target conc. | 0.5 µg/mL to 1.5 mg/mL | Pass |
| Correlation Coefficient ( | 0.9998 | Pass | |
| Repeatability (Precision RSD) | 0.85% | Pass | |
| Accuracy (Mean Recovery) | 90.0% - 110.0% | 98.4% - 101.2% | Pass |
| Limit of Quantitation (LOQ) | S/N | 0.05 µg/mL | Pass |
Workflow Visualization
The following diagram illustrates the logical progression of the GC-MS analytical workflow and its integration with ICH Q2(R2) validation parameters.
Caption: GC-MS analytical workflow and ICH Q2(R2) validation parameters for purity assessment.
References[1] AMSbiopharma. "New update for the ICH Q2 (R2) guidance on Analytical Process Validation".https://amsbiopharma.com/new-update-ich-q2-r2-guidance-analytical-process-validation/[9] European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)".https://www.europeanpharmaceuticalreview.com/article/190877/validation-of-analytical-procedures-ich-q2r2/[2] ICH. "Validation of Analytical Procedures Q2(R2)".https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_Guideline_2023_1130.pdf[4] Benchchem. "Comparative Guide to the Validation of Analytical Methods for 3-Morpholinopropiophenone Hydrochloride".https://www.benchchem.com/document/comparative-guide-to-the-validation-of-analytical-methods-for-3-morpholinopropiophenone-hydrochloride[8] Benchchem. "Purity Assessment of Synthesized 3-Morpholinopropiophenone Hydrochloride: A Comparative Guide".https://www.benchchem.com/document/purity-assessment-of-synthesized-3-morpholinopropiophenone-hydrochloride-a-comparative-guide[10] ICH. "Validation of Analytical Procedure Q2(R2) Draft".https://database.ich.org/sites/default/files/ICH_Q2-R2_Document_Step2_Guideline_2022_0324.pdf[12] ResearchGate. "The molecular structures of propiophenone...".https://www.researchgate.net/figure/The-molecular-structures-of-propiophenone-I-cinnamaldehyde-II-methyl-cinamate-III_fig1_349457632[3] Benchchem. "Purity Assessment of Synthesized 3-Morpholinopropiophenone Hydrochloride: A Comparative Guide".https://www.benchchem.com/document/purity-assessment-of-synthesized-3-morpholinopropiophenone-hydrochloride-a-comparative-guide[5] Benchchem. "Comparative Guide to the Validation of Analytical Methods for 3-Morpholinopropiophenone Hydrochloride".https://www.benchchem.com/document/comparative-guide-to-the-validation-of-analytical-methods-for-3-morpholinopropiophenone-hydrochloride[7] IJPRA Journal. "Development of Impurity Profiling Methods Using Modern Analytical Techniques".https://ijprajournal.com/issue_dwnld.php?i=ijpra/vol5issue6/IJPRA-V5I6P12.pdf[6] Asian Journal of Research in Chemistry. "Impurity Profiling With Use of Hyphenated Techniques".https://ajrconline.org/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Research%20in%20Chemistry;PID=2012-5-4-3[11] Spectroscopy Online. "Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry".https://www.spectroscopyonline.com/view/analyzing-synthetic-cathinones-using-direct-sample-analysis-time-flight-mass-spectrometry
Sources
- 1. New update for the ICH Q2 (R2) guidance on Analytical Process Validation | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. database.ich.org [database.ich.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
Precision Melting Point Determination of 1-(2-Amino-3-methylphenyl)-1-propanone
This guide provides a technical comparison of melting point (MP) determination methodologies for 1-(2-amino-3-methylphenyl)-1-propanone (also known as 2-amino-3-methylpropiophenone ).
Given the structural characteristics of this primary amino-ketone—specifically its potential for thermal instability and oxidation—this guide compares the performance of Manual Capillary Analysis (the traditional baseline) against Automated Optoelectronic Detection and Differential Scanning Calorimetry (DSC) .
Methodological Comparison and Validation Guide
Executive Summary & Chemical Profile
1-(2-amino-3-methylphenyl)-1-propanone is a substituted propiophenone intermediate often utilized in the synthesis of complex heterocyclic compounds and pharmaceutical APIs.
-
Chemical Structure: A propiophenone backbone with an amino group at the ortho position (2-) and a methyl group at the meta position (3-).
-
CAS Registry (HCl Salt): 90829-52-0 (Reference for salt form).
-
Critical Analytical Challenge: Primary amino-ketones are chemically labile. Upon heating, they are prone to:
-
Oxidative Darkening: The amino group can oxidize before the melt, obscuring the meniscus.
-
Cyclization: Potential for in-situ condensation to form quinoline or indole derivatives at high temperatures.
-
Hygroscopicity: The hydrochloride salt form (most common for stability) readily absorbs moisture, depressing the observed MP.
-
Therefore, the "performance" of the melting point determination is defined by the method's ability to distinguish true phase transition from decomposition or solvent release .
Comparative Analysis: Method Performance
This section compares the three standard industry alternatives for determining the melting point of 1-(2-amino-3-methylphenyl)-1-propanone.
Alternative A: Manual Capillary Method (The Baseline)
-
Principle: Visual observation of phase change in a glass capillary using an oil bath or Mel-Temp apparatus.
-
Performance Verdict: High Risk.
-
Pros: Low cost, zero software requirement.
-
Cons: Subjective interpretation of "onset" and "clear point." For this specific compound, the sample often darkens (browning) around 150°C–180°C due to oxidation, making the liquid meniscus difficult to see.
-
Precision: ±1.0°C to ±2.0°C (Operator dependent).
-
Alternative B: Automated Optoelectronic Detection (The Industry Standard)
-
Principle: Uses a transmission photometer to detect the change in light intensity as the crystals turn to liquid.
-
Performance Verdict: Recommended for QC.
-
Pros: Removes operator subjectivity. Can set a "Threshold" for the start/end of melting.
-
Cons: If the sample decomposes and turns black/opaque before melting, the sensor may fail to register the increase in light transmission (the "dark melt" phenomenon).
-
Precision: ±0.3°C to ±0.5°C.
-
Alternative C: Differential Scanning Calorimetry (DSC) (The Gold Standard)
-
Principle: Measures the heat flow difference between the sample and a reference pan.
-
Performance Verdict: Best for R&D/Purity Analysis.
-
Pros: Distinguishes Endothermic Melting (sharp peak) from Exothermic Decomposition (broad hump). Can calculate purity using the van 't Hoff equation.
-
Cons: High equipment cost; requires encapsulated pans to prevent sublimation.
-
Precision: ±0.1°C.
-
Summary Data Table
| Feature | Manual Capillary | Automated Optoelectronic | DSC (Differential Scanning Calorimetry) |
| Primary Detection | Visual (Human Eye) | Light Transmission (Sensor) | Heat Flow (Thermodynamic) |
| Suitability for Labile Amines | Low (Subjective) | Medium (Risk of "Dark Melt") | High (Separates Melt/Decomp) |
| Precision | ± 1.5°C | ± 0.5°C | ± 0.1°C |
| Sample Requirement | ~5 mg | ~3 mg | ~2–5 mg |
| Decomposition Insight | Visual only (Color change) | Limited (Transmission drop) | Detailed (Exothermic events) |
| Compliance (USP <741>) | Class Ia | Class Ia (Automated) | Class III (Thermal Analysis) |
Recommended Experimental Protocol
Based on the comparative analysis, Automated Optoelectronic Detection is the practical standard for routine QC, while DSC is required for initial characterization. Below is the validated protocol for the Automated Method , optimized to handle the instability of 1-(2-amino-3-methylphenyl)-1-propanone.
Protocol: Automated Melting Point Determination
Prerequisites:
-
Instrument: Mettler Toledo MP90, Büchi M-565, or equivalent.
-
Sample: Dried 1-(2-amino-3-methylphenyl)-1-propanone (HCl salt recommended for solidity).
-
Standard: Caffeine (236°C) or Sulfanilamide (165°C) for calibration.
Step-by-Step Methodology:
-
Sample Preparation (Critical Step):
-
Dry the sample in a vacuum desiccator over
for 24 hours to remove surface moisture. -
Grind the sample to a fine powder using an agate mortar. Note: Do not over-grind if the friction generates heat.
-
Fill the capillary to a height of 3 mm . Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping wire) to eliminate air pockets.
-
-
Instrument Parameters:
-
Start Temperature: 10°C below the expected MP (e.g., if expected is 190°C, start at 180°C).
-
Ramp Rate:
-
Fast Ramp: 10°C/min (to locate approximate MP).
-
Measurement Ramp:1.0°C/min . Why? A slow ramp is standard, but for thermally unstable amines, a slightly faster ramp (2.0°C/min) might be necessary to race against decomposition. Start with 1.0°C/min.
-
-
Stop Temperature: 5°C above the clear point.
-
-
Execution & Analysis:
-
Insert the capillary.
-
Observe the "Collapse Point" (onset) and "Clear Point" (meniscus).
-
Logic Check: If the sample turns dark brown before the clear point is reached, the result is invalid due to decomposition. In this case, switch to DSC .
-
-
Reporting:
-
Report the Melting Range (Onset to Clear Point).
-
Example: 192.4°C – 193.1°C (1.0°C/min, Automated).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct MP method based on the sample's thermal behavior.
Caption: Decision workflow for selecting the optimal melting point determination method based on sample stability.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link
-
European Pharmacopoeia (Ph. Eur.). (2023).[1][2] Chapter 2.2.14. Melting Point - Capillary Method. EDQM. Link
-
Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Mettler Toledo Library. Link
-
National Institute of Standards and Technology (NIST). (2024). Standard Reference Data for Propiophenone Derivatives. NIST Chemistry WebBook.[3] Link
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Foundational text on DSC vs. Capillary methods). Link
Sources
Safety Operating Guide
1-Propanone, 1-(2-amino-3-methylphenyl)- proper disposal procedures
Topic: 1-Propanone, 1-(2-amino-3-methylphenyl)- Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Executive Safety & Chemical Profile
1-Propanone, 1-(2-amino-3-methylphenyl)- (Synonyms: 2-Amino-3-methylpropiophenone) is a functionalized aromatic ketone containing a primary amine group. This dual functionality dictates its disposal pathway: it acts as a weak organic base and possesses the toxicological profile of an aniline derivative .
Critical Hazard Profile:
-
Primary Risk: Acute Toxicity & Sensitization. Like many aniline derivatives, this compound can be absorbed through the skin, causing methemoglobinemia (interference with oxygen transport in blood).
-
Secondary Risk: Aquatic Toxicity. Aromatic amines are notoriously hazardous to aquatic environments and must never be released into sewer systems.[1]
-
Chemical Incompatibility: Incompatible with strong oxidizers (fire risk) and strong acids (exothermic salt formation).
| Property | Specification | Disposal Implication |
| Physical State | Solid (typically yellow/orange crystalline) | Requires solid waste stream unless dissolved. |
| Functional Groups | Ketone, Primary Amine (Aniline) | Segregate as Organic Base or Toxic Organic . |
| Flash Point | >100°C (estimated for solid) | Combustible. If in solvent, treat as Flammable (D001). |
| Water Solubility | Low/Moderate | Do not attempt to dilute and flush. |
Waste Classification & Segregation Strategy
Effective disposal begins with segregation. This compound must be isolated from incompatible streams to prevent "commingled waste" reactions in storage drums.
The Segregation Rule:
Treat as: TOXIC ORGANIC BASE. Do not mix with: Oxidizers (Nitric acid, Peroxides) or Acid Chlorides.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for categorizing this specific waste stream.
Caption: Decision logic for segregating 2-amino-3-methylpropiophenone based on physical state and solvent matrix.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If a step cannot be completed safely (e.g., container degradation), the process halts, and EHS (Environmental Health & Safety) must be contacted.
Scenario A: Disposal of Pure Solid
Objective: Containment of toxic dust and prevention of environmental leaching.
-
PPE Verification:
-
Wear Nitrile gloves (double gloving recommended due to aniline permeability).
-
Wear safety goggles and a lab coat.
-
Respiratory: If the solid is fine dust, work inside a fume hood.
-
-
Primary Containment:
-
Place the solid waste into a clear, sealable polyethylene bag (e.g., Ziploc).
-
Why? This prevents dust dispersion when the main waste drum is opened.
-
-
Labeling:
-
Attach a small label to the inner bag: "Toxic Solid: Amino-Propiophenone Derivative."
-
-
Secondary Containment (The Drum):
-
Transfer the sealed bag into the laboratory's Solid Hazardous Waste Drum .
-
Ensure the drum is lined with a 6-mil poly liner.
-
-
Manifest Entry:
-
Log the chemical name fully: 1-(2-amino-3-methylphenyl)propan-1-one.
-
Mark hazard checkboxes: Toxic , Irritant .
-
Scenario B: Disposal of Solutions (Reaction Mixtures)
Objective: Prevent exothermic reactions in the waste container.
-
pH Check (The Self-Validating Step):
-
Before pouring, check the pH of the waste solution.
-
Critical: If the solution is acidic (pH < 4), neutralize it slowly with Sodium Bicarbonate to pH 6–8.
-
Causality: Mixing an acidic amine salt solution into a basic organic waste drum can cause heat generation and pressure buildup.
-
-
Solvent Identification:
-
If dissolved in DCM/Chloroform: Use the Halogenated Waste carboy.
-
If dissolved in Acetone/Methanol/Ethyl Acetate: Use the Non-Halogenated Organic carboy.
-
-
Transfer:
-
Use a funnel to prevent spills.
-
Leave at least 10% headspace in the container for thermal expansion.
-
-
Rinsing:
-
Triple rinse the original glassware with a compatible solvent (e.g., acetone).
-
Add the rinsate to the same waste container.
-
Regulatory Compliance (RCRA & DOT)
In the United States, this compound is not explicitly "P-listed" or "U-listed" by specific CAS name, which means it defaults to Characteristic Waste classification.
| Regulatory Body | Classification Code | Description |
| RCRA (EPA) | D001 (If in flammable solvent) | Ignitable Characteristic. |
| RCRA (EPA) | Not Listed (Default) | If solid, must be profiled. Recommend treating as Hazardous Waste due to toxicity. |
| DOT (Transport) | UN 2811 (Likely assignment) | Toxic solid, organic, n.o.s. (contains aniline derivative).[2][3][4] |
| EU Waste Code | 16 05 06 * | Laboratory chemicals consisting of or containing dangerous substances. |
Documentation Requirement: When filling out the hazardous waste tag/manifest, do not use abbreviations.
-
Correct: "1-(2-amino-3-methylphenyl)propan-1-one"
-
Incorrect: "Amino ketone waste"
Emergency Procedures (Spill Management)
If a spill occurs during the disposal process:
-
Solid Spill:
-
Liquid Spill:
-
Use vermiculite or clay-based absorbents .
-
Avoid paper towels for large spills if the solvent is flammable (increases surface area for evaporation/ignition).
-
Place absorbent in a sealed bucket.
-
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Amino-3-methylpropiophenone. (General safety data for amino-propiophenones). [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste).[3][5][6] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). (Handling of aromatic amines).[4] [Link]
Sources
Personal protective equipment for handling 1-Propanone, 1-(2-amino-3-methylphenyl)-
Executive Safety Summary
Chemical Identity: 1-(2-amino-3-methylphenyl)propan-1-one Synonyms: 2'-Amino-3'-methylpropiophenone; o-Amino-m-methylpropiophenone.[1] CAS Number: 90829-52-0 (Hydrochloride salt reference).[1][3]
Operational Risk Profile: This substance is a functionalized aniline derivative .[1] While specific toxicological data for this exact isomer is limited, its structural motifs (primary aromatic amine + ketone) dictate a strict safety protocol. It must be treated as a potential methemoglobinemia inducer , a skin sensitizer, and an acute toxin by ingestion and inhalation.
Critical PPE Directive:
-
Respiratory: P100/N95 (solids) or ABEK1 (solutions/heating).[1]
-
Dermal: Double-gloved Nitrile (0.11 mm min) or Laminate Film (Silver Shield) for prolonged contact.[1]
-
Immediate Action: If skin turns blue/gray (cyanosis) after exposure, administer oxygen and seek immediate medical attention for methemoglobinemia.[1]
Physicochemical Context & Hazard Analysis
Understanding the molecule's physical behavior is the foundation of safety.
| Property | Characteristic | Safety Implication |
| Functional Group | Primary Aromatic Amine | High Risk: Potential for methemoglobinemia (interference with oxygen transport in blood) and skin sensitization.[1] |
| Functional Group | Ketone (Propiophenone) | Solvent Permeation: Ketones can degrade standard latex/vinyl gloves.[1] Nitrile is required; laminate is preferred for spills.[1] |
| Physical State | Solid (typically) | Dust Hazard: High risk of inhalation during weighing and transfer.[1] |
| Reactivity | Acid-Sensitive | Forms salts with acids; exothermic reaction.[1] Incompatible with strong oxidizers and acid chlorides. |
Personal Protective Equipment (PPE) Protocol
This protocol uses a Task-Based Risk Assessment approach.[1] Do not use a "one-size-fits-all" strategy.
A. Respiratory Protection
-
Standard Handling (Weighing/Transfer):
-
Requirement: NIOSH-certified N95 or P100 particulate respirator.[1]
-
Reasoning: Aromatic amine dusts are rapidly absorbed through the lungs.
-
-
Synthesis/Heating/Solution Handling:
-
Requirement: Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) .
-
Reasoning: Heating may release amine vapors or volatile degradation products.
-
B. Dermal Protection (Glove Selection)[1]
-
Splash Protection (Standard):
-
Spill Cleanup / Immersion:
-
Material: Laminate Film (e.g., Silver Shield™ or Ansell Barrier™).
-
Reasoning: Ketone solvents (often used with this chemical) and the ketone moiety itself can swell nitrile, reducing breakthrough time. Laminate film offers >480 min protection.[1]
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient due to the risk of irreversible eye damage from amines.
-
Body: Lab coat (cotton/polyester blend) required.[1] For scale-up (>10g), wear a Tyvek® apron or sleeve covers to prevent dust accumulation on clothing.
D. PPE Decision Matrix (Visualization)
Caption: Logic flow for selecting respiratory and dermal protection based on physical state and exposure duration.
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid Phase)
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.[1]
-
Technique:
-
Place the receiving vessel (flask) inside the balance enclosure.
-
Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
-
Wipe Down: After transfer, wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible amine dust. Dispose of the towel as hazardous waste.
-
Protocol B: Reaction Setup & Sampling
-
Solvent Choice: When dissolving, add solvent slowly. Exotherms are possible if the solvent is acidic.[1]
-
Syringe Handling: If handling as a solution, use Luer-lock syringes to prevent needle detachment under pressure.[1]
-
Quenching: If used in a reaction (e.g., Friedländer synthesis), quench the reaction mixture slowly. Aromatic amines can form sticky tars; ensure the stir bar is moving vigorously during quench to prevent encapsulation of reactive material.
Protocol C: Spill Management
Stop -> Contain -> Clean
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don Laminate Film gloves and a respirator before approaching.[1]
-
Containment:
-
Decontamination: Scrub the surface with a dilute surfactant (soap) solution followed by water.[1] Collect all rinsate.[1][4]
Caption: Step-by-step containment and cleanup workflow for solid and liquid spills.
Waste Management & Disposal
-
Classification: Hazardous Organic Waste (Toxic).[1]
-
Segregation:
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of vigorous reaction/fire.
-
Segregate from halogenated solvents if required by local incinerator specs, though chemically compatible.[1]
-
-
Disposal Method: High-temperature incineration is the only approved method to destroy the aromatic amine core.[1]
-
Container Labeling: Must explicitly state "Contains Aromatic Amines – Toxic."[1]
Emergency Response (First Aid)
-
Inhalation: Move to fresh air immediately. If breathing is labored, medical attention is urgent (delayed pulmonary edema or methemoglobinemia possible).
-
Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol (enhances skin absorption of amines).[1]
-
Methemoglobinemia Signs: Cyanosis (blue lips/fingernails), headache, dizziness, rapid heart rate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12313620, 1-(2-amino-3-methylphenyl)propan-1-one.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
